3-Chlorophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFXSOCDAQACQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911698 | |
| Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27563-65-1, 110471-69-7 | |
| Record name | 3-Chlorophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenedicarboxylic acid, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chlorophthalic Acid (CAS: 27563-65-1) for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 3-Chlorophthalic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver in-depth, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind its properties and applications.
Core Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 27563-65-1, is an aromatic dicarboxylic acid.[1][2][3] Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom at the 3-position. This substitution pattern imparts specific reactivity and properties that are leveraged in various synthetic applications.[3]
The compound typically appears as a white to off-white or light yellow crystalline solid.[3] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and acetone.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27563-65-1 | [1][2][3] |
| Molecular Formula | C₈H₅ClO₄ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1][2] |
| Melting Point | 207-210 °C | [4] |
| Boiling Point | 387.7 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1][4] |
| Flash Point | 188.3 ± 23.7 °C | [1] |
| Refractive Index | 1.630 | [1][4] |
| Appearance | White to light yellow solid | [3] |
Spectroscopic Profile: A Fingerprint for Identification
The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. While comprehensive spectral data can be found in specialized databases, a summary of expected characteristics is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing carboxylic acid and chlorine substituents.
-
¹³C NMR : The carbon NMR spectrum will display characteristic peaks for the carboxyl carbons and the aromatic carbons, with the carbon attached to the chlorine atom showing a specific chemical shift.[5] Public databases like PubChem provide access to computed and experimental NMR data.[5]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound will be dominated by a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[5]
-
Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups, providing further structural confirmation.[5][6]
Synthesis and Manufacturing Landscape
The primary route to this compound is through the hydrolysis of its corresponding anhydride, 3-Chlorophthalic anhydride (CAS: 117-21-5).[7] The anhydride itself is a crucial industrial intermediate.
Diagram 1: Synthesis Pathway from Phthalic Anhydride
Caption: General synthesis workflow for this compound.
The synthesis of 3-Chlorophthalic anhydride often involves the direct chlorination of phthalic anhydride.[8][9] This reaction can produce a mixture of isomers and more highly chlorinated products, necessitating careful control of reaction conditions and purification steps, such as fractional distillation, to isolate the desired 3-chloro isomer.[8] Alternative, though more complex, synthetic routes include the oxidation of 3-chloro-o-xylene or the replacement of a nitro group in 3-nitrophthalic anhydride with chlorine.[8]
Experimental Protocol: Hydrolysis of 3-Chlorophthalic Anhydride to this compound
This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known quantity of 3-Chlorophthalic anhydride.
-
Hydrolysis : Add a sufficient amount of distilled water to the flask. The molar ratio of water to the anhydride should be in large excess to ensure complete hydrolysis.
-
Heating : Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid anhydride. The hydrolysis of the anhydride to the dicarboxylic acid typically proceeds readily in hot water.
-
Cooling and Crystallization : Once the reaction is complete (indicated by a clear solution or no further dissolution of the starting material), remove the heat source and allow the solution to cool slowly to room temperature, and then further in an ice bath to promote crystallization of the this compound.
-
Isolation : Collect the crystalline product by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
-
Drying : Dry the purified this compound in a vacuum oven at a moderate temperature to remove residual water.
-
Characterization : Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by its two carboxylic acid groups and the chlorinated aromatic ring. The carboxylic acid moieties can undergo esterification, amidation, and conversion to acid chlorides, making it a versatile building block for introducing the phthalic acid scaffold into larger molecules.[3]
While specific drug examples directly citing this compound are not widely publicized in readily available literature, its isomer, 4-Chlorophthalic acid, is known to be a crucial intermediate in the synthesis of various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[10] By analogy, this compound serves as a valuable precursor in the synthesis of complex molecules where the specific substitution pattern is required for biological activity or to modulate physicochemical properties. The presence of the chlorine atom can influence the electronic properties of the molecule and provide a site for further functionalization.
Derivatives of related chlorinated aromatic acids have shown a range of biological activities, including antibacterial and antifungal properties.[11] The synthesis of novel heterocyclic compounds, a common motif in many active pharmaceutical ingredients, can be facilitated by using this compound as a starting material.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Diagram 2: Recommended Handling Workflow
Caption: Safe handling protocol for this compound.
-
Hazard Statements : Based on available data for the compound and its anhydride, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Statements :
-
First Aid :
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
-
In case of skin contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[12]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]
-
-
Storage : Store in a dry, well-ventilated place with the container tightly closed.[12]
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of polymers, dyes, and agrochemicals, and significant potential in pharmaceutical development.[3] Its specific substitution pattern offers unique opportunities for the design and synthesis of novel molecules with desired biological activities. A thorough understanding of its physicochemical properties, spectroscopic characteristics, synthesis, and safe handling is essential for its effective and responsible use in research and development.
References
- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.
- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96254, this compound.
- Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride.
- Newman, M. S., & Scheurer, P. G. (1997). Preparation of 3-chlorophthalic anhydride. U.S. Patent No. 5,683,553. Washington, DC: U.S.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Mortier, J. T. (1980). Preparation of 3-chlorophthalic anhydride.
- Kuboyama, T., & Suzuki, S. (1984). Process for the preparation of 3-chlorophthalide. U.S. Patent No. 4,446,327. Washington, DC: U.S.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 27563-65-1.
- AKSci. (2026, January 4). 27563-65-1 this compound.
- CymitQuimica. (n.d.). CAS 27563-65-1: this compound.
- ZCPC. (2025, May 26). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing.
- SpectraBase. (n.d.). 3-Chloro-phthalic anhydride [FTIR].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67014, 3-Chlorophthalic anhydride.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from HSC Chemistry - Science Ready website.
- ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3.
- ChemicalBook. (n.d.). 4-Chlorophthalic anhydride(118-45-6) 13C NMR spectrum.
- ChemicalBook. (n.d.). This compound(27563-65-1) 1H NMR spectrum.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed. (1980). Mass spectral fragmentation of phthalic acid esters.
- ChemicalBook. (2025, October 13). 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5.
- ZCPC. (n.d.). Understanding the Synthesis of Chlorophthalic Anhydride: Key Intermediate Insights.
- CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations.
- PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Organic Syntheses. (n.d.). homophthalic acid and anhydride.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubMed. (n.d.). Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments.
Sources
- 1. 27563-65-1|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 4. 27563-65-1 this compound AKSci V2333 [aksci.com]
- 5. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 8. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 9. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 10. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 11. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.bldpharm.com [file.bldpharm.com]
Introduction: Unveiling the Potential of a Versatile Benzene Derivative
An In-Depth Technical Guide to 3-Chlorophthalic Acid: Properties, Synthesis, and Applications for the Modern Researcher
This compound is an aromatic dicarboxylic acid whose strategic placement of a chlorine atom and two carboxylic acid groups on a benzene ring imparts a unique profile of reactivity and utility.[1] For researchers in medicinal chemistry, agrochemical synthesis, and materials science, this compound serves as a pivotal building block. Its ability to undergo a variety of chemical transformations, including esterification and nucleophilic substitution, makes it a valuable intermediate for constructing more complex molecular architectures.[1] This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and safe handling, providing the in-depth knowledge required for its effective application in a research and development setting.
Part 1: Core Molecular and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section details the key identifiers and physicochemical data for this compound.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. This compound is systematically known as 3-chloro-1,2-benzenedicarboxylic acid.[1]
Diagram 1: Chemical Structure of this compound
Primary transformations of this compound.
Challenges and Strategies in Synthesis
The preparation of isomerically pure this compound is notoriously challenging. [2]The direct chlorination of phthalic anhydride, while seemingly straightforward, typically yields a mixture of 3-chloro and 4-chloro isomers. [2]These isomers have very similar physical properties, making their separation by distillation or fractional crystallization extremely difficult and inefficient on an industrial scale. [2] Several strategies have been developed to circumvent this issue:
-
Oxidation of 3-chloro-o-xylene: This method provides a direct route to the desired isomer, but requires the prior separation of 3- and 4-chloro-o-xylene, which also have close boiling points. [2]2. Displacement of a Nitro Group: Synthesis from 3-nitrophthalic anhydride by replacing the nitro group with chlorine is another pathway. However, this multi-step process often suffers from poor overall yields. [2]3. Controlled Chlorination: A patented process describes the direct chlorination of phthalic anhydride where the reaction conversion is carefully controlled to not exceed 50%. [3]At this limited conversion, the formation of more highly chlorinated byproducts is minimized, and the resulting mixture of monochloro derivatives can be more readily managed. [3] Diagram 3: Workflow for Controlled Chlorination Synthesis
A simplified process flow for synthesizing 3-chlorophthalic anhydride via controlled chlorination.
Part 3: Applications in Research and Development
Due to its reactivity, this compound and its anhydride are valuable intermediates in several fields, particularly for the synthesis of high-value organic molecules.
-
Pharmaceutical and Agrochemical Synthesis: The compound serves as a scaffold for producing active pharmaceutical ingredients (APIs) and pesticides. [1][4]While many specific examples in the literature highlight the 4-chloro isomer,[5][6][7] the fundamental reactivity of the 3-chloro isomer makes it an equally viable, albeit perhaps less common, precursor for building heterocyclic compounds and other complex molecules with potential biological activity.
-
Dye and Pigment Production: The aromatic structure is a chromophore that can be incorporated into larger dye molecules. [1]* Polymer Science: 3-Chlorophthalic anhydride can be used as a monomer in the production of high-performance polymers like polyimides, where the chlorine atom can modify properties such as flame retardancy and solubility. [4]
Part 4: Analytical Characterization
Confirming the identity and purity of this compound is essential before its use in any application. A combination of chromatographic and spectroscopic techniques is typically employed.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for determining the purity of a this compound sample.
Objective: To separate this compound from potential impurities, including its 4-chloro isomer and unreacted starting materials.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution 1:10 with the same solvent to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Causality: The acid suppresses the ionization of the carboxylic acid groups, ensuring they are in their neutral form (-COOH). This prevents peak tailing and provides consistent retention on the nonpolar C18 stationary phase.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Causality: This wavelength is near the absorbance maximum for the chlorinated benzene ring system, providing high sensitivity for the analyte.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Identity can be confirmed by comparing the retention time with that of a certified reference standard.
-
Self-Validation: The system suitability should be verified by multiple injections of a standard to ensure consistent retention times and peak areas (typically <2% RSD). The inclusion of a blank injection (solvent only) confirms the absence of system contamination.
Part 5: Safety and Handling
Proper handling of this compound and its anhydride is crucial to ensure laboratory safety. The anhydride, in particular, is classified as an irritant. [8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, appropriate protective gloves, and a lab coat to prevent skin and eye contact. [8][11]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [8]* Incompatibilities: Avoid contact with strong bases and strong oxidizing agents. [8][11]* Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. During a fire, irritating and toxic gases such as carbon oxides and hydrogen chloride may be generated. [8][11]* Disposal: Dispose of waste in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or the environment. [8][9]
Conclusion
This compound is a compound with significant, albeit challenging, synthetic potential. Its value as an intermediate is clear, but realizing this value requires a sophisticated understanding of its properties, the nuances of its synthesis to achieve isomeric purity, and its safe handling. For the drug development professional or materials scientist, mastering the chemistry of this building block opens doors to novel molecular designs and applications. This guide provides the foundational, field-proven knowledge to confidently incorporate this compound into advanced research and development programs.
References
- This compound | CAS#:27563-65-1. Chemsrc. [Link]
- This compound ANHYDRIDE Safety D
- This compound | C8H5ClO4 | CID 96254.
- 3-Chlorophthalic anhydride. Wikipedia. [Link]
- Preparation of 3-chlorophthalic anhydride.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in W
- This compound ANHYDRIDE Safety D
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- 3-Chlorophthalic anhydride - Physico-chemical Properties. ChemBK. [Link]
- Preparation of 3-chlorophthalic anhydride.
- 4-Chlorophthalic acid - Solubility. Solubility of Things. [Link]
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- The Behavior of 3-Chlorophthalic Anhydride in Friedel-Crafts and Grignard Condensations. Journal of the American Chemical Society. [Link]
- Why 4-Chlorophthalic Acid is Essential for Modern Drug Development. ZCPC. [Link]
- 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. ZCPC. [Link]
- Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development. ZCPC. [Link]
- 11.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]
- 6. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 7. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 8. georganics.sk [georganics.sk]
- 9. georganics.sk [georganics.sk]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chlorophthalic Acid: Molecular Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Chlorophthalic acid, a key aromatic compound utilized in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, from its fundamental structure and molecular weight to its synthesis, reactivity, and safety considerations. The information herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Core Molecular Identity and Structure
This compound, systematically named 3-chloro-1,2-benzenedicarboxylic acid, is an organic compound built upon a phthalic acid framework.[1] Its identity is unequivocally established by its CAS Registry Number: 27563-65-1.[2][3][4]
Molecular Formula and Weight
The molecular formula of this compound is C₈H₅ClO₄ .[5][6][7] This formula dictates its elemental composition and is the foundation for determining its molecular weight.
The molecular weight is a critical parameter in all quantitative chemical work, including reaction stoichiometry and solution preparation. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Oxygen: ~15.999 u), the calculated molecular weight is approximately:
This slight variation in reported values is common and depends on the precision of the atomic weights used in the calculation. For most laboratory applications, either value is acceptable.
Structural Elucidation
The structure of this compound is characterized by a benzene ring substituted with two carboxylic acid (-COOH) groups at adjacent positions (positions 1 and 2) and a chlorine atom (-Cl) at the 3-position.[1] This specific arrangement of functional groups dictates the molecule's chemical properties, including its acidity, reactivity, and solubility.
The presence of the electron-withdrawing chlorine atom and carboxylic acid groups on the aromatic ring influences the electron density distribution, impacting its reactivity in electrophilic and nucleophilic substitution reactions.
Diagram: Molecular Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the spatial arrangement of its atoms and functional groups.
Caption: 2D structure of this compound (C₈H₅ClO₄).
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Key Physicochemical Data
The properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Molecular Formula | C₈H₅ClO₄ | [2][3][5] |
| Molecular Weight | 200.57 g/mol | [2][4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Boiling Point | 387.7 ± 27.0 °C at 760 mmHg | [4] |
| Flash Point | 188.3 ± 23.7 °C | [4] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | [1] |
Note: Some physical properties, such as boiling point and density, are predicted values.
Spectroscopic Characterization
-
¹³C Nuclear Magnetic Resonance (NMR): Expected to show eight distinct signals for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups. The carboxyl carbons would appear significantly downfield.[2]
-
Infrared (IR) Spectroscopy: Would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid groups (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and chlorine-containing fragments.
Synthesis and Reactivity
This compound serves as a valuable intermediate in organic synthesis. Its reactivity is primarily governed by its carboxylic acid groups and the chlorinated aromatic ring.
Synthesis Pathway
A common laboratory and industrial synthesis route involves the oxidation of 3-chloro-o-xylene. This reaction leverages the relative stability of the benzene ring and the reactivity of the methyl groups to oxidation.
Diagram: Synthesis of this compound
Caption: Generalized oxidation pathway from 3-chloro-o-xylene.
Key Reactions
The functional groups of this compound allow it to participate in a variety of chemical reactions:
-
Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst.[1]
-
Anhydride Formation: Upon heating, this compound can undergo intramolecular dehydration to form 3-Chlorophthalic anhydride, a related and often-used synthetic intermediate.[8][9]
-
Nucleophilic Substitution: While the chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution, reactions can be forced under harsh conditions or if activated by other ring substituents.[1]
Handling, Safety, and Storage
As with all chlorinated organic compounds, proper handling and storage of this compound are essential to ensure laboratory safety and minimize environmental impact.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6] The compound should be kept at room temperature.[7]
-
Toxicity: Detailed toxicological data is limited. However, it is prudent to treat it as a potential irritant to the eyes, skin, and respiratory system. Avoid ingestion and inhalation.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of approximately 200.57 g/mol . Its structure, featuring a chlorinated benzene ring with two adjacent carboxylic acid groups, provides a platform for diverse chemical transformations. This guide has outlined its core structural and physical properties, common synthetic approaches, and key reactivity patterns, offering a foundational understanding for researchers and developers working with this versatile compound. Adherence to proper safety protocols is crucial when handling this and any laboratory chemical.
References
- This compound | C8H5ClO4 | CID 96254.
- This compound | CAS#:27563-65-1. Chemsrc. [Link]
- 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014.
- 3-Chlorophthalic anhydride. ChemBK. [Link]
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:27563-65-1 | Chemsrc [chemsrc.com]
- 5. This compound | 27563-65-1 [chemicalbook.com]
- 6. 27563-65-1|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
solubility of 3-Chlorophthalic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chlorophthalic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a critical parameter for its application in pharmaceutical synthesis, materials science, and chemical manufacturing. We will delve into the theoretical underpinnings of its solubility, present available data and analogous comparisons, and provide a robust experimental protocol for its determination.
Introduction: Understanding this compound
This compound (C₈H₅ClO₄) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom.[1] This structure imparts a unique combination of polarity, acidity, and potential for intermolecular interactions, which are the primary determinants of its solubility profile. As a white to off-white crystalline solid, its dissolution behavior is fundamental to reaction kinetics, purification by crystallization, and formulation development.[1]
Key Physicochemical Properties:
-
Molecular Weight: 200.57 g/mol [2]
-
Structure: A benzene ring with two ortho-positioned carboxylic acid (-COOH) groups and a chlorine atom at the 3-position.
-
Polarity: The presence of two highly polar carboxylic acid groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring introduces a nonpolar character, while the electronegative chlorine atom further influences the electron distribution and overall polarity.
The Theory of Dissolution: A Molecular Perspective
The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptualized as two competing sets of intermolecular forces:
-
Solute-Solute Interactions: In the solid state, this compound molecules are held together in a crystal lattice by strong intermolecular forces, including hydrogen bonding between carboxylic acid groups and van der Waals forces. The energy required to overcome these interactions is the lattice energy.
-
Solvent-Solute Interactions: When introduced into a solvent, new interactions form between the solute and solvent molecules. The energy released during this process is the solvation energy.
For dissolution to occur, the energy released upon solvation must be sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]
Caption: Fig. 1: Intermolecular forces governing dissolution.
For this compound, its dicarboxylic acid structure allows for strong hydrogen bonding. Therefore, solvents that can effectively disrupt this network and form favorable hydrogen bonds with the solute are expected to be effective.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on its structure and available information for analogous compounds, a qualitative and semi-quantitative profile can be constructed.
Qualitative Observations:
-
Water: Sparingly soluble in water.[1] The solubility of its isomer, 4-chlorophthalic acid, is also limited in water but increases with temperature.[4] A study on this compound showed its solubility in water increases slightly with a rise in temperature, a less pronounced effect compared to its 4-chloro isomer.[5][6]
-
Polar Protic Solvents (e.g., Alcohols): Generally expected to be soluble. Solvents like ethanol and methanol can engage in hydrogen bonding with the carboxylic acid groups, facilitating dissolution.[1][7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors. This compound is reported to be soluble in acetone.[1] The related 3-chlorophthalic anhydride shows good solubility in acetone and ethyl acetate.[5][6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large polarity mismatch between the highly polar carboxylic acid groups and the non-polar solvent results in weak solute-solvent interactions.
Data Summary for this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Water | Not Specified | Sparingly Soluble | [1] |
| This compound | Ethanol | Not Specified | Soluble | [1] |
| This compound | Acetone | Not Specified | Soluble | [1] |
| 4-Chlorophthalic Acid | Water | Not Specified | Limited Solubility | [4] |
| 4-Chlorophthalic Acid | Ethanol | Not Specified | More Soluble | [4] |
| 4-Chlorophthalic Acid | Acetone | Not Specified | More Soluble | [4] |
| 4-Chlorophthalic Acid | Ethyl Acetate | Not Specified | More Soluble | [4] |
| Phthalic Acid | Water | 25 | ~0.18 g / 100 mL | [7] |
| Phthalic Acid | Ethanol | Not Specified | High Solubility | [7] |
| Phthalic Acid | Acetone | Not Specified | High Solubility | [7] |
Note: This table aggregates qualitative statements and quantitative data for analogous compounds to provide a predictive overview. For precise applications, experimental determination is essential.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain reliable and reproducible solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[3] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
Causality in Protocol Design:
-
Isothermal Conditions: Solubility is highly temperature-dependent.[8] A constant temperature water bath is crucial to ensure the measured solubility corresponds to a specific, defined thermodynamic state.
-
Excess Solute: Using an excess of solid ensures that the solution reaches true saturation, a state of dynamic equilibrium between the dissolved and undissolved solute.
-
Equilibration Time: Sufficient time is required to reach this equilibrium. This is determined empirically by taking measurements at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, it is critical to separate the saturated solution from the excess solid without altering the temperature or composition. Filtration or centrifugation followed by careful decanting are standard methods.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 1-2 grams) into several sealed glass vials. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in an isothermal shaker water bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation & Sampling:
-
Stop the agitation and allow the vials to rest in the water bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the clear, supernatant liquid using a pre-warmed (to the bath temperature) syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This prevents both precipitation of the solute due to cooling and the transfer of solid particles.
-
-
Analysis:
-
Accurately weigh a portion of the saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., vacuum oven at a moderate temperature) until a constant weight of the dry this compound residue is achieved.
-
Alternatively, use a calibrated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound in the saturated solution.
-
-
Calculation:
-
Calculate the solubility, typically expressed in g/100 mL or mol/L.
-
Solubility ( g/100 mL) = (mass of residue / mass of solution sample) * density of solution * 100.
-
Caption: Fig. 2: Workflow for experimental solubility determination.
Conclusion for the Research Professional
The solubility of this compound is a complex function of its molecular structure and the properties of the chosen solvent system. While it exhibits good solubility in polar organic solvents like alcohols and ketones, and poor solubility in non-polar media, precise quantitative data is essential for process optimization and reliable modeling. The provided experimental protocol offers a self-validating framework for researchers to generate high-quality, publication-ready solubility data. This fundamental information is a prerequisite for the successful design of crystallization processes, the control of reaction stoichiometry, and the development of novel formulations in the pharmaceutical and chemical industries.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic A. (2009, February 11). American Chemical Society.
- Solubility of Organic Compounds. (2023, August 31).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (n.d.). Journal of Chemical & Engineering Data.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (2025, August 10). ResearchGate.
- 4-Chlorophthalic acid. (n.d.). Solubility of Things.
- Phthalic acid. (n.d.). Solubility of Things.
- TAINUO CHEMICAL. (2025, July 11). Understanding Phthalic Anhydride Solubility: Key Factors.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]
3-Chlorophthalic acid water solubility temperature dependence
An In-Depth Technical Guide to the Temperature-Dependent Water Solubility of 3-Chlorophthalic Acid
This guide provides a comprehensive analysis of the temperature-dependent water solubility of this compound, designed for researchers, scientists, and professionals in drug development and chemical engineering. We will explore the fundamental physicochemical principles, present quantitative experimental data, and detail a robust methodology for its determination.
Introduction: The Significance of Solubility
This compound (C₈H₅ClO₄) is an aromatic dicarboxylic acid featuring a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom.[1][2] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][3] In pharmaceutical development, understanding the aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is critical. Solubility profoundly impacts bioavailability, dissolution rate, and the design of crystallization processes for purification and formulation.[4][5] The dependence of solubility on temperature is a key parameter, as it governs the yield and efficiency of crystallization, a cornerstone of API manufacturing. This guide provides the theoretical and practical framework for understanding and measuring this crucial property for this compound.
Theoretical Framework: Principles of Dissolution
The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid phase and the dissolved phase. This process is governed by two key factors: the enthalpy of solution (ΔHsol) and the entropy of solution (ΔSsol).
-
Molecular Interactions: The dissolution of this compound in water involves breaking the solute-solute bonds within the crystal lattice and the solvent-solvent (water-water) hydrogen bonds, followed by the formation of new solute-solvent (acid-water) interactions. The two polar carboxylic acid groups are capable of forming strong hydrogen bonds with water, which promotes solubility.[6] However, the bulky, nonpolar benzene ring and the chlorine substituent are hydrophobic, which counteracts this effect. The overall solubility is a delicate balance of these competing forces.
-
Thermodynamics of Dissolution: The spontaneity of dissolution is determined by the Gibbs free energy change (ΔGsol = ΔHsol - TΔSsol). For most solids dissolving in liquids, the process is endothermic (ΔHsol > 0), meaning it requires energy to break the crystal lattice. The increase in disorder as the solute dissolves results in a positive entropy change (ΔSsol > 0).[7]
-
Effect of Temperature: According to the van't Hoff equation, which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of the process, the effect of temperature on solubility is dictated by the sign of the enthalpy of solution.[8]
-
If dissolution is endothermic (ΔHsol > 0) , increasing the temperature will increase the solubility.
-
If dissolution is exothermic (ΔHsol < 0) , increasing the temperature will decrease the solubility.
-
As we will see from the experimental data, the dissolution of this compound in water is a slightly endothermic process.
Molecular Structure of this compound
The diagram below illustrates the key functional groups of the this compound molecule that dictate its solubility behavior.
Quantitative Solubility Data
Experimental data for the mole fraction solubility of this compound in water have been determined across a range of temperatures.[3][9] The data, measured at atmospheric pressure, clearly demonstrate a slight increase in solubility as temperature rises, confirming the endothermic nature of the dissolution process.
Table 1: Experimental Water Solubility of this compound at Various Temperatures
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (10³ x) | Solubility (g / 100g H₂O) |
|---|---|---|---|
| 283.15 | 10.00 | 3.19 | 0.356 |
| 288.15 | 15.00 | 3.30 | 0.368 |
| 293.15 | 20.00 | 3.42 | 0.382 |
| 298.15 | 25.00 | 3.55 | 0.396 |
| 303.15 | 30.00 | 3.68 | 0.411 |
| 308.15 | 35.00 | 3.82 | 0.426 |
| 313.15 | 40.00 | 3.97 | 0.443 |
| 318.15 | 45.00 | 4.12 | 0.460 |
| 323.15 | 50.00 | 4.29 | 0.479 |
| 328.15 | 55.00 | 4.46 | 0.498 |
| 333.15 | 60.00 | 4.65 | 0.519 |
Data sourced from J. Chem. Eng. Data 2009, 54, 5, 1492–1495.[3][9] Molar mass of this compound = 200.58 g/mol ; Molar mass of water = 18.015 g/mol . Conversion from mole fraction (x) to g/100g H₂O is approximate.
As the data shows, the solubility of this compound in water is quite low, confirming its classification as "sparingly soluble."[1] However, the positive temperature dependence is clear, though modest. For comparison, the isomer 4-chlorophthalic acid exhibits a much greater increase in water solubility with temperature.[3][9] This highlights how subtle changes in molecular structure can significantly impact physicochemical properties.
Experimental Protocol: Isothermal Shake-Flask Method
To ensure the generation of reliable and reproducible thermodynamic solubility data, a robust experimental method is paramount.[5] The isothermal "shake-flask" or "excess solid" method is a gold standard for determining equilibrium solubility.[10][11] The protocol below is a self-validating system designed for accuracy.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Maintaining a constant and precise temperature is critical, as solubility is the dependent variable. A thermostated water bath or incubator is used to eliminate temperature fluctuations.
-
Equilibrium Achievement: Solubility is an equilibrium property. Insufficient equilibration time is a major source of error. Therefore, samples are agitated for an extended period (e.g., 24-48 hours) to ensure the solution is truly saturated. Preliminary time-course studies are often conducted to determine the minimum time required to reach a plateau in concentration.
-
Excess Solid: The presence of undissolved solid is essential to guarantee that the solution is saturated at equilibrium.[10]
-
Phase Separation: It is crucial to separate the saturated solution (supernatant) from the excess solid without altering the temperature or composition. Centrifugation followed by careful withdrawal of the supernatant is a reliable method. Filtration can also be used, but care must be taken to avoid temperature changes or adsorption of the solute onto the filter membrane.
-
Quantitative Analysis: A sensitive and validated analytical method is required to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for aromatic compounds like this compound due to its specificity and accuracy.[10]
Step-by-Step Protocol
-
Preparation:
-
Prepare a series of vials. To each vial, add an excess amount of crystalline this compound (e.g., 50-100 mg) and a precise volume of deionized water (e.g., 5 mL). The excess ensures a solid phase remains at all experimental temperatures.
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature orbital shaker or water bath set to the first target temperature (e.g., 283.15 K).
-
Agitate the vials vigorously for a predetermined time (e.g., 24 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
Stop agitation and allow the vials to rest in the temperature bath for several hours (e.g., 2-4 hours) to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
-
Sample Preparation for Analysis:
-
Immediately weigh the withdrawn aliquot.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis (HPLC):
-
Analyze the diluted sample via a validated reverse-phase HPLC method with a UV detector set to an appropriate wavelength for this compound.
-
Determine the concentration of the solute by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Data Calculation:
-
Calculate the solubility in grams per 100g of water or as a mole fraction.
-
-
Repeat for All Temperatures:
-
Repeat steps 2-6 for each desired temperature point (e.g., in 5 K increments from 283.15 K to 333.15 K).
-
Experimental Workflow Diagram
Additional Influencing Factors: The Role of pH
While temperature is a primary variable, the solubility of ionizable compounds like this compound is also highly dependent on the pH of the aqueous solution.[12] As a dicarboxylic acid, it has two pKa values.[13]
-
At low pH (well below the first pKa), the acid exists predominantly in its neutral, un-ionized form (H₂A). The solubility in this state is referred to as the intrinsic solubility.
-
As the pH increases above the first pKa, the acid begins to deprotonate, forming the monoanion (HA⁻), which is significantly more polar and thus more water-soluble.
-
As the pH rises above the second pKa, the dianion (A²⁻) forms, further increasing solubility.
Therefore, solubility measurements must be conducted in a well-defined and controlled pH environment, typically using buffered solutions if the goal is to understand solubility under specific physiological or process conditions.[14] For determining the fundamental solubility of the neutral form, deionized water is used, as presented in the data above.
Conclusion
The water solubility of this compound is limited but exhibits a clear, albeit slight, positive dependence on temperature. This endothermic dissolution behavior is a critical piece of data for the rational design of crystallization and purification processes in the chemical and pharmaceutical industries. The quantitative data presented, combined with the robust isothermal shake-flask methodology, provides researchers with the necessary tools and understanding to accurately measure and apply this fundamental physicochemical property. A comprehensive understanding of both temperature and pH effects is essential for effectively controlling the behavior of this compound in aqueous systems.
References
- ChemAxon. (2022). Compound solubility measurements for early drug discovery.
- Rando, R. F., et al. (2010). Critical Design Features of Phenyl Carboxylate-Containing Polymer Microbicides.
- Zhao, H., et al. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Chemsrc. (n.d.). This compound | CAS#:27563-65-1. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- StackExchange. (2019).
- Bighley, L., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
- American Chemical Society. (2009).
- Zhang, C., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- Zhao, H., et al. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- ResearchGate. (n.d.).
- Chadha, R., et al. (2018). Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega, 3(11), 15955–15966. [Link]
- ResearchGate. (n.d.). Thermodynamics and dissociation constants of carboxylic acids. [Link]
- Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(15), 3639–3652. [Link]
- Solubility of Things. (n.d.). 4-Chlorophthalic acid. [Link]
- UKEssays. (2020).
- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]
- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities.
- Unknown. (n.d.).
- ResearchGate. (2025). Temperature-Dependent Solubility of Cholic Acid and Deoxycholic Acid in Ten Pure Solvents at Temperatures from 283.15 to 333.15 K: Experimental Measurement, Model Correlation, and Thermodynamic Analysis. [Link]
- Wikipedia. (n.d.). Phthalic acid. [Link]
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rheolution.com [rheolution.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phthalic acid - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Chlorophthalic Acid from Phthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorophthalic acid and its anhydride are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] This technical guide provides an in-depth analysis of the synthesis of this compound, with a primary focus on the direct chlorination of phthalic anhydride. It explores the underlying reaction mechanisms, practical experimental protocols, and critical considerations for achieving optimal yield and purity. The guide also addresses the challenges associated with isomer separation and the formation of polychlorinated byproducts, offering insights into process control and purification strategies.
Introduction: The Significance of this compound
This compound, a halogenated aromatic dicarboxylic acid, serves as a crucial building block in organic synthesis. Its chemical structure, featuring a chlorine atom and two carboxylic acid groups on a benzene ring, imparts unique reactivity that is leveraged in the production of a diverse range of commercial products.[1] The corresponding anhydride, 3-chlorophthalic anhydride, is particularly important as a monomer in the synthesis of polyimides, which are renowned for their exceptional thermal stability and electrical insulating properties.[2]
Historically, the synthesis of 3-chlorophthalic anhydride often involved a multi-step process starting from 3-nitrophthalic anhydride, which itself is produced in modest yields from the nitration of phthalic anhydride.[3][4][5] This traditional route is often complex and economically challenging for industrial-scale production.[4] Consequently, direct chlorination of readily available phthalic anhydride has emerged as a more direct and economically viable pathway.
Synthetic Pathway: Direct Chlorination of Phthalic Anhydride
The most direct route to 3-chlorophthalic anhydride is the electrophilic aromatic substitution of phthalic anhydride with chlorine gas in the presence of a Lewis acid catalyst.
Reaction Mechanism and Isomer Distribution
The chlorination of molten phthalic anhydride using a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[6] The catalyst polarizes the chlorine molecule, generating a more electrophilic chlorine species that attacks the aromatic ring.
However, this reaction is not regioselective and typically yields a mixture of monochlorinated isomers: 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.[3][5] Studies have shown that the formation of 4-chlorophthalic anhydride is slightly favored over the 3-chloro isomer, with a typical ratio of approximately 55:45.[5]
As the reaction progresses and the conversion of phthalic anhydride increases, the formation of dichlorinated and more highly chlorinated byproducts becomes significant.[3][4] A critical challenge in this synthesis is the near-identical boiling points of 3-chlorophthalic anhydride and 4,5-dichlorophthalic anhydride, which makes their separation by distillation difficult.[5]
Controlling the Reaction to Maximize 3-Chlorophthalic Anhydride Yield
To optimize the production of 3-chlorophthalic anhydride and minimize the formation of inseparable impurities, it is crucial to control the extent of the chlorination reaction.[3] Research has demonstrated that limiting the conversion of phthalic anhydride to approximately 50% significantly reduces the formation of dichlorinated byproducts.[3] This strategy allows for a more straightforward separation of the desired 3-chlorophthalic anhydride from the unreacted starting material and the 4-chloro isomer.
Experimental Protocol: Laboratory-Scale Synthesis
This section outlines a detailed, step-by-step methodology for the synthesis of 3-chlorophthalic anhydride from phthalic anhydride, followed by its hydrolysis to this compound.
Synthesis of 3-Chlorophthalic Anhydride
Materials:
-
Phthalic Anhydride (C₈H₄O₃)
-
Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)[6]
-
Chlorine Gas (Cl₂)
-
Nitrogen Gas (N₂)
-
Tetrachloroethane (optional, as an inert solvent)[3]
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a gas scrubber.
-
Heating mantle with a temperature controller.
-
Gas flow meter.
-
Distillation apparatus.
Procedure:
-
Reaction Setup: In a fume hood, charge the three-necked flask with phthalic anhydride and the Lewis acid catalyst (e.g., anhydrous FeCl₃). The flask is then heated to melt the phthalic anhydride (melting point: ~131 °C).[7] A typical reaction temperature is maintained between 200°C and 240°C.[3]
-
Inert Atmosphere: Purge the system with nitrogen gas to remove any moisture and air.
-
Chlorination: Introduce a controlled flow of chlorine gas into the molten phthalic anhydride while stirring vigorously. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC) to determine the conversion of phthalic anhydride and the distribution of chlorinated products.[3] The reaction should be stopped when the conversion of phthalic anhydride reaches approximately 50%.[3]
-
Work-up and Purification: After cooling the reaction mixture, the unreacted chlorine gas is purged with nitrogen. The crude product, a mixture of unreacted phthalic anhydride, 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, and minor amounts of dichlorinated products, is then subjected to fractional distillation under vacuum to separate the components.[4]
Data Presentation:
| Compound | Boiling Point (°C) |
| Phthalic Anhydride | 285 |
| 4-Chlorophthalic Anhydride | 290-298[3] |
| 3-Chlorophthalic Anhydride | 313[3] |
| 4,5-Dichlorophthalic Anhydride | 313[3] |
| 3,4-Dichlorophthalic Anhydride | 329[3] |
| 3,6-Dichlorophthalic Anhydride | 339[3] |
Hydrolysis to this compound
The purified 3-chlorophthalic anhydride can be readily hydrolyzed to this compound.
Procedure:
-
Add the purified 3-chlorophthalic anhydride to hot water with stirring.
-
Heat the mixture to ensure complete hydrolysis.
-
Cool the solution to allow the this compound to crystallize.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Visualization of the Synthetic Pathway
The following diagram illustrates the direct chlorination of phthalic anhydride to produce a mixture of monochlorinated isomers.
Caption: Synthetic pathway for this compound from Phthalic Anhydride.
Challenges and Future Perspectives
The primary challenge in the synthesis of this compound via direct chlorination of phthalic anhydride remains the separation of the 3-chloro and 4-chloro isomers, as well as the prevention of polychlorination. While controlling the reaction conversion is an effective strategy, further research into more selective catalysts or alternative synthetic routes could lead to more efficient and cost-effective production methods.
Alternative approaches, such as the photochlorination of phthalic anhydride, have been explored and may offer a pathway to a higher ratio of 4-chlorophthalic anhydride to the 3-chloro isomer.[8] However, for the specific production of this compound, the controlled Lewis acid-catalyzed chlorination remains a prominent method.
Conclusion
The direct chlorination of phthalic anhydride presents a viable and economically advantageous route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the conversion of the starting material, it is possible to minimize the formation of undesirable byproducts and facilitate the purification of the target compound. This technical guide provides a comprehensive overview of the synthetic methodology, offering valuable insights for researchers and professionals in the chemical and pharmaceutical industries. Continued innovation in catalyst design and process optimization will be key to further enhancing the efficiency and selectivity of this important industrial reaction.
References
- Preparation of 3-chlorophthalic anhydride.
- Preparation of 3-chlorophthalic anhydride.
- CHLORINATION OF PHTHALIC ANHYDRIDE. CyberLeninka.
- 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride.
- Phthalic anhydride (PA)
- 3-CHLOROPHTHALIC ANHYDRIDE. ChemicalBook.
- Photochlorination of phthalic anhydride.
- Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride.
- This compound. CymitQuimica.
- 3-Chlorophthalic anhydride. Wikipedia.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 5. datapdf.com [datapdf.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 3-Chlorophthalic Acid via Chlorination of Phthalic Anhydride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthesis of 3-chlorophthalic acid, focusing on the industrially pertinent method of direct chlorination of phthalic anhydride. It delves into the underlying chemical principles, strategic process control, detailed experimental protocols, and critical safety considerations.
Introduction: The Significance of this compound
This compound and its corresponding anhydride are valuable intermediates in the chemical industry.[1] Their reactivity makes them sought-after precursors for a range of products, including high-performance polyimide polymers, specialized dyes, and active pharmaceutical ingredients (APIs).[1][2] While several synthetic routes exist, direct electrophilic chlorination of phthalic anhydride remains a primary focus due to its atom economy, despite the inherent challenges in selectivity and purification.[2][3] This guide offers a comprehensive walkthrough of this critical process, emphasizing the causality behind experimental choices to ensure a robust and reproducible synthesis.
Part 1: The Core Chemistry - An Electrophilic Aromatic Substitution
The synthesis of 3-chlorophthalic anhydride from phthalic anhydride is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The process involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.
Mechanism:
-
Generation of the Electrophile: The reaction requires a strong Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5] The catalyst interacts with molecular chlorine (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic chlorine species (often depicted as Cl⁺) complexed with the catalyst.[5][6]
-
Nucleophilic Attack: The π-electron system of the phthalic anhydride ring acts as a nucleophile, attacking the electrophilic chlorine. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]
-
Formation of the Arenium Ion: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base (such as [FeCl₄]⁻) removes a proton (H⁺) from the carbon atom bonded to the chlorine, restoring the aromaticity of the ring and regenerating the catalyst.
The anhydride functional group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation means the reaction requires more forcing conditions (e.g., high temperature) compared to the chlorination of more electron-rich aromatic compounds. The substitution results in a mixture of isomers, primarily 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, with a slight preference for the 4-isomer.[3]
Part 2: The Strategic Imperative - Controlling Selectivity and Conversion
The primary challenge in this synthesis is not the chlorination itself, but managing the product distribution. As the reaction progresses, not only are mono-chloro isomers formed, but dichlorinated and more highly chlorinated byproducts also appear.[2]
The Purification Impasse: A significant hurdle arises from the near-identical boiling points of the desired 3-chlorophthalic anhydride and a key byproduct, 4,5-dichlorophthalic anhydride .[2][3] This similarity makes their separation by fractional distillation, the standard industrial purification method, exceptionally difficult and economically unviable.
| Compound | Boiling Point (°C at 760 mmHg) |
| Phthalic Anhydride | ~284-295 °C (sublimes)[7][8][9] |
| 4-Chlorophthalic Anhydride | ~297-300 °C[10][11] |
| 3-Chlorophthalic Anhydride | ~313-317 °C [12][13] |
| 4,5-Dichlorophthalic Anhydride | ~313 °C [14] |
| 3,6-Dichlorophthalic Anhydride | ~339 °C[15] |
Table 1: Boiling Points of Key Reaction Components.
The Causality of Control: Since both mono-chlorinated phthalic anhydrides are chlorinated at rates comparable to phthalic anhydride itself, allowing the reaction to proceed to high conversion inevitably increases the concentration of dichlorinated products.[3] To circumvent the purification problem, the most effective strategy is to prevent the formation of significant quantities of 4,5-dichlorophthalic anhydride in the first place.
This is achieved by a critical experimental choice: limiting the conversion of the starting phthalic anhydride to approximately 50% .[16] By stopping the reaction early, the formation of dichlorinated species is minimized, ensuring that the crude product mixture contains primarily unreacted starting material and the two monochloro-isomers, which can be readily separated by distillation.[3][16] This approach sacrifices yield per batch for the sake of product purity and process feasibility.
Part 3: A Self-Validating Experimental Protocol
This protocol outlines a laboratory-scale synthesis based on established industrial practices. The system is self-validating through careful monitoring of reaction progress.
Materials and Equipment:
-
Reagents: Phthalic anhydride (99%+), anhydrous ferric chloride (FeCl₃), chlorine gas, nitrogen gas.
-
Equipment: A four-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (sparger), a thermometer, and a reflux condenser. The condenser outlet should be connected to a gas scrubber (e.g., containing sodium hydroxide solution) to neutralize unreacted chlorine and HCl byproduct. A heating mantle and a temperature controller are also required. For purification, a fractional distillation apparatus is necessary.
Step-by-Step Chlorination Protocol:
-
Reactor Setup: Charge the flask with phthalic anhydride (e.g., 7.0 moles) and the Lewis acid catalyst, such as ferric chloride (e.g., 0.086 moles).[16]
-
Melting: Heat the flask using the heating mantle to a temperature of 225-230°C.[16] Stir the mixture to ensure the phthalic anhydride melts completely and the catalyst is evenly dispersed.
-
Inerting: Briefly purge the system with dry nitrogen gas to remove moisture, which can inactivate the catalyst.
-
Chlorine Introduction: Switch the gas flow from nitrogen to chlorine. Bubble chlorine gas through the molten reaction mixture via the sparger at a controlled rate.
-
Reaction Monitoring: The course of the reaction must be followed closely using Gas-Liquid Chromatography (GLC). Periodically, a small sample is carefully withdrawn from the reaction mixture, quenched, and analyzed to determine the relative percentages of phthalic anhydride, 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, and dichlorinated products.
-
Termination: Once the GLC analysis shows that approximately 50% of the initial phthalic anhydride has been consumed, immediately stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.[16]
Step-by-Step Purification Protocol:
-
Distillation Setup: Transfer the crude reaction mixture to a fractional distillation apparatus suitable for vacuum distillation.
-
Fraction 1 (Unreacted Phthalic Anhydride): Distill off the unreacted phthalic anhydride as the first fraction.
-
Fraction 2 (4-Chlorophthalic Anhydride): The second fraction collected will be the lower-boiling 4-chlorophthalic anhydride.[2]
-
Fraction 3 (3-Chlorophthalic Anhydride): The desired 3-chlorophthalic anhydride is then distilled as the third fraction, leaving behind the higher-boiling dichlorinated products and catalyst residue in the distillation pot.[2] Each fraction's purity should be confirmed by GLC.
Optional: Hydrolysis to this compound: The purified 3-chlorophthalic anhydride can be converted to this compound via hydrolysis.
-
Slowly add the 3-chlorophthalic anhydride to hot water with stirring.
-
The anhydride will react to form the dicarboxylic acid.[7]
-
Cool the solution to crystallize the this compound.
-
Collect the solid product by filtration and dry under vacuum.
Part 4: Safety, Handling, and Waste Management
Hazard Analysis:
-
Phthalic Anhydride: A severe respiratory, skin, and eye irritant. Inhalation of its dust or vapor can cause asthma-like reactions. It also poses a combustible dust explosion hazard.[17][18]
-
Chlorine Gas: Extremely toxic and corrosive. Inhalation can cause severe damage to the respiratory tract. A chemical fume hood and appropriate gas scrubber are mandatory.
-
Lewis Acids (e.g., FeCl₃): Corrosive and moisture-sensitive.
-
High Temperatures: The reaction is run at over 200°C, posing a risk of severe thermal burns.
Personal Protective Equipment (PPE):
-
Standard laboratory attire (lab coat, closed-toe shoes).
-
Chemical-resistant gloves.
-
Chemical safety goggles and a face shield.
-
In case of inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[17]
Engineering Controls:
-
All operations must be conducted in a well-ventilated chemical fume hood.
-
A gas scrubbing system is essential to neutralize excess chlorine and the HCl gas produced during the reaction.
-
Ensure all electrical equipment (heating mantles, stirrers) is properly grounded to prevent sparks, especially given the combustible nature of phthalic anhydride dust.[18]
Conclusion
The synthesis of this compound via direct chlorination of phthalic anhydride is a process governed by a strategic compromise between reaction yield and product purity. The core challenge lies in the difficult separation of the desired product from the 4,5-dichloro byproduct. By exercising precise control over the reaction and deliberately limiting the conversion of the starting material to around 50%, it is possible to generate a product mixture that is amenable to purification by standard fractional distillation. This technical guide provides the foundational knowledge and a detailed protocol for researchers to successfully and safely navigate this nuanced synthesis.
References
- Phthalic anhydride. (n.d.). Wikipedia.
- The Properties and Uses of the Phthalic Anhydride. (n.d.). Shanghai Douwin Chemical Co.,Ltd.
- Phthalic anhydride. (2020, August 29). Sciencemadness Wiki.
- Phthalic Anhydride (PA). (n.d.). South City Petrochem – SCP.
- 3-Chlorophthalic anhydride. (2024, April 9). ChemBK.
- 4-Chlorophthalic anhydride. (n.d.). Chemigran Pte Ltd.
- 4-chlorophthalic anhydride. (n.d.). Stenutz.
- Propose a mechanism for the aluminum chloride–catalyzed reaction of benzene with chlorine. (n.d.). Pearson.
- Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (2025, May 22). JoVE.
- Phthalic-Anhydride-Material-Safety-Data-Sheet.pdf. (n.d.). Thirumalai Chemicals Ltd.
- Electrophilic halogenation. (n.d.). Wikipedia.
- 3-Chlorophthalic anhydride. (n.d.). Wikipedia.
- Zweig, A. (1980). Preparation of 3-chlorophthalic anhydride. (CA Patent No. 1090814A). Canadian Intellectual Property Office.
- Riegger, P., & Fick, H. (1997). Preparation of 3-chlorophthalic anhydride. (U.S. Patent No. 5683553A). U.S. Patent and Trademark Office.
- Zweig, A., & Epstein, M. (1978). 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride. The Journal of Organic Chemistry, 43(19), 3690-3692.
Sources
- 1. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. datapdf.com [datapdf.com]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. Propose a mechanism for the aluminum chloride–catalyzed reaction ... | Study Prep in Pearson+ [pearson.com]
- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 10. 4-chlorophthalic anhydride CAS# 118-45-6 [gmall.chemnet.com]
- 11. guidechem.com [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. 3-Chlorophthalic anhydride | 117-21-5 [chemnet.com]
- 14. 4,5-DICHLOROPHTHALIC ANHYDRIDE | 942-06-3 [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorophthalic Acid
Introduction: The Analytical Imperative
3-Chlorophthalic acid, with the molecular formula C₈H₅ClO₄, possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[1] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products. This guide explains the causality behind the expected spectral features, providing researchers with a robust framework for its characterization.
Molecular Structure
The structure consists of a benzene ring substituted with two adjacent carboxylic acid groups (at C1 and C2) and a chlorine atom at the C3 position. This arrangement dictates the electronic environment of each atom, which is the primary determinant of the spectroscopic output.
Integrated Spectroscopic Workflow
The comprehensive identification of a molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for structural elucidation.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR (¹H NMR) provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆), chosen for its ability to dissolve polar carboxylic acids and exchange with the acidic protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~7.85 | Doublet (d) | 1H | Ar-H | Ortho to a carbonyl, deshielded. Coupled to H-5. |
| H-5 | ~7.65 | Triplet (t) | 1H | Ar-H | Flanked by two aromatic protons (H-4, H-6). |
| H-6 | ~7.95 | Doublet (d) | 1H | Ar-H | Ortho to a carbonyl and deshielded by adjacent chlorine. Coupled to H-5. |
| -COOH | >12.0 | Broad Singlet (br s) | 2H | Carboxylic Acid | Highly deshielded acidic protons, signal is broad due to chemical exchange with solvent/water. |
Expert Interpretation
The aromatic region of the spectrum is expected to show an AMX spin system for the three non-equivalent aromatic protons.
-
H-6: This proton is anticipated to be the most downfield of the aromatic signals. It is ortho to a strongly electron-withdrawing carboxylic acid group and is also influenced by the inductive effect of the adjacent chlorine atom. It should appear as a doublet due to coupling with H-5.
-
H-4: This proton is ortho to the other carboxylic acid group, also causing significant deshielding. It will be a doublet from coupling to H-5. Its chemical shift is expected to be slightly upfield compared to H-6, which has the added influence of the adjacent chlorine.
-
H-5: This proton is meta to both carboxylic acid groups and the chlorine atom. It will be the most upfield of the aromatic protons and will appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet) due to coupling with both H-4 and H-6.
-
Carboxylic Protons: The two carboxylic acid protons are acidic and will readily exchange. This, combined with hydrogen bonding, results in a very broad, deshielded signal, often appearing above 12 ppm in DMSO-d₆.[2]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule.
Experimental Protocol (Typical)
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
Processing: Process the FID to yield the final spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~168.1 | C2-C OOH | Carbonyl carbon adjacent to the C-Cl bond. |
| ~167.5 | C1-C OOH | Carbonyl carbon deshielded by the electronegative oxygen atoms. |
| ~134.5 | C -Cl | Aromatic carbon directly attached to chlorine; deshielded by the halogen. |
| ~133.8 | C -COOH | Quaternary carbon attached to the second carboxylic acid. |
| ~132.5 | C -H (C6) | Aromatic CH carbon deshielded by adjacent C-Cl and C-COOH groups. |
| ~131.9 | C -COOH | Quaternary carbon attached to the first carboxylic acid. |
| ~130.5 | C -H (C4) | Aromatic CH carbon deshielded by adjacent C-COOH group. |
| ~129.0 | C -H (C5) | Aromatic CH carbon, expected to be the most upfield of the ring carbons. |
Expert Interpretation
Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals.
-
Carbonyl Carbons (C=O): The two carboxylic acid carbons are the most deshielded, appearing far downfield (~167-168 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[3] The carbon of the C2-COOH group may be slightly further downfield due to the proximity of the chlorine.
-
Aromatic Quaternary Carbons (C-Cl, C-COOH): The four carbons of the benzene ring that do not bear a hydrogen atom (C1, C2, C3) will have their chemical shifts determined by their substituent. The carbon bonded to chlorine (C3) will be significantly deshielded. The carbons bonded to the carboxylic acid groups (C1 and C2) will also be downfield.
-
Aromatic CH Carbons: The remaining three signals in the aromatic region (~129-133 ppm) correspond to the carbons bonded to hydrogen (C4, C5, C6). Their relative shifts are governed by the electronic effects of the substituents.
While full experimental data is not publicly displayed, a study on the ¹³C NMR chemical shifts of chlorinated phthalic acids has been published, which would serve as an authoritative reference for experimental values.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol (Typical)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Description |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | A very broad and strong band, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer. |
| ~1700 | C=O stretch (Carboxylic Acid) | A very strong, sharp absorption. May show broadening or a shoulder due to intra/intermolecular hydrogen bonding. |
| 1600 - 1450 | C=C stretch (Aromatic) | Multiple sharp bands of variable intensity, confirming the presence of the benzene ring. |
| ~1300 | C-O stretch | Associated with the carboxylic acid C-O bond. |
| ~900 | O-H bend (out-of-plane) | A broad band characteristic of carboxylic acid dimers. |
| ~750 | C-Cl stretch | A strong band indicating the carbon-chlorine bond. |
Expert Interpretation
The IR spectrum of this compound is dominated by the features of the dicarboxylic acid functionality. The most telling feature is the extremely broad absorption band from ~3300 to 2500 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.[5] Superimposed on this will be the aromatic C-H stretches (~3100-3000 cm⁻¹). The carbonyl (C=O) stretch will be a very intense, sharp peak around 1700 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching vibrations between 1600 and 1450 cm⁻¹. Finally, a strong absorption in the fingerprint region, likely around 750 cm⁻¹, can be assigned to the C-Cl stretch.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and gives clues about its structure through analysis of its fragmentation patterns.
Experimental Protocol (Typical - Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Rationale |
| 200/202 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 202 will have ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |
| 183/185 | [M - OH]⁺ | Loss of a hydroxyl radical from one of the carboxylic acid groups. |
| 155/157 | [M - COOH]⁺ | Loss of a carboxyl radical. |
| 136 | [M - 2COOH]⁺˙ | Loss of both carboxylic acid groups. |
| 111 | [C₆H₄Cl]⁺ | Subsequent loss of CO from the [M - COOH]⁺ fragment. |
Expert Interpretation & Fragmentation Pathway
The molecular weight of this compound is 200.57 g/mol .[1] In an EI-MS experiment, the molecular ion peak [M]⁺˙ is expected at m/z 200. A crucial diagnostic feature will be the presence of an isotopic peak at m/z 202 ([M+2]⁺˙) with an intensity of approximately one-third that of the molecular ion, which is characteristic for a molecule containing one chlorine atom.
Fragmentation of aromatic carboxylic acids is often initiated by the loss of substituents from the ring.[6]
-
Loss of Hydroxyl: A common initial fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion at m/z 183/185.
-
Loss of Carboxyl Group: Loss of a full carboxylic acid radical (•COOH, 45 Da) is also a highly probable pathway, leading to a fragment at m/z 155/157.
-
Sequential Losses: This fragment at m/z 155/157 can then lose a molecule of carbon monoxide (CO, 28 Da) to yield the chlorophenyl cation at m/z 111.
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion: A Unified Structural Portrait
By integrating the data from NMR, IR, and Mass Spectrometry, a self-validating and authoritative picture of the this compound structure emerges.
-
Mass Spectrometry confirms the molecular formula C₈H₅ClO₄ via the molecular ion at m/z 200/202.
-
IR Spectroscopy unequivocally identifies the key functional groups: the carboxylic acids (broad O-H, strong C=O) and the chlorinated aromatic ring (C=C, C-Cl).
-
¹³C NMR verifies the presence of eight unique carbon environments, including two carbonyls and six distinct aromatic carbons.
-
¹H NMR details the substitution pattern on the aromatic ring, confirming the 1,2,3-arrangement through the characteristic splitting and chemical shifts of the three aromatic protons.
This multi-faceted approach provides the rigorous, cross-validated data required by researchers and drug development professionals to confidently confirm the identity and purity of this compound.
References
- PubChem. This compound.
- SpectraBase. 3-Chloro-phthalic anhydride - Optional[FTIR]. Wiley-VCH GmbH. [Link]
- Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
- DTIC.
- SpectraBase. Phthalic acid, 3-chlorophenyl methyl ester - Optional[MS (GC)]. John Wiley & Sons, Inc. [Link]
- Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
- Wiley Science Solutions.
- PubChem. 3-Chlorophthalic anhydride.
- NIST WebBook. p-Toluic acid, 3-chloro-. National Institute of Standards and Technology. [Link]
- NIST WebBook. Phenol, 3-chloro-. National Institute of Standards and Technology. [Link]
- Science Ready.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). [Link]
- Fifolt, M. J., et al. Carbon-13 NMR chemical shifts of chlorinated and fluorinated phthalic anhydrides and acids. The Journal of Organic Chemistry. [Link]
- PubChem. 4-Chlorophthalic acid.
- Wiley Science Solutions.
- Wikidata. 3-Chlorobenzene-1,2-dicarboxylic acid. [Link]
- Scientific Instrument Services.
- Wiley Science Solutions. Wiley Registry/NIST Mass Spectral Library 2023. [Link]
- PubMed. Mass spectral fragmentation of phthalic acid esters.
- ResearchGate.
- Chemistry LibreTexts.
Sources
Navigating the Risks: A Technical Guide to the Safe Handling of Chlorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated aromatic compounds, a class of chemicals integral to various industrial and research applications, present significant health and safety challenges due to their inherent toxicity and persistence. This guide provides a comprehensive framework for the safe handling of these substances in a laboratory and drug development setting. Moving beyond a simple checklist of procedures, this document delves into the causality behind safety protocols, empowering researchers to make informed decisions that ensure a self-validating system of safety. By integrating principles of toxicology, risk assessment, and emergency preparedness, this guide serves as an essential resource for minimizing exposure and mitigating the risks associated with these valuable yet hazardous compounds.
Understanding the Inherent Hazards of Chlorinated Aromatic Compounds
Chlorinated aromatic hydrocarbons are organic compounds where chlorine atoms are substituted onto an aromatic ring structure. Their chemical stability and lipophilicity contribute to their persistence in the environment and their tendency to concentrate in food chains.[1] Many of these compounds became commercially important in the 1930s but were later recognized as significant environmental pollutants in the 1960s.[2]
Toxicological Profile: A Multi-faceted Threat
The toxicology of chlorinated aromatic compounds is complex and potent. Exposure can lead to a wide range of adverse health effects, including:
-
Carcinogenicity, Mutagenicity, and Teratogenicity: Some chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are known to be carcinogenic, mutagenic, and teratogenic.[3] Polychlorinated biphenyls (PCBs) are also classified as known or suspected carcinogens.[4][5]
-
Systemic Effects: These compounds can cause damage to the central nervous system, kidneys, and liver, as well as reproductive harm.[6] Other toxic effects include body weight loss, thymic atrophy, immunotoxicity, and porphyria.[1]
-
Dermal Effects: A hallmark of exposure to certain chlorinated aromatics, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is the development of chloracne, a severe skin condition characterized by acneform lesions.[7]
-
Mechanism of Toxicity: Many of the toxic effects of these compounds are mediated through the aryl hydrocarbon receptor (AhR), a cytosolic protein that, when activated by a ligand like a chlorinated aromatic hydrocarbon, can alter gene expression, leading to adverse cellular changes.[3][8]
The following table summarizes the primary health risks associated with chlorinated aromatic compounds:
| Health Effect | Description |
| Carcinogenicity | Potential to cause cancer.[3][4] |
| Mutagenicity | Ability to induce genetic mutations.[3] |
| Teratogenicity | Capacity to cause birth defects.[3] |
| Neurotoxicity | Damage to the central and peripheral nervous systems.[6] |
| Hepatotoxicity | Liver damage.[1][6] |
| Nephrotoxicity | Kidney damage.[6] |
| Immunotoxicity | Adverse effects on the immune system.[1] |
| Dermal Toxicity | Skin conditions such as chloracne.[7] |
| Reproductive Harm | Negative impacts on reproductive health.[1][6] |
The Hierarchy of Controls: A Proactive Approach to Safety
The most effective strategy for mitigating the risks associated with chlorinated aromatic compounds is to follow the hierarchy of controls. This approach prioritizes control measures from most to least effective.
Caption: The Hierarchy of Controls for managing workplace hazards.
-
Elimination and Substitution: The most effective controls involve eliminating the hazardous substance or substituting it with a less hazardous alternative. While not always feasible in research and drug development, this should be the first consideration.
-
Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. For chlorinated aromatic compounds, essential engineering controls include:
-
Fume Hoods: All work with these compounds should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Adequate general laboratory ventilation is crucial to prevent the accumulation of vapors.[10]
-
Contained Systems: For larger quantities or more hazardous compounds, the use of glove boxes or other closed systems is recommended.
-
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Key administrative controls include:
-
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each chlorinated aromatic compound must be developed and strictly followed.
-
Training: All personnel working with these compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response.[11]
-
Designated Work Areas: A specific area of the lab should be designated for work with chlorinated aromatic compounds to prevent cross-contamination.[12]
-
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in areas where these compounds are handled.[12][13] Thorough hand washing after handling these chemicals is mandatory.[12]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical when handling chlorinated aromatic compounds.[14] Always consult the Safety Data Sheet (SDS) for specific PPE recommendations for the compound you are using.[6]
Hand Protection
Gloves are essential to prevent skin absorption, a primary route of exposure.[13] The choice of glove material is crucial, as some materials offer better resistance to specific chemicals.
| Glove Material | Resistance to Chlorinated & Organic Solvents | Notes |
| Nitrile | Good for general splash hazards.[15] | May not be suitable for prolonged immersion. |
| Butyl Rubber | Superior resistance to many solvents.[10][15] | Recommended for handling larger volumes. |
| Viton™ | Excellent resistance to chlorinated and organic solvents.[15] | Often more expensive and less flexible. |
Always double-glove when handling highly toxic chlorinated aromatic compounds.[9]
Eye and Face Protection
Chemical splash goggles are mandatory to protect against splashes and vapors.[14][16] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[14][15]
Protective Clothing
A chemical-resistant lab coat or apron is necessary to protect against spills and splashes.[16] For larger-scale operations or in the event of a significant spill, a full chemical-resistant suit may be required.[11]
Respiratory Protection
When engineering controls cannot maintain exposure below occupational exposure limits, respiratory protection is required.[16] The type of respirator will depend on the concentration and specific compound. An organic vapor cartridge respirator is a common choice.[12] A full-facepiece respirator may be necessary in some situations and also provides eye protection.[12] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standards.[12]
Safe Handling and Storage Protocols
A systematic approach to handling and storing chlorinated aromatic compounds is essential to minimize the risk of exposure and environmental contamination.[12]
General Handling Procedures
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for the specific compound.[12]
-
Prepare the Work Area: Designate a specific work area, preferably within a fume hood, and ensure it is clean and uncluttered.[12]
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any damage before use.[15]
-
Don PPE Correctly: Put on PPE in the correct order, ensuring a proper fit.[15]
-
Conduct Work in a Ventilated Area: All manipulations of chlorinated aromatic compounds should be performed in a certified chemical fume hood.[12]
-
Use Minimal Quantities: Whenever possible, use the smallest amount of the chemical necessary for the experiment.[9]
-
Keep Containers Closed: Keep containers of chlorinated aromatic compounds tightly sealed when not in use.
Storage Requirements
Proper storage is crucial to prevent accidental releases and degradation of the compounds.
-
Secure and Dry Area: Store in a well-ventilated, secure, and dry area away from incompatible materials.[12]
-
Secondary Containment: Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[12]
-
Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[9]
-
Material Compatibility: Storage containers and equipment must be made of materials resistant to chlorinated aromatic compounds. Carbon steel is a common material for bulk storage, with stainless steel being a preferred alternative to prevent rust contamination.[17]
Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, a rapid and well-rehearsed response is critical to minimizing harm.
Spill Response
The appropriate response to a spill depends on its size and the specific chemical involved.
Caption: Decision workflow for responding to a chemical spill.
For a minor spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, safety goggles, and a lab coat.
-
Contain the spill with absorbent materials, working from the outside in.[18]
-
Absorb the spilled material using a spill kit or other appropriate absorbent pads.[9]
-
Clean the area with a suitable solvent and then with soap and water.
-
Package all contaminated materials in a sealed, labeled container for hazardous waste disposal.[18]
For a major spill:
-
Evacuate the area immediately and alert others.[9]
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Activate the fire alarm if there is a fire or explosion risk.[19]
-
Call emergency services and provide them with the details of the spill.[9]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Exposure Response
In the event of personal exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove contaminated clothing while under an emergency shower.[11][19] Seek immediate medical attention.[11]
-
Eye Contact: Flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]
Decontamination and Waste Disposal
Proper decontamination and waste disposal are essential to prevent the spread of contamination and protect the environment.
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate all work surfaces with an appropriate solvent.
-
Equipment: All equipment used with chlorinated aromatic compounds must be thoroughly decontaminated before being removed from the designated work area.
-
PPE: Remove and dispose of contaminated PPE in designated, labeled plastic bags.[12] Never take contaminated PPE home.[13]
Waste Disposal
Chlorinated aromatic compound waste is considered hazardous waste and must be disposed of accordingly.
-
Segregation: Keep chlorinated and non-chlorinated waste streams separate.[20]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[9][20]
-
Licensed Disposal: All waste containing chlorinated aromatic compounds must be disposed of through a licensed hazardous waste contractor.[12][13] Do not pour this waste down the drain or dispose of it with regular trash.[12][13]
-
Record Keeping: Maintain detailed records of the storage, transportation, and disposal of all hazardous waste.[12]
Occupational Exposure Limits
Various regulatory agencies have established occupational exposure limits (OELs) for chlorinated aromatic compounds to protect workers. These limits are typically expressed as a Time-Weighted Average (TWA) over an 8-hour workday, a Short-Term Exposure Limit (STEL) for a 15-minute period, or a Ceiling (C) limit that should not be exceeded at any time.
| Compound | OSHA PEL | NIOSH REL | ACGIH TLV |
| Methylene Chloride | 25 ppm (8-hr TWA); 125 ppm (STEL)[21] | "Ca" (Potential occupational carcinogen) | 50 ppm (8-hr TWA) |
| Chlorine | 1 ppm (Ceiling)[22] | 0.5 ppm (15-min Ceiling)[22] | 0.5 ppm (8-hr TWA); 1 ppm (STEL)[22] |
| Polychlorinated Biphenyls (PCBs) (42% Chlorine) | 1 mg/m³ (8-hr TWA)[11] | 0.001 mg/m³ (10-hr TWA) | 0.5 mg/m³ (8-hr TWA) |
Note: This table is not exhaustive. Always consult the most current regulatory standards for specific compounds.
Conclusion
The safe handling of chlorinated aromatic compounds is a critical responsibility for all researchers, scientists, and drug development professionals. By understanding the inherent hazards, implementing a robust hierarchy of controls, and adhering to stringent safety protocols, the risks associated with these compounds can be effectively managed. This guide provides the foundational knowledge to build a culture of safety that protects both the individual and the environment. Continuous vigilance, ongoing training, and a commitment to best practices are the cornerstones of a successful and safe research endeavor.
References
- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Polychlorinated Biphenyls (PCBs).
- Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Państwowego Zakładu Higieny, 47(1), 1–12.
- Hudson, L. G., Toscano, W. A., & Greenlee, W. F. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76.
- Spockman, T. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon.
- U.S. Environmental Protection Agency. (2025, August 14). Steps to Safe PCB Abatement Activities.
- UCCS. (2023, January 18). SAFE OPERATING PROCEDURE.
- (2025, October 23). How to Choose PPE for Chemical Work.
- Roy, D. R., Singh, P., & Roy, K. (n.d.). Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. Request PDF.
- Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual Review of Pharmacology and Toxicology, 22, 517–554.
- Health and Safety Executive. (2023, February 15). Do you know how to work safely with PCBs?
- Mount Sinai. (n.d.). PCBs (polychlorinated biphenyls).
- Brainly. (2023, July 11). What is the most commonly recommended PPE for solvent handling?
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?
- (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- U.S. Environmental Protection Agency. (n.d.). Basis of OSHA Carcinogen Listing for Individual Chemicals.
- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- NUS Chemistry. (n.d.). Disposal of Waste Solvents.
- Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
- New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- U.S. Environmental Protection Agency. (n.d.). Appendix C Basis of OSHA Carcinogen Listing for Individual Chemicals.
Sources
- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ecolink.com [ecolink.com]
- 7. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [wiki.nanofab.usc.edu]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. mountsinai.org [mountsinai.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hse.gov.uk [hse.gov.uk]
- 14. mcrsafety.com [mcrsafety.com]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. brainly.com [brainly.com]
- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 18. jk-sci.com [jk-sci.com]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 21. 1910.1052 - Methylene chloride. | Occupational Safety and Health Administration [osha.gov]
- 22. nj.gov [nj.gov]
Environmental Impact of Chlorinated Phthalic Acids and Their Esters
An In-depth Technical Guide:
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Their chlorinated derivatives, while less commonly discussed as a distinct class, are part of this broader group of environmental contaminants. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, PAEs can leach into the environment, leading to ubiquitous contamination of air, water, soil, and sediment.[1][2] This guide provides a technical overview of the environmental lifecycle of chlorinated phthalic acids and their esters, from their sources and environmental fate to their ecotoxicological effects and potential human health risks. It further details the analytical methodologies for their detection and discusses current remediation technologies, offering a comprehensive resource for the scientific community.
Section 1: Introduction to Chlorinated Phthalic Acids and Esters
Chemical Identity and Properties
Phthalates are the dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid (phthalic acid). The term "chlorinated phthalic acids" can refer to phthalic acid molecules where one or more hydrogen atoms on the benzene ring have been substituted with chlorine, or more commonly, to the broader class of phthalate esters which are used in chlorine-containing polymers like PVC. The properties of individual phthalates, such as water solubility, vapor pressure, and lipophilicity, are determined by the nature of their ester side chains. Shorter alkyl chains, as seen in dimethyl phthalate (DMP) and diethyl phthalate (DEP), are more water-soluble, while longer-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) are more lipophilic and tend to adsorb to soil and sediment.[3][4]
Sources and Environmental Pathways
The primary route of entry for phthalates into the environment is through the production, use, and disposal of plastic products.[2][5] Since they are additives and not part of the polymer backbone, they are continuously released from materials like PVC flooring, cables, packaging, medical devices, and children's toys.[1][6]
Major sources include:
-
Industrial and Municipal Effluents: Wastewater from manufacturing facilities and municipal wastewater treatment plants are significant point sources.[7][8]
-
Leachate from Landfills: The disposal of plastic waste in landfills leads to the leaching of PAEs into the surrounding soil and groundwater.[2][9]
-
Agricultural Practices: The use of plastic mulching films, PVC irrigation pipes, and the application of sewage sludge as fertilizer contribute to PAE contamination in agricultural soils.[10][11]
-
Atmospheric Deposition: Lower molecular weight phthalates can volatilize and be transported over long distances, eventually being deposited in remote areas.[8]
The chlorination process in drinking water distribution systems that use plastic pipes can also enhance the release of phthalates.[12]
Caption: Sources and environmental pathways of phthalates.
Section 2: Environmental Fate and Transport
Persistence and Degradation
The environmental persistence of phthalates is variable. While once considered highly persistent, it is now understood that they undergo both abiotic and biotic degradation.[13]
-
Abiotic Degradation: Processes like hydrolysis and photolysis play a role, particularly under specific environmental conditions.[2] Hydrolysis, which breaks the ester bonds to form phthalic acid and the corresponding alcohol, is generally slow in typical environmental pH ranges but can be significant in the high-temperature and pressure conditions of lower landfill layers.[2][9]
-
Biodegradation: This is the primary mechanism for the removal of phthalates from the environment.[2] A wide range of microorganisms, including bacteria and fungi, can use phthalates as a carbon source.[14][15] The degradation process typically begins with the hydrolysis of the diester to a monoester and then to phthalic acid, which is subsequently funneled into central metabolic pathways and mineralized to CO2 and H2O.[2][16] The rate of biodegradation is influenced by the length of the alkyl chain, with shorter-chain phthalates being degraded more readily than longer-chain ones like DEHP.[3]
Caption: General microbial degradation pathway for phthalate esters.
Bioaccumulation
Due to their lipophilic nature, phthalates, especially those with longer alkyl chains, have the potential to bioaccumulate in organisms.[1] They are readily absorbed by aquatic invertebrates, fish, and plants from contaminated water and soil.[1][17] However, they do not typically biomagnify up the food chain because higher-level organisms can efficiently metabolize and excrete them.[1]
Section 3: Ecotoxicological Effects
Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in wildlife and humans.[1][18] The United States Environmental Protection Agency (USEPA) has classified six common phthalates (including DBP, BBP, and DEHP) as priority environmental pollutants.[19]
Aquatic Ecosystems
Phthalates are toxic to a range of aquatic organisms.[20] Exposure can lead to adverse effects on growth, reproduction, and development.[18] In fish, exposure has been linked to testicular damage and reduced testosterone levels.[7] Studies on zebrafish embryos have shown that exposure to phthalates like DBP and BBP can cause developmental toxicity, including tail curvature, cardio edema, and death.[19]
Terrestrial Ecosystems
In soil, phthalates can be toxic to microorganisms, affecting crucial processes like nutrient cycling.[10] They can also be taken up by plants, leading to accumulation in roots and shoots, which poses a risk of entry into the human food chain.[10][17]
Table 1: Summary of Acute Toxicity of Select Phthalates to Aquatic Organisms
| Compound | Organism | Endpoint (96-hr LC50) | Concentration (mg/L) | Reference |
| Di-n-butyl phthalate (DBP) | Zebrafish (Danio rerio) | LC50 | 0.63 | [19] |
| Butylbenzyl phthalate (BBP) | Zebrafish (Danio rerio) | LC50 | 0.72 | [19] |
| Di-n-butyl phthalate (DBP) | Fathead minnow | LC50 | 0.73 | [21] |
| Di-2-ethylhexyl phthalate (DEHP) | Fathead minnow | LC50 | >0.29 | [21] |
| Diethyl phthalate (DEP) | Bluegill | LC50 | 110 | [21] |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms over a specified period.
Section 4: Human Health Risk Assessment
Routes of Human Exposure
Human exposure to phthalates is widespread and occurs through multiple routes, including ingestion, inhalation, and dermal contact.[5][6] The primary route is ingestion of contaminated food and water.[6] Food can become contaminated through packaging materials, processing equipment, and environmental accumulation. Inhalation of indoor air and dust, which often contain high levels of phthalates from consumer products, is another significant exposure pathway.[6][8]
Metabolites and Toxicity
Once in the body, phthalate diesters are rapidly metabolized by hydrolysis into their corresponding monoesters, which are considered the biologically active forms.[1] These monoesters can be further metabolized and are primarily excreted in the urine.[1][6] The health effects of phthalates are a subject of ongoing research, but studies in animals have demonstrated reproductive and developmental toxicities.[22][23] Concerns for human health focus on their potential as endocrine disruptors, which may affect reproductive development.[22]
Section 5: Analytical Methodologies
Accurate detection and quantification of chlorinated phthalates in environmental matrices are crucial for risk assessment and regulatory monitoring.
Sample Collection and Preparation
Rigorous cleaning of all glassware and equipment is essential to avoid sample contamination, as phthalates are common in laboratory materials.[24]
-
Water Samples: Samples are typically collected in amber glass bottles. Solid-phase extraction (SPE) is a common technique for concentrating analytes from water and removing interfering substances.[24]
-
Soil and Sediment Samples: Soxhlet or ultrasonic extraction with an appropriate organic solvent is frequently used to extract phthalates from solid matrices.[25]
Instrumental Analysis
The most common analytical techniques for phthalate determination are gas chromatography and liquid chromatography, often coupled with mass spectrometry.[26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for its high sensitivity and selectivity, allowing for the identification and quantification of individual phthalate compounds.[24][26]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection (LC-MS) is also widely used.[24][26]
-
Electron Capture Detection (ECD): For chlorinated compounds, GC-ECD can be highly sensitive, though it may be prone to interference from phthalate esters.[24][27]
Protocol: Analysis of Phthalates in Water by SPE and GC-MS
This protocol provides a generalized workflow for the determination of phthalates in water samples.
1. Sample Preparation and Extraction: a. Collect 1 liter of water in a pre-cleaned amber glass bottle. b. If residual chlorine is present, add a quenching agent like sodium thiosulfate.[27] c. Filter the sample to remove suspended solids. d. Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by deionized water. e. Pass the water sample through the SPE cartridge at a controlled flow rate. Phthalates will be adsorbed onto the stationary phase. f. Wash the cartridge with a small volume of water to remove interferences. g. Dry the cartridge thoroughly under a stream of nitrogen. h. Elute the retained phthalates from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
2. Concentration and Solvent Exchange: a. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. b. Exchange the solvent to hexane for compatibility with GC analysis.
3. Instrumental Analysis (GC-MS): a. Inject a 1 µL aliquot of the final extract into the GC-MS system. b. Use a capillary column suitable for separating phthalate isomers. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for each target phthalate.
4. Quality Control: a. Analyze a method blank (deionized water) with each batch of samples to check for contamination. b. Analyze a matrix spike sample to assess method accuracy and recovery. c. Use internal standards to correct for variations in extraction efficiency and instrument response.
Caption: Experimental workflow for phthalate analysis in water.
Section 6: Remediation and Control Technologies
Remediating sites contaminated with chlorinated solvents and plasticizers like phthalates requires a range of technologies, often used in combination.[28][29]
Bioremediation Strategies
Bioremediation leverages the ability of microorganisms to degrade contaminants.[30]
-
In Situ Bioremediation (ISB): This involves stimulating the activity of indigenous or introduced microorganisms in the subsurface to break down phthalates.[28] This can be achieved by adding nutrients and electron acceptors.
-
Bioaugmentation: For recalcitrant phthalates, specialized microbial cultures with high degradation capabilities can be introduced to the contaminated site.[13] Aerobic granules, which are dense microbial consortia, have shown high efficiency in degrading phthalate-containing wastewater.[13]
Physicochemical Treatment Methods
These methods use chemical or physical processes to remove or destroy contaminants.
-
In Situ Chemical Oxidation (ISCO): Involves injecting strong oxidants (e.g., permanganate, persulfate) into the subsurface to chemically destroy phthalates. ISCO can be effective for source zone treatment but may alter aquifer conditions.[28][29]
-
In Situ Chemical Reduction (ISCR): This approach uses reductants like zero-valent iron (ZVI) to facilitate the degradation of chlorinated compounds.[31]
-
Thermal Remediation: Heating the subsurface can volatilize and degrade contaminants, which are then captured and treated.[29][31]
-
Adsorption: Materials like activated carbon can be used in "pump-and-treat" systems or as permeable reactive barriers to adsorb phthalates from contaminated groundwater.[10][30]
Section 7: Conclusion
Chlorinated phthalic acids and their esters are pervasive environmental contaminants originating from the widespread use of plastics and other consumer products. Their release into the environment leads to contamination of water, soil, and air, posing risks to both ecosystems and human health, primarily due to their endocrine-disrupting properties. While natural degradation processes, especially biodegradation, can attenuate phthalate contamination, the continuous release often overwhelms these natural capacities. Effective management requires a multi-faceted approach, including robust analytical monitoring, the application of advanced remediation technologies, and policies aimed at reducing the use of the most hazardous phthalates. Continued research is essential to fully understand the long-term impacts of these compounds and to develop more efficient and sustainable control strategies.
References
- (PDF) Evaluation of the biodegradation of phthalic contaminants originated from polyvinyl chloride commercial films - ResearchGate. (2025, August 6).
- Phthalic acid derivatives: Sources and effects on the human body. (n.d.). Russian Open Medical Journal.
- Environmental Phthalate Exposure in Relation to Reproduction Outcomes and Health Endpoints | Request PDF. (n.d.).
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Ecotoxicological effects of phthalate esters: A review. (2025, June 12). PubMed.
- Chlorination enhances the phthalates release and increases the cytotoxicity and bacterial functions related to human disease of drinking water in plastic pipes | Request PDF. (2025, September 23).
- Toxicological Characterization of Phthalic Acid. (n.d.). PubMed Central.
- Degradation of Phthalic Acids by Denitrifying, Mixed Cultures of Bacteria. (n.d.). PubMed Central.
- Microbial degradation of phthalic acid and its esters by aerobic granules in sequencing batch reactor. (n.d.). Nanyang Technological University.
- Engineering bacterial biocatalysts for the degradation of phthalic acid esters. (2024, October 4). PubMed Central.
- Toxicity and Estrogenic Endocrine Disrupting Activity of Phthal
- An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. (n.d.). PubMed Central.
- Biodegradation of Phthalate Esters by Two Bacteria Strains. (n.d.). PubMed.
- Analytical methodologies for the determination of phthalates in environmental matrices. (2025, December 23).
- Treatment Technologies. (n.d.).
- Remediation Technology Descriptions for Cleaning Up Contaminated Sites. (2025, October 2).
- Potential adverse effects of phthalic acid esters on human health: a review of recent studies on reproduction. (n.d.). PubMed.
- Toxicology of phthalic acid esters in aqu
- Phthalic Acid Esters: Natural Sources and Biological Activities. (2021, July 16). PubMed Central.
- HANDBOOK OF ACUTE TOXICITY OF CHEMICALS TO FISH AND AQUATIC INVERTEBRATES. (n.d.).
- (PDF) Contamination and remediation of phthalic acid esters in agricultural soils in China: a review. (2025, August 6).
- Chemical behavior of phthalates under abiotic conditions in landfills. (n.d.). PubMed.
- Contamination of Phthalic Acid Esters in China's Agricultural Soils: Sources, Risk, and Control Str
- Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices (Critical Review) | Request PDF. (2025, August 9).
- Potential adverse effects of phthalic acid esters on human health: A review of recent studies on reproduction | Request PDF. (2025, August 5).
- Major biodegradation pathways of phthalic acid ester. (n.d.).
- Hazards of phthalates (PAEs) exposure: A review of aquatic animal toxicology studies. (2021, June 1). Science of The Total Environment.
- Accumulation characteristics and fate modeling of phthalic acid esters in surface water from the Three Gorges Reservoir area, China. (n.d.). DOI.
- A Guide to Preparing and Analyzing Chlorin
- Analytical Methods for Phthalates in W
- Remediation Technologies to Address Chlorinated Solvent Contamin
- Remediation of Complex Chlorinated Solvent Sites. (n.d.). Cascade Environmental.
- Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivitization and Gas Chromatography with Electron Capture Detection. (n.d.).
- Toxicology of phthalic acid esters in aquatic organisms. (n.d.). Semantic Scholar.
- Pollution Characteristics, Toxicological Properties, and Health Risk Assessment of Phthalic Acid Esters in Water, Soil, and
- Chemical Behavior of Phthalates Under Abiotic Conditions in Landfills. (2025, August 7).
- Toxicology of Phthalic Acid Esters in Aquatic Organisms. (2025, August 5).
- Accumulation and Transport of Phthalic Acid Esters in the Soil-Plant System of Agricultural Fields with Different Years of Film Mulching. (n.d.). MDPI.
- Phthalic Acid Esters: Natural Sources and Biological Activities. (2021, July 16). PubMed.
- 15003 (pdf). (n.d.). Environmental Protection Agency.
Sources
- 1. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of phthalate esters by two bacteria strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phthalic acid derivatives: Sources and effects on the human body | Russian Open Medical Journal [romj.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Contamination of Phthalic Acid Esters in China’s Agricultural Soils: Sources, Risk, and Control Strategies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. researchgate.net [researchgate.net]
- 15. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Hazards of phthalates (PAEs) exposure: A review of aquatic animal toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicology of phthalic acid esters in aquatic organisms. | Semantic Scholar [semanticscholar.org]
- 22. Potential adverse effects of phthalic acid esters on human health: a review of recent studies on reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. gcms.cz [gcms.cz]
- 26. researchgate.net [researchgate.net]
- 27. Analytical Method [keikaventures.com]
- 28. idss-2.itrcweb.org [idss-2.itrcweb.org]
- 29. cascade-env.com [cascade-env.com]
- 30. epa.gov [epa.gov]
- 31. augustmack.com [augustmack.com]
3-Chlorophthalic acid versus 4-Chlorophthalic acid structure
An In-Depth Technical Guide to the Structures and Applications of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound and 4-Chlorophthalic acid, two critical isomers with distinct applications in the pharmaceutical and chemical industries. We will delve into a detailed comparison of their molecular structures, physicochemical properties, synthesis methodologies, and reactivity. Furthermore, this guide will explore their specific roles as versatile precursors in the development of therapeutic agents and other high-performance materials. Experimental protocols and illustrative diagrams are included to provide practical insights for researchers, scientists, and professionals in drug development.
Introduction
Phthalic acid, a simple aromatic dicarboxylic acid, serves as a foundational scaffold for a vast array of chemical compounds. The introduction of a halogen, such as chlorine, onto the benzene ring dramatically alters the molecule's electronic properties, reactivity, and biological activity. This modification is a cornerstone of modern medicinal chemistry, with chlorine-containing compounds representing a significant portion of FDA-approved drugs.[1] The positional isomerism of the chlorine atom on the phthalic acid backbone gives rise to distinct molecules with unique characteristics. This guide focuses on two of these isomers: this compound and 4-Chlorophthalic acid. Understanding the nuanced differences between these two compounds is paramount for their effective utilization in research and development.
Part 1: Structural and Physicochemical Comparison
Molecular Structure
The fundamental difference between this compound and 4-Chlorophthalic acid lies in the position of the chlorine atom relative to the two carboxylic acid groups on the benzene ring.[2][3] In this compound, the chlorine atom is positioned ortho to one carboxylic acid group and meta to the other. In 4-Chlorophthalic acid, the chlorine atom is meta to one and para to the other carboxylic acid group. This seemingly minor structural variance has profound implications for the molecule's steric hindrance, electronic distribution, and intermolecular interactions.
Caption: Workflow for the synthesis of 4-Chlorophthalic acid.
Synthesis of this compound
The synthesis of pure this compound is more challenging due to the formation of isomeric mixtures during the direct chlorination of phthalic anhydride. [4]Separation of the 3- and 4-chloro isomers by distillation is difficult due to their close boiling points. [4]Alternative multi-step routes, such as those starting from 3-nitrophthalic anhydride, are often employed to achieve higher purity, though these can result in lower overall yields. [4][5] Representative Protocol: Synthesis via Chlorination of Phthalic Anhydride (with Isomer Separation) [5]
-
Reaction Setup: In a suitable reactor, phthalic anhydride is reacted with chlorine gas in the presence of a Lewis acid catalyst (e.g., ferric chloride) at elevated temperatures (around 200-240°C).
-
Controlled Conversion: The reaction is carefully monitored and stopped at a conversion rate of approximately 50% to minimize the formation of dichlorinated byproducts. [5]3. Isomer Mixture: The resulting product is a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.
-
Separation: The isomers are separated through fractional distillation, a process that can be complex due to the close boiling points of the isomers. [4]5. Hydrolysis: The purified 3-chlorophthalic anhydride is then hydrolyzed to yield this compound.
Comparative Reactivity
The position of the electron-withdrawing chlorine atom significantly influences the reactivity of both the carboxylic acid groups and the aromatic ring.
-
Acidity: The chlorine atom's inductive effect increases the acidity of the carboxylic acid groups compared to unsubstituted phthalic acid. The proximity of the chlorine atom in the 3-position is expected to have a more pronounced effect on the acidity of the adjacent carboxylic acid group compared to the more distant chlorine in the 4-isomer. Intramolecular hydrogen bonding in the ortho isomer can also influence the dissociation constants of the two protons. [6][7]* Ring Reactivity: The chlorine atom deactivates the aromatic ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions. This directing effect will differ between the two isomers, leading to different products in subsequent reactions.
-
Nucleophilic Substitution: Both isomers possess carboxylic acid groups that can undergo nucleophilic substitution to form esters, amides, and other derivatives. [2][8]The steric hindrance from the chlorine atom in the 3-position may influence the rate of reaction at the adjacent carboxylic acid group.
Part 3: Applications in Research and Drug Development
Both 3- and 4-Chlorophthalic acid are valuable intermediates in the synthesis of a wide range of organic compounds.
4-Chlorophthalic Acid as a Versatile Precursor
4-Chlorophthalic acid is extensively used in the pharmaceutical industry as a building block for various active pharmaceutical ingredients (APIs). [8][9]Its derivatives have been incorporated into:
-
Antimicrobial Agents: It serves as a precursor for compounds targeting bacteria and fungi. [8]* Anti-inflammatory Drugs: It is used to synthesize molecules that modulate biological pathways associated with pain and inflammation. [8][9]* Anticancer Drugs: The 4-chlorophthalic acid scaffold is integrated into complex molecules with promising activity against cancer cells. [8] Beyond pharmaceuticals, it is also used in the production of dyes, pigments, and high-performance polymers. [10][11]
Applications of this compound
While less commonly cited in pharmaceutical applications compared to its 4-isomer, this compound and its anhydride are important intermediates for:
-
Herbicides and Pesticides: It is a precursor for various agrochemicals. [12]* Polyimides: It can be used as a monomer in the production of these high-performance polymers. [12][13]* Dye Precursors: Like its isomer, it is used in the synthesis of dyes. [4]
Strategic Selection of Isomers in Drug Design
The choice between this compound and 4-Chlorophthalic acid in drug design is a strategic one. The position of the chlorine atom can influence:
-
Binding Affinity: The specific location of the chlorine atom can affect how a molecule fits into the binding pocket of a target protein.
-
Metabolic Stability: The chlorine atom can block sites of metabolic oxidation, potentially increasing the drug's half-life.
-
Lipophilicity: The presence of the chlorine atom increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The distinct electronic and steric environments of the two isomers allow for fine-tuning of these properties to optimize a drug candidate's profile.
Conclusion
This compound and 4-Chlorophthalic acid, while sharing the same molecular formula, are distinct chemical entities with unique properties, synthetic pathways, and applications. The position of the chlorine atom dictates their reactivity and suitability for various synthetic targets. 4-Chlorophthalic acid has found widespread use as a versatile intermediate in the pharmaceutical industry, while this compound is a valuable precursor in the synthesis of polymers and agrochemicals. For researchers and professionals in drug development, a thorough understanding of the subtle yet significant differences between these isomers is crucial for the rational design and synthesis of novel therapeutic agents and advanced materials.
References
- Vertex AI Search. (2025, May 26). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing.
- Vertex AI Search. (2025, May 31).
- PrepChem.com. Synthesis of 4-chlorophthalic acid.
- Solubility of Things. 4-Chlorophthalic acid.
- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.
- Google Patents. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID.
- Patsnap Eureka. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride.
- Google Patents. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride.
- ZCPC. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development.
- PubChem. 4-Chloroisophthalic acid | C8H5ClO4 | CID 349658.
- Google Patents. US5683553A - Preparation of 3-chlorophthalic anhydride.
- PubChem. This compound | C8H5ClO4 | CID 96254.
- PubChem. 4-Chlorophthalic acid | C8H5ClO4 | CID 6964.
- Wikipedia. 4-Chlorophthalic anhydride.
- Wikipedia. 3-Chlorophthalic anhydride.
- Google Patents. CA1090814A - Preparation of 3-chlorophthalic anhydride.
- PubChem. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014.
- Georganics. 4-Chlorophthalic acid anhydride - High purity | EN.
- PubChem. 4-Chlorophthalic anhydride | C8H3ClO3 | CID 67044.
- MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
- ResearchGate. (2021, January 20). Reactivity of aromatic dicarboxylic acid?.
- mzCloud. (2016, March 17). Tetrachlorophthalic acid.
- Chemistry Stack Exchange. (2022, February 1). Comparing acidic strength of phthalic acid isomers.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Chlorophthalic acid | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 5. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 9. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]
- 12. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 13. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Monochlorinated Phthalic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, history, synthesis, and properties of monochlorinated phthalic anhydrides. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind experimental choices.
Introduction: The Significance of Phthalic Anhydride and its Chlorinated Derivatives
Phthalic anhydride, a seemingly simple aromatic dicarboxylic anhydride, has been a cornerstone of industrial organic chemistry since its first synthesis by Auguste Laurent in 1836.[1] Its planar structure and reactive anhydride ring make it a versatile precursor for a vast array of commercially important materials, including plasticizers, polymers, and dyes. The introduction of a chlorine atom onto the aromatic ring of phthalic anhydride gives rise to monochlorinated phthalic anhydrides, primarily 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. This seemingly minor modification significantly alters the electronic and steric properties of the molecule, unlocking a new realm of synthetic possibilities. These chlorinated derivatives serve as crucial intermediates in the production of high-performance polymers, pigments, and, notably, a range of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7] Their enhanced reactivity and specific substitution patterns allow for the construction of complex molecular architectures essential for modern medicine.[1][8]
A Historical Journey: The Discovery and Evolution of Synthetic Methodologies
The history of monochlorinated phthalic anhydrides is intrinsically linked to the broader development of electrophilic aromatic substitution reactions. While early work on the chlorination of aromatic compounds dates back to the 19th century, the specific investigation of the chlorination of phthalic anhydride appears to have gained traction in the early 20th century.
A pivotal moment in this journey was the exploration of Lewis acid-catalyzed chlorination. A 1978 publication by A. Zweig and M. Epstein in The Journal of Organic Chemistry references a 1909 report on the Lewis acid-catalyzed chlorination of phthalic anhydride, suggesting that the initial explorations are over a century old.[9] These early investigations laid the groundwork for understanding the complexities of this reaction, particularly the challenge of controlling the degree of chlorination and the separation of the resulting isomers.[9][10]
The mid-20th century saw a surge in patent literature detailing various approaches to synthesize these valuable compounds. These patents reveal a fascinating evolution of experimental design, driven by the need for higher yields, better selectivity, and more economical processes.
Early Synthetic Approaches: The Era of Direct Chlorination
The most direct route to monochlorinated phthalic anhydrides is the electrophilic aromatic substitution of phthalic anhydride with chlorine gas. However, the deactivating nature of the anhydride group makes the aromatic ring less susceptible to electrophilic attack than benzene.[11] Consequently, a catalyst is required to polarize the chlorine molecule and generate a sufficiently potent electrophile.
Early methods, as described in patents from the 1930s and 1940s, often involved passing chlorine gas through molten phthalic anhydride in the presence of a Lewis acid catalyst.[11][12]
Key Catalysts in the Historical Context:
-
Iron and Ferric Chloride: Iron powder or anhydrous ferric chloride (FeCl₃) emerged as common catalysts.[12] The catalytic cycle, in essence, involves the formation of a complex between the Lewis acid and chlorine, which increases the electrophilicity of the chlorine atom, facilitating the attack on the aromatic ring.[12][13][14]
-
Antimony Pentachloride: Antimony pentachloride (SbCl₅) was also investigated as a chlorinating agent, although its use was more as a reactant than a true catalyst due to the large quantities required.[11]
-
Molybdenum Chlorides: A significant advancement came with the discovery of the high catalytic activity of molybdenum chlorides, which were found to be particularly effective in promoting the chlorination to higher degrees, such as the production of tetrachlorophthalic anhydride.[11]
These early direct chlorination methods, while conceptually straightforward, were plagued by several challenges:
-
Isomer Control: The chlorination of phthalic anhydride yields a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.[9] The separation of these isomers, which have relatively close boiling points, proved to be a significant hurdle.
-
Polychlorination: The reaction is difficult to stop at the monochlorination stage. Over-chlorination leads to the formation of dichlorinated and even more highly chlorinated phthalic anhydrides, complicating the purification process and reducing the yield of the desired monochlorinated products.[9][10]
-
Harsh Reaction Conditions: The use of high temperatures and corrosive reagents necessitated specialized and robust equipment.
Alternative Pathways: Circumventing the Challenges of Direct Chlorination
To overcome the limitations of direct chlorination, researchers explored alternative synthetic routes, often involving multiple steps but offering better control over isomer purity.
Synthesis from Nitrophthalic Anhydrides:
A well-established alternative involves the synthesis from nitrophthalic anhydrides. This multi-step process typically includes:
-
Nitration of Phthalic Anhydride: Phthalic anhydride is nitrated to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[6][13]
-
Isomer Separation: The nitro-isomers are separated, often through fractional crystallization.[10]
-
Reduction to Aminophthalic Acids: The separated nitrophthalic acids are reduced to the corresponding aminophthalic acids.[15]
-
Sandmeyer Reaction: The amino group is then replaced by a chlorine atom via a Sandmeyer-type reaction, involving diazotization followed by treatment with a copper(I) chloride solution.[15]
-
Dehydration: Finally, the resulting chlorophthalic acid is dehydrated to the anhydride.[4][15]
While this route is more laborious, it provides access to isomerically pure monochlorinated phthalic anhydrides.
Synthesis from Chlorinated Precursors:
Another approach involves starting with an already chlorinated aromatic compound. For instance, 4-chlorophthalic anhydride can be synthesized from 4-chloro-o-xylene through oxidation.[16]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 3- and 4-chlorophthalic anhydride is paramount for their effective use in research and development.
| Property | 3-Chlorophthalic Anhydride | 4-Chlorophthalic Anhydride |
| CAS Number | 117-21-5[2] | 118-45-6[3] |
| Molecular Formula | C₈H₃ClO₃[2] | C₈H₃ClO₃[3] |
| Molar Mass | 182.56 g/mol [2] | 182.56 g/mol [3] |
| Melting Point | ~123 °C[2] | ~99 °C[3] |
| Boiling Point | 313 °C[16] | 290 °C[8] |
| Appearance | Colorless solid[16] | White crystalline powder[5] |
| Solubility | Soluble in toluene[8] | Soluble in toluene[8] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectra of both isomers are characterized by two distinct carbonyl stretching bands typical of cyclic anhydrides, usually found in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The C-Cl stretching vibration can also be observed in the fingerprint region. The PubChem database provides access to the FTIR spectra of both 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of these compounds show complex splitting patterns in the aromatic region due to the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectra provide detailed information about the carbon framework. The PubChem and ChemicalBook databases are valuable resources for predicted and experimental NMR data.[17][18][19][20]
-
-
Mass Spectrometry (MS): The mass spectra of monochlorinated phthalic anhydrides will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The fragmentation pattern can provide further structural information. Mass spectra are available in databases such as PubChem and ChemicalBook.[18][19]
Modern Synthetic Protocols: A Step-by-Step Guide
The following protocols are illustrative examples based on methodologies described in the scientific and patent literature. Researchers should always consult the original sources and perform appropriate risk assessments before conducting any experiment.
Protocol 1: Direct Chlorination of Phthalic Anhydride
This protocol is a generalized procedure based on early direct chlorination methods and should be adapted with caution.
Objective: To synthesize a mixture of 3- and 4-chlorophthalic anhydride.
Materials:
-
Phthalic anhydride
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas
-
Inert solvent (e.g., 1,2,4-trichlorobenzene) (optional)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser with a gas outlet connected to a scrubber (to neutralize excess chlorine and HCl)
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the flask with phthalic anhydride and the inert solvent (if used).
-
Heat the mixture with stirring until the phthalic anhydride melts and a homogenous solution or slurry is formed.
-
Add a catalytic amount of anhydrous ferric chloride to the molten phthalic anhydride.
-
Begin bubbling a slow stream of dry chlorine gas through the reaction mixture via the gas inlet tube.
-
Maintain the reaction temperature, typically in the range of 150-250 °C. The optimal temperature will depend on the specific catalyst and solvent system.
-
Monitor the progress of the reaction by analytical techniques such as Gas Chromatography (GC) to determine the ratio of starting material, monochlorinated, and polychlorinated products.[21]
-
Once the desired conversion is reached (often a partial conversion is targeted to minimize polychlorination), stop the chlorine flow and purge the system with nitrogen gas.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the unreacted phthalic anhydride, the 3- and 4-chlorophthalic anhydride isomers, and the higher chlorinated byproducts.[10]
Protocol 2: Synthesis of 4-Chlorophthalic Anhydride from 4-Chlorotetrahydrophthalic Anhydride
This protocol is based on a method described for the synthesis of 4-chlorophthalic anhydride.[3]
Objective: To synthesize 4-chlorophthalic anhydride.
Materials:
-
4-Chlorotetrahydrophthalic anhydride
-
Activated carbon
-
1,2,4-Trichlorobenzene
-
Air or oxygen source
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Air inlet tube
-
Addition funnel-condenser for water collection
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask, combine 4-chlorotetrahydrophthalic anhydride, activated carbon, and 1,2,4-trichlorobenzene.
-
Equip the flask with a stirrer, an air inlet tube, and a condenser set up to collect water while returning the solvent to the flask.
-
Heat the reaction mixture to approximately 230 °C while bubbling a constant stream of air through the solution.
-
Continue the reaction for several hours (e.g., 8 hours), monitoring for the completion of the dehydrogenation.
-
After the reaction is complete, cool the mixture and remove the activated carbon by filtration.
-
Wash the filtered carbon with a suitable solvent.
-
Concentrate the filtrate under vacuum to remove the solvent and obtain the crude 4-chlorophthalic anhydride.
-
Further purification can be achieved by recrystallization or distillation.
The Underlying Science: Reaction Mechanisms and Isomer Control
The direct chlorination of phthalic anhydride is a classic example of an electrophilic aromatic substitution reaction. The mechanism, catalyzed by a Lewis acid like FeCl₃, can be broken down into the following key steps:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with chlorine to form a highly polarized complex, which effectively generates a chloronium ion (Cl⁺) or a species with significant chloronium ion character.[12][13]
Cl₂ + FeCl₃ ⇌ Cl⁺[FeCl₄]⁻
-
Electrophilic Attack: The electron-rich aromatic ring of phthalic anhydride attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13]
-
Deprotonation: A weak base, such as the [FeCl₄]⁻ anion, removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and regenerating the catalyst.[13]
Arenium ion + [FeCl₄]⁻ → Chlorophthalic anhydride + HCl + FeCl₃
Directing Effects and Isomer Distribution:
The anhydride group is an electron-withdrawing group and, as such, is a deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles primarily to the meta-position relative to the points of attachment of the carbonyl groups. In phthalic anhydride, the 3- and 4-positions are both meta to one of the carbonyl groups. The observed formation of both 3- and 4-chlorophthalic anhydrides is a result of the competing directing effects of the two carbonyl groups. The slight preference for the formation of the 4-isomer in some cases can be attributed to subtle differences in the electronic and steric environment at the two positions.
Applications in Drug Development and Beyond
Monochlorinated phthalic anhydrides are valuable building blocks in the synthesis of a variety of fine chemicals and materials.
-
High-Performance Polymers: They are used as monomers in the production of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties. These polymers find applications in the aerospace, electronics, and automotive industries.[2][3][5]
-
Pharmaceutical Intermediates: The reactivity of the anhydride group and the presence of the chlorine atom make these compounds versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5][6][7][8] They are used in the development of drugs for a range of therapeutic areas, including anti-inflammatory and analgesic agents.[8] The chlorine atom can serve as a handle for further functionalization or can be an integral part of the final drug structure, influencing its biological activity and pharmacokinetic properties.
-
Dyes and Pigments: Chlorinated phthalic anhydrides can be used as precursors in the synthesis of specialized dyes and pigments.
Conclusion and Future Outlook
The journey of monochlorinated phthalic anhydrides, from their early discovery to their current applications, is a testament to the enduring importance of fundamental organic synthesis. The challenges of their synthesis, particularly in achieving high isomeric purity, have driven innovation in catalytic methods and purification techniques. As the demand for advanced materials and complex pharmaceutical agents continues to grow, the role of these versatile chlorinated intermediates is likely to expand. Future research may focus on developing more sustainable and efficient synthetic routes, perhaps utilizing novel catalytic systems or flow chemistry, to further unlock the potential of these valuable chemical building blocks.
References
- Zweig, A., & Epstein, M. (1978). Remarkably selective chlorination of phthalic anhydride and its monochlorinated derivatives. The Journal of Organic Chemistry, 43(19), 3690–3692.
- Wikipedia. (n.d.). 3-Chlorophthalic anhydride.
- Wikipedia. (n.d.). 4-Chlorophthalic anhydride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Chlorophthalic Anhydride in Modern Pharmaceutical Development.
- ChemBK. (2024, April 9). 3-Chlorophthalic anhydride.
- PubChem. (n.d.). 3-Chlorophthalic anhydride.
- JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Google Patents. (n.d.). CN104496951A - Preparation method of chlorophthalic anhydride.
- Patsnap Eureka. (n.d.). Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride.
- PubChem. (n.d.). 4-Chlorophthalic anhydride.
- Google Patents. (n.d.). US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride.
- Google Patents. (n.d.). US5683553A - Preparation of 3-chlorophthalic anhydride.
- Google Patents. (n.d.). CA1090814A - Preparation of 3-chlorophthalic anhydride.
- SpectraBase. (n.d.). 3-Chloro-phthalic anhydride - Optional[FTIR] - Spectrum.
- Understanding the Synthesis of Chlorophthalic Anhydride: Key Intermediate Insights. (n.d.).
- 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. (2025, May 26).
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- University of Charleston. (2016, October 7). catalyzed electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl3) and the.
- sathee jee. (n.d.). Friedel Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
- Datapdf. (n.d.). 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride.
- SpectraBase. (n.d.). 4-Chloronaphthalic anhydride - Optional[1H NMR] - Chemical Shifts.
- NIST WebBook. (n.d.). 4-Chloro-1,8-naphthalic anhydride.
- Google Patents. (n.d.). US2429985A - Chlorination of phthalic anhydride.
- Dissertation. (n.d.). Study on the Synthesis of 4-Chlorophthalic Anhydride.
- Internet Archive. (2023, January 6). Journal of the Chemical Society. Transactions 1909: Vol 95 Part I.
- Internet Archive. (2017, January 22). Journal Of The Chemical Society (1909) Vol.95, Pt.2.
- PMC - NIH. (2019, June 17). Mechanochemical Friedel–Crafts acylations.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107).
- AbeBooks. (n.d.). Journal of the Chemical Society, Volume 95, 1909, Transactions II (gebundene Ausgabe).
- Internet Archive. (2009, November 27). Journal : Chemical Society (Great Britain).
- gsrs. (2025, August 23). 4-CHLOROPHTHALIC ANHYDRIDE.
- PrepChem.com. (n.d.). Synthesis of 4-chlorophthalic anhydride.
- Google Patents. (n.d.). CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride.
Diagrams
Caption: Multi-step Synthesis of Isomerically Pure Chlorophthalic Anhydrides.
Sources
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. Study on the Synthesis of 4-Chlorophthalic Anhydride - Master's thesis - Dissertation [dissertationtopic.net]
- 7. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. datapdf.com [datapdf.com]
- 10. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 11. US2429985A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 14. ucwv.edu [ucwv.edu]
- 15. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 17. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-Chlorophthalic anhydride | C8H3ClO3 | CID 67044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Chlorophthalic anhydride(118-45-6) MS spectrum [chemicalbook.com]
- 20. 4-Chlorophthalic anhydride(118-45-6) 13C NMR spectrum [chemicalbook.com]
- 21. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Chlorophthalic Acid in Advanced Polyimide Synthesis
Introduction: Expanding the Polyimide Design Space with Halogenated Monomers
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] These characteristics make them indispensable in demanding applications ranging from aerospace components to microelectronics. The versatility of polyimide chemistry allows for the tailoring of polymer properties through the judicious selection of monomeric building blocks, namely dianhydrides and diamines. While conventional polyimides have set a high benchmark, the quest for materials with enhanced processability, specific solubility profiles, and modified dielectric properties has led researchers to explore the use of halogenated monomers.
Among these, 3-chlorophthalic acid, and more commonly its dehydrated form, 3-chlorophthalic anhydride, serves as a strategic monomer for imparting unique characteristics to the final polymer. The introduction of a chlorine atom onto the phthalic anhydride moiety can significantly influence the polymer's solubility, glass transition temperature (Tg), and flame retardancy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in polyimide synthesis, detailing the underlying chemical principles, step-by-step synthesis protocols, and characterization techniques.
The Role of the Chloro-Substituent: A Mechanistic Perspective
The synthesis of polyimides from a dianhydride and a diamine is typically a two-step process.[3] The initial step involves the formation of a poly(amic acid) intermediate, which is then converted to the final polyimide through a cyclodehydration reaction, also known as imidization.
The presence of a chlorine atom on the phthalic anhydride ring, as in 3-chlorophthalic anhydride, introduces several key effects:
-
Increased Reactivity: The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the anhydride's carbonyl carbons, potentially accelerating the initial reaction with the nucleophilic diamine.
-
Modified Interchain Interactions: The bulky chlorine atom can disrupt the close packing of the polymer chains. This steric hindrance can lead to increased solubility in organic solvents and a lower glass transition temperature compared to their non-halogenated counterparts.[4]
-
Enhanced Flame Retardancy: The presence of a halogen atom can contribute to the flame-retardant properties of the resulting polyimide.
-
Altered Dielectric Properties: The polar C-Cl bond can influence the dielectric constant and loss tangent of the polymer, which is a critical consideration for microelectronic applications.
Experimental Protocols: Synthesis and Characterization
This section provides detailed protocols for the synthesis of a polyimide from 3-chlorophthalic anhydride and a representative aromatic diamine, 4,4'-oxydianiline (ODA). A comparative synthesis using standard phthalic anhydride is also outlined to highlight the influence of the chloro-substituent.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 3-Chlorophthalic anhydride | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Phthalic anhydride | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| 4,4'-Oxydianiline (ODA) | ≥98% | Sigma-Aldrich | Recrystallize from ethanol before use. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use as received. |
| Acetic Anhydride | ≥99% | Sigma-Aldrich | Use as received. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Use as received. |
Synthesis of Poly(amic acid) from 3-Chlorophthalic Anhydride and ODA (PAA-Cl)
-
Reactor Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 10.01 g (0.05 mol) of 4,4'-oxydianiline in 100 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Monomer Addition: Once the ODA has completely dissolved, slowly add 9.13 g (0.05 mol) of 3-chlorophthalic anhydride in small portions over 30 minutes to the stirred solution at room temperature.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Comparative Synthesis of Poly(amic acid) from Phthalic Anhydride and ODA (PAA)
Follow the same procedure as for PAA-Cl, but substitute 3-chlorophthalic anhydride with 7.41 g (0.05 mol) of phthalic anhydride.
Imidization to Polyimide
Two primary methods for imidization are presented: thermal and chemical.
Method A: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution (PAA-Cl or PAA) onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the glass plate in a vacuum oven and dry at 80°C for 4 hours to remove the bulk of the DMAc solvent.
-
Thermal Curing: Cure the resulting film by heating the oven sequentially at 150°C for 1 hour, 200°C for 1 hour, and finally at 250°C for 2 hours.
-
Film Recovery: After cooling to room temperature, carefully peel the polyimide film from the glass plate.
Method B: Chemical Imidization
-
Reagent Addition: To the poly(amic acid) solution (PAA-Cl or PAA) at 0°C, add a mixture of 10.2 g (0.1 mol) of acetic anhydride and 7.9 g (0.1 mol) of pyridine dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.
-
Precipitation: Pour the reaction mixture into a large excess of methanol to precipitate the polyimide.
-
Purification: Filter the polymer, wash thoroughly with methanol and water, and then dry in a vacuum oven at 100°C for 24 hours.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of polyimides from 3-chlorophthalic anhydride.
Caption: Workflow for the synthesis of polyimides.
Caption: Reaction scheme for polyimide synthesis.
Characterization and Data Analysis
The synthesized polyimides should be characterized to determine their structure, thermal properties, and solubility.
Expected Characterization Data
| Technique | Purpose | Expected Observations for Chloro-Substituted Polyimide |
| FTIR Spectroscopy | Confirm imidization and identify functional groups. | Disappearance of amic acid bands (~3300-2500 cm⁻¹ for O-H and N-H, ~1660 cm⁻¹ for amide C=O). Appearance of characteristic imide bands: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).[5] |
| ¹H NMR Spectroscopy | Elucidate the polymer structure. | Complex aromatic proton signals consistent with the repeating unit. Disappearance of the amic acid protons. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability. | High decomposition temperature (TGA 5% weight loss typically > 450°C), indicating excellent thermal stability.[6] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A distinct glass transition temperature. The Tg is expected to be lower than the non-chlorinated analogue due to reduced chain packing.[7] |
Comparative Properties of Polyimides
| Property | Polyimide from Phthalic Anhydride + ODA | Polyimide from 3-Chlorophthalic Anhydride + ODA | Rationale for Difference |
| Solubility in DMAc | Generally insoluble or sparingly soluble. | Improved solubility. | The chlorine atom disrupts chain packing, reducing intermolecular forces.[4] |
| Glass Transition Temp. (Tg) | Higher | Lower | Steric hindrance from the chlorine atom increases free volume and chain mobility.[7] |
| Thermal Stability (TGA) | High | High, potentially slightly lower | The fundamental aromatic imide backbone provides high thermal stability in both cases. |
Troubleshooting and Expert Insights
-
Low Molecular Weight: If the resulting poly(amic acid) has a low viscosity, it may be due to the presence of moisture in the solvent or monomers. Ensure all reagents and glassware are scrupulously dry. The order of monomer addition can also be critical; adding the dianhydride to the diamine solution is generally preferred.
-
Brittle Films: Brittle polyimide films can result from incomplete imidization or low molecular weight of the precursor poly(amic acid). Ensure the curing temperatures and times are sufficient for complete cyclodehydration.
-
Incomplete Solubility: While the chloro-substituent enhances solubility, some high molecular weight fractions may remain insoluble. Gentle heating can sometimes improve solubility for characterization purposes.
-
Causality in Experimental Choices: The choice of a one-pot versus a two-step synthesis depends on the desired final form of the polymer. The two-step process is ideal for creating films and coatings, as the soluble poly(amic acid) precursor is easily processed.[8] A one-pot synthesis, conducted at higher temperatures, directly yields the polyimide and is suitable for producing powders for molding applications.[9][10] The selection of chemical versus thermal imidization also has implications; chemical imidization is often performed at lower temperatures, which can be advantageous for sensitive substrates, while thermal imidization is a simpler, solvent-free process for the final curing step.[3]
Conclusion
The incorporation of this compound into polyimide synthesis offers a strategic approach to fine-tune the properties of these high-performance materials. The presence of the chloro-substituent can significantly enhance solubility and modify the thermal properties of the resulting polyimides, expanding their processability and potential applications. The protocols and insights provided herein serve as a valuable resource for researchers seeking to explore the synthesis and characterization of these advanced materials.
References
- Gerber, M. K., Pratt, J. R., & Stclair, T. L. (1988). Isomeric oxydiphthalic anhydride polyimides. NASA Technical Reports Server. [Link]
- Park, J. H., Park, J. H., Kim, S., & Kim, Y. (2018). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 8(45), 25576-25583. [Link]
- Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335.
- Li, T. L., Hsu, K. Y., & Lee, Y. J. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(63), 39867-39877. [Link]
- Shalygina, Z. A., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation.
- Zhang, Y., et al. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances, 11(42), 26179-26187. [Link]
- Kim, S. R., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. [Link]
- Hao, Y., et al. (2018). Morphology of polyimide fibers derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride and 4,4′-oxydianiline. Journal of Applied Polymer Science, 135(24), 46374. [Link]
- Hasegawa, M., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(16), 2769. [Link]
- Liaw, D. J., et al. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
- Ostrowska, J., et al. (2021). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability.
- Ding, M., et al. (2004). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4658-4668. [Link]
- Dong, J., et al. (2022). DSC and TGA curves of polyimide1-3.
- Eastmond, G. C., & Paprotny, J. (1996). Comparative study on polyimides from 3,3′-and 4,4′-linked diphthalic anhydride. Journal of Polymer Science Part A: Polymer Chemistry, 34(3), 443-449. [Link]
- Shalygina, Z. A., et al. (2022).
- Shalygina, Z. A., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation.
- Hsiao, S. H., & Lin, S. Y. (2014). Synthesis and Properties of Soluble and Light-Colored Poly(amide-imide-imide)s Based on Tetraimide-Dicarboxylic Acid Condensed from 4,4'-Oxydiphthalic Anhydride, 2,2-Bis[4-(4-aminophenoxy)phenyl]sulfone, and m-Aminobenzoic Acid, and Various Aromatic Diamines. Journal of Polymer Research, 21(8), 1-13. [Link]
- Hsiao, S. H., & Yang, C. P. (1994). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid. Journal of Polymer Science Part A: Polymer Chemistry, 32(11), 2097-2105.
- Ronova, I. A., & Bruma, M. (2010). Influence of chemical structure on glass transition temperature of polyimides. Structural Chemistry, 21(5), 1013-1020. [Link]
- Meador, M. A., et al. (1998). A comparison of nadic anhydride and 4-phenylethynyl phthalic anhydride for high TG polyimides. High Performance Polymers, 10(3), 275-286. [Link]
- Wang, Z. H., et al. (2019). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Polymers, 11(11), 1782. [Link]
- U.S. Patent No. 6,528,663 B1. (2003). Methods for the preparation of 4-chlorophthalic anhydride.
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]
- 8. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aromatic Polyimides Based on 3,4'-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
3-Chlorophthalic acid as a monomer for heat-resistant polymers
Application Note & Protocol
Topic: 3-Chlorophthalic Acid Derivatives as Monomers for Advanced Heat-Resistant Polymers
Abstract: This document provides a comprehensive technical guide for researchers and material scientists on the utilization of 3-chlorophthalic anhydride, a derivative of this compound, as a key monomer in the synthesis of high-performance, heat-resistant polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications such as aerospace, electronics, and automotive engineering.[1][2] The introduction of a chlorine substituent onto the phthalic anhydride monomer offers a strategic approach to modify polymer properties, notably enhancing solubility and flame retardancy while maintaining high thermal performance. This guide details a validated two-step polycondensation protocol, outlines essential characterization techniques for the resulting polymers, and discusses the structure-property relationships that govern their application potential.
Introduction: The Rationale for Chlorinated Monomers in Polyimide Synthesis
The relentless demand for materials that can perform under extreme thermal and chemical stress has cemented aromatic polyimides as a cornerstone of advanced engineering.[3] These polymers derive their stability from rigid aromatic backbones and strong intermolecular charge-transfer interactions.[4] However, the very rigidity that imparts thermal stability often leads to poor solubility and high processing temperatures, limiting their widespread application.[2][3]
A key strategy to mitigate these processing challenges without significantly compromising thermal performance is the introduction of structural modifications to the polymer backbone. Incorporating a halogen, such as chlorine, via the monomer 3-chlorophthalic anhydride, serves several critical functions:
-
Enhanced Solubility: The chlorine atom, with its bulky nature, disrupts the planarity and close packing of the polymer chains. This steric hindrance reduces intermolecular forces, often leading to improved solubility in organic solvents, thereby facilitating processing.[2]
-
Inherent Flame Retardancy: Chlorine-containing polymers can exhibit flame-retardant properties. Upon heating, they can release species that interfere with the radical chain reactions of combustion.
-
Modified Dielectric Properties: The polar carbon-chlorine bond can influence the polymer's dielectric constant and loss tangent, which is a critical consideration for applications in microelectronics.
This guide focuses on the synthesis of a polyimide from 3-chlorophthalic anhydride and a representative aromatic diamine, 4,4'-oxydianiline (ODA), to illustrate the principles and procedures involved.
Monomer Spotlight: 3-Chlorophthalic Anhydride
3-Chlorophthalic anhydride is the reactive precursor used for polymerization.[5][6][7] It is a derivative of phthalic anhydride and serves as the electrophilic component in the polycondensation reaction.[8]
| Property | Value | Source |
| IUPAC Name | 4-Chloro-2-benzofuran-1,3-dione | [9] |
| CAS Number | 117-21-5 | [5][9] |
| Molecular Formula | C₈H₃ClO₃ | [5] |
| Molar Mass | 182.56 g·mol⁻¹ | [5] |
| Appearance | White to pale yellow crystalline powder | [6][7] |
| Melting Point | ~123 °C | [5] |
Safety & Handling: 3-Chlorophthalic anhydride is a chemical irritant and may hydrolyze in the presence of water or moisture.[5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place, away from moisture.
Experimental Protocol: Two-Step Polyimide Synthesis
The most established and versatile method for synthesizing high molecular weight aromatic polyimides is a two-step process.[3][4] The first step involves the formation of a soluble poly(amic acid) precursor at ambient temperature, followed by a cyclodehydration (imidization) step, typically achieved through thermal treatment, to form the final, robust polyimide.[3]
Workflow for Two-Step Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Protocol 3.1: Synthesis of Poly(amic acid) Precursor
Causality: This step is performed at or below ambient temperature in a dry, inert atmosphere to prevent premature imidization and chain-terminating side reactions. A dipolar aprotic solvent like N-methylpyrrolidinone (NMP) is used for its ability to dissolve both monomers and the resulting high molecular weight poly(amic acid).[3][4]
Materials:
-
3-Chlorophthalic Anhydride (1.826 g, 10.0 mmol)
-
4,4'-Oxydianiline (ODA) (2.002 g, 10.0 mmol)
-
Anhydrous N-methylpyrrolidinone (NMP), ~35 mL
-
Three-neck round-bottom flask with magnetic stirrer, nitrogen inlet, and drying tube
Procedure:
-
Setup: Assemble the flask and flame-dry it under vacuum, then allow it to cool to room temperature under a gentle stream of dry nitrogen.
-
Diamine Dissolution: Add 4,4'-oxydianiline (ODA) and 25 mL of NMP to the flask. Stir the mixture under nitrogen until the diamine is fully dissolved.
-
Anhydride Addition: Once the ODA is dissolved, add the 3-chlorophthalic anhydride as a solid powder to the stirring solution in one portion.
-
Polymerization: Use the remaining 10 mL of NMP to rinse any residual anhydride into the flask. Allow the reaction to proceed at room temperature under nitrogen with continuous stirring for 12-24 hours. The solution will become noticeably viscous as the molecular weight of the poly(amic acid) increases.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator at 4°C if not used immediately for imidization.
Protocol 3.2: Thermal Imidization to Polyimide Film
Causality: A slow, staged heating ramp is critical for producing high-quality films. The initial low-temperature stages allow for the controlled evaporation of the high-boiling-point NMP solvent. Ramping up the temperature too quickly can cause voids or bubbles in the film. The higher temperature stages provide the energy required for the cyclodehydration reaction, converting the amic acid linkages into robust imide rings.[3]
Procedure:
-
Casting: Pour the poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).
-
Solvent Removal & Curing: Place the glass plate in a programmable vacuum oven or a furnace with a nitrogen atmosphere.
-
Heating Program: Execute the following multi-stage heating program:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C over 1 hour and hold for 1 hour.
-
Ramp to 300°C over 1 hour and hold for 1 hour.
-
-
Cooling: Allow the oven to cool down slowly to room temperature.
-
Film Removal: Carefully peel the resulting tough, flexible polyimide film from the glass substrate. It may be necessary to immerse the plate in hot water to aid removal.
Polymer Characterization
Validation of the synthesis and understanding the material's performance envelope requires thorough characterization.
Structural Validation: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is essential for confirming the conversion of the poly(amic acid) to the polyimide.
-
Poly(amic acid) Spectrum: Will show characteristic broad peaks for the amide N-H and carboxylic acid O-H stretches (~3300-2500 cm⁻¹) and an amide carbonyl peak (~1660 cm⁻¹).
-
Polyimide Spectrum: The broad O-H and N-H peaks will disappear. New, characteristic imide absorption bands will appear, including the asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and a C-N-C imide ring vibration (~1370 cm⁻¹).
Thermal Properties Analysis
The primary motivation for synthesizing these polymers is their heat resistance, which is quantified using the following techniques.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a key metric of thermal stability. When heated in an inert atmosphere, chlorine-containing polymers typically undergo dehydrochlorination followed by chain scission at higher temperatures.[10][11]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer, beyond which it softens and loses its rigidity.
Illustrative Thermal Properties:
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 250 - 300 °C | Defines the upper limit for mechanical application. |
| 5% Weight Loss Temp. (Td₅) | > 480 °C (in N₂) | Indicates exceptional thermal stability. |
Note: Actual values will vary depending on the specific diamine used, molecular weight, and processing conditions.
Structure-Property-Application Relationships
The unique combination of structural features in a polyimide derived from 3-chlorophthalic anhydride directly translates to its performance and potential applications.
Caption: Relationship between monomer structure, polymer properties, and applications.
The inherent thermal stability from the aromatic-imide backbone makes these polymers suitable for high-end applications in aerospace and electronics.[1] The enhanced solubility imparted by the chlorine atom can be a significant advantage, allowing for solution-based processing techniques like spin coating for microelectronic fabrication or the creation of composite prepregs. The flame retardancy is an additional safety benefit for applications where fire resistance is critical.
References
- Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride.
- Klems, J., & Smolkova, J. (n.d.). Investigation of thermal degradation of polymers containing chlorine by thermogravimetry. AK's Journal.
- ResearchGate. (n.d.). Thermal stability of CPVC at different chlorine concentration.
- Royal Society of Chemistry. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
- VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- ResearchGate. (n.d.). Chemical and Physical Properties of Polyimides: Biomedical and Engineering Applications.
- Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE.
- PubChem. (n.d.). 3-Chlorophthalic anhydride.
Sources
- 1. specialchem.com [specialchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Chlorophthalic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of 3-Chlorophthalic Acid in Modern Agrochemical Design
This compound, and its more reactive anhydride form, represents a pivotal building block in the synthesis of a diverse range of modern agrochemicals. The presence of the chlorine atom on the aromatic ring and the two carboxylic acid functionalities provide a versatile scaffold for the construction of complex molecules with potent biological activities. The chlorine substituent can influence the electronic properties of the molecule, enhancing its binding affinity to target enzymes or receptors in pests and weeds. Furthermore, the dicarboxylic acid moiety allows for the facile introduction of various functional groups, leading to the creation of broad-spectrum insecticides, fungicides, and herbicides.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the synthetic pathways for key classes of agrochemicals derived from this versatile precursor, providing detailed experimental protocols and elucidating the chemical principles that underpin these transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.
Core Applications of this compound in Agrochemical Synthesis
The unique structural features of this compound have been exploited to develop several classes of commercially significant agrochemicals. The primary applications are summarized below:
| Agrochemical Class | Mode of Action | Representative Examples (Derived from related structures) |
| Phthalic Acid Diamide Insecticides | Ryanodine receptor modulators, leading to uncontrolled calcium release and muscle paralysis in insects. | Flubendiamide |
| Phthalimide Fungicides | Multi-site inhibitors, affecting various metabolic processes within fungal cells. | Captan, Folpet (Chlorinated analogues) |
| Herbicidal Isoindoline-1,3-diones | Protoporphyrinogen oxidase (PPO) inhibitors, leading to the accumulation of toxic protoporphyrin IX and rapid cell death in plants. | Flumioxazin (related structure) |
Synthetic Pathways and Mechanistic Insights
The following sections provide a detailed overview of the synthetic strategies employed to convert this compound into high-value agrochemicals.
Workflow for Agrochemical Synthesis from this compound
Caption: General synthetic workflow from this compound.
Application Note 1: Synthesis of Phthalic Acid Diamide Insecticides
Phthalic acid diamides are a significant class of modern insecticides characterized by their novel mode of action and high efficacy against lepidopteran pests.[1] While the commercial synthesis of compounds like flubendiamide starts from different precursors, a convergent synthesis strategy can be adapted using a 3-halophthalic acid derivative, showcasing the utility of this compound in this context.[1][2]
Reaction Scheme: Plausible Synthesis of a Flubendiamide Analog
Caption: Synthesis of a diamide insecticide.
Experimental Protocol: Synthesis of a Diamide Insecticide Analog
Objective: To synthesize a phthalic acid diamide insecticide analog from 3-chlorophthalic anhydride.
Materials:
-
3-Chlorophthalic anhydride
-
Aliphatic amine (e.g., 2-amino-2-methylpropane)
-
Aromatic amine (e.g., 4-chloroaniline)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Thionyl chloride (SOCl₂) or other dehydrating agent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of the Phthalamic Acid Intermediate.
-
Dissolve 1.0 equivalent of 3-chlorophthalic anhydride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 1.05 equivalents of the aliphatic amine in DCM to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the phthalamic acid intermediate can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
-
Step 2: Formation of the Isoimide Intermediate and Coupling with the Aromatic Amine.
-
Suspend the crude phthalamic acid in anhydrous DCM.
-
Add a dehydrating agent (e.g., 1.2 equivalents of thionyl chloride) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to form the isoimide intermediate.
-
In a separate flask, dissolve 1.0 equivalent of the aromatic amine and 1.1 equivalents of TEA in anhydrous DCM.
-
Add the aromatic amine solution to the isoimide-containing reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final diamide product by TLC or LC-MS.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamide insecticide.
-
Causality Behind Experimental Choices: The use of anhydrous conditions is crucial to prevent the hydrolysis of the anhydride and isoimide intermediates. The stepwise addition of the amines allows for the regioselective formation of the diamide. TEA is used as a base to neutralize the HCl generated during the reaction.
Application Note 2: Synthesis of Phthalimide Fungicides
Phthalimide fungicides have been a cornerstone of crop protection for decades. The synthesis of chlorinated phthalimides from 3-chlorophthalic anhydride is a straightforward and efficient process.
Reaction Scheme: Synthesis of a Chlorinated Phthalimide
Caption: Synthesis of a chlorinated phthalimide.
Experimental Protocol: General Synthesis of a 3-Chlorophthalimide Derivative
Objective: To synthesize a 3-chlorophthalimide derivative for fungicidal screening.
Materials:
-
3-Chlorophthalic anhydride
-
A primary amine (e.g., cyclopropylamine) or aqueous ammonia
-
Glacial acetic acid or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Step 1: Reaction of 3-Chlorophthalic Anhydride with an Amine.
-
In a round-bottom flask, suspend 1.0 equivalent of 3-chlorophthalic anhydride in glacial acetic acid.
-
Add 1.05 equivalents of the primary amine dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 2: Isolation and Purification.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the phthalimide product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-chlorophthalimide derivative.
-
Trustworthiness of the Protocol: This is a well-established and robust method for the synthesis of phthalimides. The reaction proceeds through the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable five-membered imide ring.
Application Note 3: Synthesis of Herbicidal Isoindoline-1,3-diones
Substituted isoindoline-1,3-diones are known to exhibit potent herbicidal activity, often acting as PPO inhibitors.[4][5] The synthesis of these compounds can be achieved from the corresponding phthalimides, which are readily prepared from 3-chlorophthalic anhydride.
Reaction Scheme: Synthesis of a Herbicidal Isoindoline-1,3-dione Analog
Caption: Synthesis of a herbicidal isoindoline-1,3-dione.
Conceptual Protocol: Synthesis of an Isoindoline-1,3-dione Herbicide
Objective: To outline a synthetic route to a potential isoindoline-1,3-dione herbicide from a 3-chlorophthalimide precursor.
Materials:
-
A pre-synthesized 3-chlorophthalimide derivative (from Application Note 2)
-
A suitable coupling partner, such as a substituted benzoxazinone derivative[5]
-
A suitable solvent (e.g., DMF or DMSO)
-
A base (e.g., potassium carbonate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: N-Arylation of the Phthalimide.
-
Dissolve the 3-chlorophthalimide derivative and the substituted benzoxazinone in an anhydrous polar aprotic solvent like DMF.
-
Add a slight excess of a mild base, such as potassium carbonate, to the reaction mixture.
-
Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Step 2: Work-up and Purification.
-
After completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the target herbicidal isoindoline-1,3-dione.
-
Expertise & Experience: The choice of solvent and base is critical for the success of this N-arylation reaction. Polar aprotic solvents are preferred to facilitate the nucleophilic substitution, and a non-nucleophilic base is used to deprotonate the phthalimide nitrogen without interfering with the reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of agrochemicals. Its utility in constructing complex insecticidal, fungicidal, and herbicidal molecules underscores its importance in the ongoing quest for novel and effective crop protection solutions. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the development of next-generation agrochemicals.
References
- Schematic illustration of the synthesis of flubendiamide. ResearchGate.
- Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025-08-10).
- Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. Semantic Scholar.
- Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Chlorophthalic Acid in Pharmaceutical Synthesis: A Detailed Guide to the Preparation of Apremilast
Introduction: 3-Chlorophthalic Acid as a Versatile Pharmaceutical Building Block
This compound, a halogenated aromatic dicarboxylic acid, represents a pivotal starting material in the multi-step synthesis of complex pharmaceutical compounds. Its chemical architecture, featuring two carboxylic acid functionalities and a strategically positioned chlorine atom on the benzene ring, offers a versatile platform for a variety of chemical transformations. The carboxylic acid groups provide handles for reactions such as esterification, amidation, and anhydride formation, while the chlorine atom can be targeted for nucleophilic aromatic substitution or other cross-coupling reactions. This unique combination of reactive sites makes this compound and its derivatives valuable precursors in the construction of diverse molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).
This comprehensive guide delves into the practical application of this compound as a precursor in pharmaceutical synthesis, with a specific focus on a detailed, field-proven synthetic route to Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. While the direct starting material for Apremilast synthesis is 3-aminophthalic acid, we will first explore the plausible and industrially relevant conversion of this compound to this key intermediate, thereby providing a complete synthetic pathway from the chlorinated precursor.
PART 1: The Synthetic Journey from this compound to Apremilast
The overall synthetic strategy is a multi-step process that leverages fundamental organic reactions to progressively build the complex structure of Apremilast. The journey begins with the conversion of this compound to the crucial intermediate, 3-aminophthalic acid, followed by a series of transformations leading to the final API.
Section 1: Conversion of this compound to 3-Aminophthalic Acid
The transformation of this compound to 3-aminophthalic acid is a critical step that introduces the necessary amino group for the subsequent cyclization reaction. A common and effective strategy in organic synthesis to achieve this transformation involves a two-step sequence: nitration followed by reduction.
Step 1.1: Nitration of this compound to 3-Chloro-6-nitrophthalic Acid
The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (chloro and carboxylic acid groups) will primarily influence the position of the incoming nitro group.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of side products.
Experimental Protocol: Nitration of this compound
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice, leading to the precipitation of the crude 3-chloro-6-nitrophthalic acid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.
Step 1.2: Reduction of 3-Chloro-6-nitrophthalic Acid to 3-Amino-6-chlorophthalic Acid
The nitro group is then reduced to an amino group. Common reducing agents for this transformation include metal/acid combinations (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is often preferred in industrial settings due to cleaner reaction profiles and easier product isolation compared to metal/acid reductions.
-
Solvent: A polar solvent such as ethanol or methanol is typically used to dissolve the nitro compound and facilitate the reaction on the catalyst surface.
Experimental Protocol: Reduction of the Nitro Group
-
Charge a hydrogenation vessel with 3-chloro-6-nitrophthalic acid and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-amino-6-chlorophthalic acid.
Step 1.3: Nucleophilic Aromatic Substitution to yield 3-Aminophthalic Acid
The final step in this sequence is the replacement of the chlorine atom with an amino group. This can be achieved through a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent, often under pressure and at elevated temperatures, potentially with a copper catalyst (Ullmann condensation). A more modern and versatile approach is the Buchwald-Hartwig amination.[1]
Causality Behind Experimental Choices:
-
Reaction Type: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers high yields and functional group tolerance under relatively mild conditions compared to traditional methods.[1][2][3][4][5]
-
Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the transmetalation step in the catalytic cycle.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-amino-6-chlorophthalic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Add an ammonia surrogate (e.g., benzophenone imine), followed by the addition of a reducing agent if a Pd(II) precatalyst is used.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-aminophthalic acid.
Alternatively, a more direct and industrially common method for the synthesis of 3-aminophthalic acid is the reduction of 3-nitrophthalic acid, which is commercially available.[6][7][8][9]
Experimental Protocol: Reduction of 3-Nitrophthalic Acid
-
A solution of 3-nitrophthalic acid in a suitable solvent like methanol is hydrogenated over a platinum oxide catalyst at a pressure of 25 psi.[4]
-
The reaction proceeds for about an hour until the hydrogen uptake stops.[4]
-
The mixture is then filtered to remove the catalyst and the solvent is evaporated to yield solid 3-aminophthalic acid.[4]
Section 2: Synthesis of Apremilast from 3-Aminophthalic Acid
With the key intermediate, 3-aminophthalic acid, in hand, the synthesis of Apremilast proceeds through two main steps: the formation of 3-acetamidophthalic anhydride and the subsequent condensation with the chiral amine side chain.
Step 2.1: Acetylation and Anhydride Formation
The first step involves the acetylation of the amino group of 3-aminophthalic acid, followed by intramolecular cyclization to form the corresponding anhydride.
Causality Behind Experimental Choices:
-
Reagent: Acetic anhydride serves as both the acetylating agent and the dehydrating agent to form the cyclic anhydride in a one-pot reaction. This is an efficient and atom-economical approach.[10]
-
Temperature: The reaction is typically performed at an elevated temperature (reflux) to drive the reaction to completion.
Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride [2][10]
-
A stirred solution of 3-aminophthalic acid hydrochloride in acetic anhydride is heated to 110°C and maintained for 2 hours.[2]
-
The reaction mixture is then cooled to 5°C.[2]
-
The precipitated product is filtered, washed with cyclohexane, and dried at 40°C for 6 hours to obtain 3-acetamidophthalic anhydride.[2]
Step 2.2: Condensation and Formation of Apremilast
The final step is the condensation of 3-acetamidophthalic anhydride with the chiral amine, (S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione. This reaction forms the isoindoline-1,3-dione core of Apremilast.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is a common solvent for this condensation as it facilitates the reaction and can be easily removed. However, other aprotic solvents can also be used.[6]
-
Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of Apremilast [6]
-
To a reaction vessel, add (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 3-acetamidophthalic anhydride.[6]
-
Add acetic acid as the solvent and heat the mixture to 75-80°C for 18 hours.[6]
-
After the reaction is complete, cool the solution and distill the acetic acid under reduced pressure.[6]
-
The crude Apremilast is then purified by recrystallization from a suitable solvent system.
An alternative, improved process avoids the use of high-boiling acetic acid.[1]
Improved Experimental Protocol: Synthesis of Apremilast [1]
-
N-acetyl-3-aminophthalic acid is dissolved in dichloromethane.[1]
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is added, followed by the coupling agents DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole), and a base such as triethylamine (TEA) at room temperature.[1]
-
The reaction is stirred for 1 hour.[1]
-
After completion, the precipitated dicyclohexylurea is filtered off.[1]
-
The organic layer is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated to yield Apremilast.[1]
PART 2: Data Presentation and Visualization
Table 1: Key Reagents and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₈H₅ClO₄ | 200.58 | Starting Material |
| 3-Aminophthalic Acid | C₈H₇NO₄ | 181.15 | Key Intermediate |
| 3-Acetamidophthalic Anhydride | C₁₀H₇NO₄ | 205.17 | Intermediate |
| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | C₁₂H₁₉NO₄S | 289.35 | Chiral Amine Side Chain |
| Apremilast | C₂₂H₂₄N₂O₇S | 460.50 | Final Product |
Diagrams of Synthetic Pathways
Workflow for the Synthesis of Apremilast from this compound
Figure 1: Overall synthetic route from this compound to Apremilast.
Detailed Mechanism of Anhydride Reaction with Amine
Figure 2: Mechanism of the final condensation step.
PART 3: Scientific Integrity and Trustworthiness
The protocols described herein are based on established and peer-reviewed synthetic methodologies. Each step is designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Progress of each reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.
-
Intermediate Characterization: The structure and purity of each isolated intermediate should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
-
Final Product Analysis: The final Apremilast product must be rigorously characterized to confirm its identity, purity, and chiral integrity. This includes HPLC analysis for chemical purity and chiral HPLC to determine the enantiomeric excess.
The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical principles at play. For instance, the use of a chiral salt of the amine in the final step can aid in the purification and handling of the material. The selection of specific solvents and bases is critical for optimizing yield and minimizing side reactions.
Conclusion
This compound serves as a valuable and versatile precursor in the synthesis of complex pharmaceutical molecules. Through a series of well-established and robust chemical transformations, it can be efficiently converted into key intermediates for the synthesis of drugs like Apremilast. The detailed protocols and the underlying scientific rationale provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize and explore new therapeutic agents. By understanding the intricacies of each synthetic step, from the choice of reagents to the reaction mechanism, scientists can confidently and efficiently navigate the path from a simple starting material to a life-changing pharmaceutical compound.
References
- PrepChem. Synthesis of 3-aminophthalic acid diethyl ester. [Link]
- Google Patents. Method for preparing apremilast - US10781173B2.
- Wikipedia.
- Jagannadham, Y., et al. An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry.
- Google Patents.
- Google Patents.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PrepChem. Synthesis of (a) 3-Aminophthalic acid. [Link]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- Google Patents. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - CN101012178A.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 8. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Friedel-Crafts and Grignard reactions of 3-Chlorophthalic anhydride
Application Note & Protocols
Topic: Friedel-Crafts and Grignard Reactions of 3-Chlorophthalic Anhydride: A Guide to Regioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of 3-Chlorophthalic Anhydride
3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride that serves as a critical building block in the synthesis of a wide array of functional molecules.[1] Its utility spans from the creation of high-performance polyimides to intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The reactivity of the anhydride moiety, coupled with the electronic and steric influence of the chlorine substituent, presents unique opportunities for regioselective transformations.
This guide provides a detailed examination of two pivotal reactions of 3-chlorophthalic anhydride: the Lewis acid-catalyzed Friedel-Crafts acylation and the nucleophilic addition of Grignard reagents. We will explore the mechanistic underpinnings that govern the regioselectivity of these reactions and provide robust, step-by-step protocols for the synthesis of key downstream products: 2-aroyl-3-chlorobenzoic acids and 3-substituted-3-hydroxyphthalides. Understanding and controlling the outcomes of these reactions are paramount for chemists aiming to leverage this versatile intermediate in complex molecular design and drug discovery.
Friedel-Crafts Acylation: Regioselective Synthesis of 2-Aroyl-3-chlorobenzoic Acids
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] When using an unsymmetrical anhydride like 3-chlorophthalic anhydride, the primary challenge and opportunity lie in controlling which of the two carbonyl groups reacts.
Mechanistic Insights and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the anhydride. This coordination polarizes the C=O bond, making the carbonyl carbon highly electrophilic. The aromatic substrate (arene) then attacks this activated carbonyl, leading to the formation of a keto-acid product after workup.
With 3-chlorophthalic anhydride, the key question is which carbonyl is preferentially activated. The chlorine atom is an electron-withdrawing group, which deactivates the adjacent carbonyl (C-3 carbonyl) towards Lewis acid complexation. Conversely, the carbonyl at the C-1 position is electronically favored for activation. Experimental evidence confirms that Friedel-Crafts reactions of 3-substituted phthalic anhydrides show a marked preference for condensation at the internal, more sterically hindered carbonyl group (the C-1 position in this case), leading predominantly to the formation of 2-aroyl-6-substituted benzoic acids.[6] This regioselectivity is crucial for synthesizing specific isomers of complex molecules.
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Workflow for Friedel-Crafts acylation of 3-chlorophthalic anhydride.
Protocol: Synthesis of 2-Benzoyl-3-chlorobenzoic Acid
This protocol details the acylation of benzene with 3-chlorophthalic anhydride.
Materials:
-
3-Chlorophthalic anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Benzene (Anhydrous, as solvent and reactant)
-
Dichloromethane (DCM, Anhydrous, optional co-solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Hydroxide (NaOH) solution, 10%
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous benzene (and DCM if used).
-
Lewis Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous AlCl₃ to the stirred solvent. Caution: This is an exothermic process.
-
Substrate Addition: Once the AlCl₃ has dissolved or formed a slurry, add 3-chlorophthalic anhydride portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (typically 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. Caution: Vigorous gas evolution (HCl) will occur.
-
Workup: Transfer the mixture to a separatory funnel. If a co-solvent was used, remove it via rotary evaporation. The product, being a carboxylic acid, can be extracted into a basic aqueous layer.
-
Add 10% NaOH solution to the mixture until the pH is ~10-11.
-
Separate the layers. Wash the organic layer with 10% NaOH solution.
-
Combine the aqueous layers.
-
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH ~1-2. The product, 2-benzoyl-3-chlorobenzoic acid, will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) can be performed for further purification.
Data Summary: Friedel-Crafts Acylation Parameters
| Parameter | Condition/Reagent | Rationale & Impact |
| Lewis Acid | AlCl₃, FeCl₃, SnCl₄ | AlCl₃ is the most common and reactive catalyst.[5] Weaker Lewis acids may require higher temperatures or give lower yields. Stoichiometry is key; >2 equivalents are needed as AlCl₃ complexes with both the product and reactant. |
| Solvent | Benzene, Toluene, Nitrobenzene, CS₂ | The arene itself can be used as the solvent if it is a liquid and inexpensive. For solid arenes, an inert solvent like nitrobenzene or carbon disulfide is required. |
| Temperature | 0 °C to 80 °C | Initial addition is done at low temperature to control exothermicity. The reaction is then heated to drive it to completion. Higher temperatures can sometimes lead to side products or isomerization. |
| Arene Reactivity | Electron-donating groups (e.g., -CH₃, -OCH₃) accelerate the reaction. Electron-withdrawing groups (e.g., -NO₂) deactivate the ring and often prevent the reaction. |
Grignard Reaction: Nucleophilic Addition to Form Phthalides
Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack carbonyl carbons.[7][8] Their reaction with cyclic anhydrides like 3-chlorophthalic anhydride provides a direct route to substituted phthalides (lactones), which are valuable heterocyclic scaffolds.
Mechanistic Insights and Regioselectivity
The Grignard reagent attacks one of the carbonyl carbons of the anhydride ring.[9] Similar to the Friedel-Crafts reaction, the electronic effects of the chlorine substituent influence the regioselectivity. The C-3 carbonyl, being adjacent to the electron-withdrawing chlorine, is more electrophilic and thus more susceptible to nucleophilic attack. This is in contrast to the Friedel-Crafts reaction, where the Lewis acid is sterically directed. Therefore, the Grignard reagent preferentially attacks the C-3 carbonyl.
The initial attack opens the anhydride ring to form a magnesium salt of a keto-acid. Upon acidic workup, this intermediate protonates and immediately undergoes intramolecular cyclization (lactonization) to form the thermodynamically stable five-membered phthalide ring. It is important to note that using excess Grignard reagent can lead to a second addition to the ketone intermediate, ultimately forming a diol after workup.[7][9]
Diagram 2: Grignard Reaction Mechanism
Caption: Pathway for the Grignard reaction with 3-chlorophthalic anhydride.
Protocol: Synthesis of 3-Hydroxy-3-phenyl-7-chlorophthalide
This protocol describes the reaction with Phenylmagnesium bromide.
Materials:
-
3-Chlorophthalic anhydride (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) solution (e.g., 1.0 M in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-chlorophthalic anhydride and dissolve it in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Phenylmagnesium bromide solution dropwise via a syringe or an addition funnel over 30 minutes. A color change and/or precipitation may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3-hydroxy-3-phenyl-7-chlorophthalide.
Data Summary: Grignard Reaction Parameters
| Parameter | Condition/Reagent | Rationale & Impact |
| Grignard Reagent | Alkyl (MeMgBr), Aryl (PhMgBr), Vinyl, Alkynyl | A wide range of Grignard reagents can be used, allowing for diverse substitutions.[10] Sterically hindered Grignards may react slower or require elevated temperatures. |
| Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess of the Grignard reagent ensures complete consumption of the anhydride. A large excess (>2 eq) can lead to the formation of diol byproducts. |
| Solvent | THF, Diethyl Ether | Anhydrous ethereal solvents are essential to stabilize the Grignard reagent and prevent its decomposition.[9] |
| Temperature | -78 °C to Room Temp | Low temperatures (0 °C or below) are used to control the initial exothermic reaction and can help minimize side reactions. |
Conclusion
The Friedel-Crafts acylation and Grignard addition reactions of 3-chlorophthalic anhydride are powerful, regioselective transformations that provide access to distinct classes of chemical intermediates. The electronic influence of the chlorine substituent dictates the site of reactivity, favoring C-1 attack under electrophilic (Friedel-Crafts) conditions and C-3 attack under nucleophilic (Grignard) conditions. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to reliably synthesize 2-aroyl-3-chlorobenzoic acids and 3-substituted phthalides, enabling the exploration of new chemical space and the development of novel molecular entities.
References
- Kayser, M. M., & Morand, P. (1980). Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides. Canadian Journal of Chemistry, 58(23), 2484–2490.
- Wikipedia. (2021). 3-Chlorophthalic anhydride.
- Noji, M., Kume, K., & Ishii, Y. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(18), 4283.
- Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- ResearchGate. (n.d.). Friedel-Crafts acylation reaction with anhydrides.
- ResearchGate. (n.d.). Unexpected Regiospecific Reactivity of a Substituted Phthalic Anhydride.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Newman, M. S., & Lord, B. T. (1958). The Behavior of 3-Chlorophthalic Anhydride in Friedel-Crafts and Grignard Condensations. Journal of the American Chemical Society, 80(11), 2778–2780.
- Chou, T. S., & Chen, M. L. (2001). Regioselective Friedel—Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4‐Substituted 3‐Arylcarbonyl‐2‐phenylfuran and 3‐Substituted 4‐Arylcarbonyl‐2‐phenylfuran. Journal of the Chinese Chemical Society, 48(1), 73-79.
- ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.
- The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid.
- Al-Suwaidan, I. A., et al. (2020). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Molecules, 25(17), 3986.
- ChemBK. (n.d.). 3-Chlorophthalic anhydride.
- MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Sathee NEET. (n.d.). Friedel Crafts Reaction.
- The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube.
Sources
- 1. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. mdpi.com [mdpi.com]
protocols for esterification of 3-Chlorophthalic acid
An Application Guide for the Synthesis of 3-Chlorophthalic Acid Esters
Abstract
This technical guide provides detailed protocols and theoretical insights for the esterification of this compound, a key intermediate in the synthesis of various fine chemicals.[1] The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will explore the foundational Fischer-Speier esterification, offering a step-by-step methodology for the synthesis of dialkyl 3-chlorophthalates. Additionally, an alternative approach utilizing 3-chlorophthalic anhydride will be discussed. The guide emphasizes the rationale behind experimental choices, robust analytical methods for product characterization, and critical safety considerations.
Introduction: The Significance of this compound Esters
This compound is an aromatic dicarboxylic acid whose derivatives are valuable building blocks in various chemical industries.[1] Its esters, in particular, serve as precursors and intermediates for pharmaceuticals, agrochemicals, and specialty polymers.[2][3] The presence of the chlorine atom and the ortho-positioned carboxylic acid groups provides unique reactivity for further synthetic transformations.
The successful synthesis of these esters hinges on well-defined and reproducible protocols. This document aims to provide such protocols, grounded in established chemical principles, to enable researchers to confidently synthesize and characterize these important compounds.
Core Principles: The Fischer-Speier Esterification
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification.[4][5] This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6][7][8]
Mechanism and Equilibrium
The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[7][9][10] The reaction mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][11]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]
-
Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, yielding a protonated ester.[7]
-
Deprotonation: The final step is the deprotonation of the ester to release the final product and regenerate the acid catalyst.[8]
Because the reaction is in equilibrium, its success relies on shifting the equilibrium toward the products.[10][12] According to Le Châtelier's principle, this can be achieved by:
-
Using a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent.[7][10][12]
-
Removing water as it is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.[4][7][11]
Caption: General mechanism of Fischer-Speier esterification.
Protocol 1: Direct Diesterification of this compound
This protocol details the synthesis of dimethyl 3-chlorophthalate via the Fischer-Speier method. The same principles can be applied to other primary or secondary alcohols, though reaction times may vary.
Rationale
This method is chosen for its simplicity and cost-effectiveness, utilizing readily available reagents.[7] Using a large excess of methanol serves both as a reactant and the solvent, effectively driving the equilibrium towards the formation of the diester. Concentrated sulfuric acid is an excellent and inexpensive catalyst for this transformation.[6][13]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Methanol (Anhydrous) | Reflux condenser |
| Sulfuric Acid (Conc., 98%) | Heating mantle with magnetic stirrer |
| Diethyl Ether (or Ethyl Acetate) | Separatory funnel (250 mL) |
| Sodium Bicarbonate (Sat. Soln.) | Beakers and Erlenmeyer flasks |
| Brine (Sat. NaCl Soln.) | Rotary evaporator |
| Anhydrous Magnesium Sulfate | pH paper |
| Glass funnel and filter paper |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 24.9 mmol).
-
Addition of Reagents: Add 50 mL of anhydrous methanol to the flask. Stir the suspension and then carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Causality: The excess methanol pushes the reaction equilibrium forward. Sulfuric acid catalyzes the reaction.[10] The addition must be slow as the dissolution and initial reaction can be exothermic.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the reaction, which is typically slow at room temperature.[6] Refluxing prevents the loss of the volatile methanol solvent.
-
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot (which is highly polar) and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up - Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in 100 mL of diethyl ether (or ethyl acetate). Transfer the solution to a 250 mL separatory funnel.
-
Neutralization: Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution. Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper).
-
Causality: The sodium bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted this compound, preventing the reverse hydrolysis reaction.[14]
-
-
Brine Wash: Wash the organic layer with 50 mL of saturated brine.
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Let it stand for 10-15 minutes, then filter the solution to remove the drying agent.
-
Final Isolation: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude dimethyl 3-chlorophthalate, which should solidify upon cooling.
Purification
The crude solid product can be purified by recrystallization from a suitable solvent, such as a mixture of hexanes and a small amount of ethyl acetate, or from methanol.
Quantitative Data Summary
| Parameter | Value |
| This compound | 5.0 g (24.9 mmol) |
| Methanol | 50 mL |
| Conc. H₂SO₄ | 0.5 mL |
| Reaction Temperature | ~65-70 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Theoretical Yield (Dimethyl Ester) | 5.70 g |
| Expected Yield | 85-95% |
Protocol 2: Two-Step Esterification via 3-Chlorophthalic Anhydride
An alternative strategy involves the formation of 3-chlorophthalic anhydride, which is a more reactive acylating agent.[6][15] This method is particularly useful for synthesizing mono-esters or for reactions with less reactive alcohols.
Rationale
Acid anhydrides react readily with alcohols, often without the need for a strong acid catalyst, to form a monoester and a carboxylic acid.[6][15] This initial step is typically faster and occurs under milder conditions than direct diesterification. The remaining carboxylic acid can then be esterified in a subsequent step. 3-chlorophthalic anhydride is a commercially available or readily synthesized intermediate.[2][16][17]
Caption: Workflow for two-step esterification via anhydride.
Experimental Protocol (Synthesis of Monoethyl 3-chlorophthalate)
-
Reaction Setup: In a round-bottom flask, dissolve 3-chlorophthalic anhydride (4.56 g, 25.0 mmol) in 50 mL of anhydrous ethanol.
-
Reaction: Gently warm the mixture to 50°C with stirring for 1-2 hours. The reaction can be catalyzed by adding a few drops of pyridine.
-
Isolation: Cool the reaction mixture and remove the excess ethanol under reduced pressure. The resulting solid is the crude monoethyl 3-chlorophthalate. This product can be purified by recrystallization or used directly in the next step.
-
Second Esterification: To convert the monoester to a diester, the product from the previous step can be subjected to the Fischer esterification conditions described in Protocol 1 .
Product Characterization
Confirming the identity and purity of the final ester product is essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose & Expected Results |
| ¹H NMR Spectroscopy | Confirms the structure. For dimethyl 3-chlorophthalate, expect singlets around 3.9 ppm for the two distinct methoxy (-OCH₃) groups and multiplets in the aromatic region (7.5-7.8 ppm). |
| ¹³C NMR Spectroscopy | Confirms the carbon framework. Expect signals for the two ester carbonyls (~166-168 ppm), the aromatic carbons, and the methoxy carbons (~53 ppm). |
| IR Spectroscopy | Functional group identification. Key signal is a strong C=O stretch for the ester at ~1730-1740 cm⁻¹. The broad O-H stretch from the starting carboxylic acid (~2500-3300 cm⁻¹) will be absent. |
| GC-MS | Assesses purity and confirms molecular weight. A single peak in the gas chromatogram indicates high purity. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the product's mass.[18][19] |
| Melting Point | A sharp melting point close to the literature value indicates high purity of a solid product. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of volatile and potentially hazardous fumes.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Causes severe burns. Handle with extreme care.
-
Organic Solvents (Methanol, Diethyl Ether): Highly flammable and volatile. Keep away from ignition sources.
-
This compound/Anhydride: May cause skin and eye irritation. The toxicological properties are not fully characterized; handle with caution.[1]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and organic waste streams should be segregated.
References
- Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids.
- Organic Chemistry Portal. (2009). Ester synthesis by esterification.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Allery, A. (2020). Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube.
- Palaniappan, S., & Amarnath, C. A. (2002). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Green Chemistry, 4, 372-375. DOI:10.1039/B109891H
- BYJU'S. (n.d.). Esterification Reaction.
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
- Attaway, J. A., Wolford, R. W., & Edwards, G. J. (1965). Determination of Esters by Thin Layer Chromatography. Analytical Chemistry, 37(1), 74-76. DOI:10.1021/ac60220a023
- Wikipedia. (2021). 3-Chlorophthalic anhydride.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- TSFX. (n.d.). The Preparation and Identification of an Ester.
- ResearchGate. (n.d.). Analysis of carboxylic acids and esters.
- Google Patents. (n.d.). CA1090814A - Preparation of 3-chlorophthalic anhydride.
- ResearchGate. (2025). Synthesis of 3,5-diaryl-4-chlorophthalates by [4+2] cycloaddition....
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Google Patents. (n.d.). US5683553A - Preparation of 3-chlorophthalic anhydride.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Google Patents. (n.d.). CN1189463C - Method for preparing monochlorophthalic anhydride....
- PubChem. (n.d.). 3-Chlorophthalic anhydride.
- Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols.
- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
- PubChem. (n.d.). This compound.
- ResearchGate. (2016). How to purify esterification product?.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. athabascau.ca [athabascau.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 13. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 14. tsfx.edu.au [tsfx.edu.au]
- 15. asianpubs.org [asianpubs.org]
- 16. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 17. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ocw.mit.edu [ocw.mit.edu]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Chlorophthalic Acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chlorophthalic acid. This method is designed for researchers, scientists, and drug development professionals who require an accurate and precise analytical procedure for quality control, stability testing, and impurity profiling. The described protocol is stability-indicating, capable of separating this compound from its potential degradation products. The causality behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development.
Introduction
This compound (C₈H₅ClO₄, MW: 200.57 g/mol ) is a chlorinated aromatic dicarboxylic acid.[1][2] It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and polymers.[3] Given its role as a precursor, the purity of this compound is a critical quality attribute that can significantly impact the safety and efficacy of the final products. Therefore, a validated, stability-indicating analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[4] This note details a specific RP-HPLC method coupled with UV detection, optimized for the accurate quantification of this compound.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reversed-phase chromatography.
Analyte Properties
Chromatographic Choices
-
Mode of Chromatography: Reversed-phase HPLC was selected as it is the most robust and widely used separation technique for organic molecules of moderate polarity.[4] The use of a non-polar stationary phase with a polar mobile phase allows for the effective retention and separation of this compound.
-
Stationary Phase: A C18 (octadecylsilane) column is the stationary phase of choice due to its hydrophobicity, which provides excellent retention for aromatic compounds like this compound when its ionization is suppressed. A column with end-capping is recommended to minimize peak tailing caused by interactions with residual silanols on the silica support.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase and an organic modifier provides the necessary flexibility to elute the analyte with a good peak shape and to separate it from potential impurities with different polarities.
-
Aqueous Phase (Mobile Phase A): 0.1% Phosphoric Acid in Water. Phosphoric acid is an excellent choice for acidifying the mobile phase to a low pH (around 2.1), ensuring the complete protonation of this compound. It is also UV transparent at the detection wavelength.
-
Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and a favorable UV cutoff. It provides good peak shape for most aromatic acids.
-
-
Detection: UV detection is employed based on the aromatic nature of this compound. Based on data for structurally similar compounds like other chlorinated phthalic acids and the parent phthalic acid, a detection wavelength of 272 nm is selected, as it offers a good balance of sensitivity and selectivity.[5][6] A photodiode array (PDA) detector is recommended to confirm peak purity and identity.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile.
-
HPLC grade water.
-
Phosphoric acid (85%, analytical grade).
-
This compound reference standard.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid): Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh an appropriate amount of the sample containing this compound and prepare a solution of a known concentration (e.g., 100 µg/mL) using the diluent.[7] Filter the final solution through a 0.22 µm syringe filter before injection.[7]
Analytical Workflow Diagram
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The validation protocol should include the following parameters:
-
Specificity and Stability-Indicating Nature: The core of a self-validating system is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is established through forced degradation studies.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Protocol: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method.[8] The goal is to achieve 5-20% degradation of the drug substance.
Forced Degradation Workflow Diagram
Sources
- 1. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. UV-Vis Spectrum of Phthalic acid | SIELC Technologies [sielc.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. japsonline.com [japsonline.com]
- 9. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Chlorophthalic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophthalic acid is a key intermediate and potential impurity in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its accurate quantification in complex reaction mixtures is critical for process optimization, quality control, and regulatory compliance. This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing robust analytical methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing the causality behind experimental choices.
Analytical Strategies: Choosing the Right Tool
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC and GC present viable options, each with distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): Often the method of choice for non-volatile and thermally labile compounds, HPLC allows for the direct analysis of this compound without the need for derivatization.[2] Reversed-phase HPLC with UV detection is particularly well-suited for this analysis.
-
Gas Chromatography (GC): While a powerful separation technique, GC requires analytes to be volatile.[3] As a dicarboxylic acid, this compound is non-volatile and necessitates a derivatization step to convert it into a more volatile form prior to analysis.[4] This method, often coupled with mass spectrometry (GC-MS), can offer high sensitivity and selectivity.
Part 1: High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a robust and widely used technique for the analysis of aromatic carboxylic acids.[5] The following protocol outlines a stability-indicating reversed-phase HPLC method for the quantification of this compound.
Principle
The method utilizes a C18 stationary phase to separate this compound from other components in the reaction mixture based on its polarity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.[6] Quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong chromophore.[5]
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile, methanol, and water.[6]
-
Phosphoric acid or trifluoroacetic acid (TFA).[6]
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient elution may be required for complex matrices. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm[5] |
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture expected to contain this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water). The choice of solvent should ensure complete dissolution of the analyte while minimizing the dissolution of interfering matrix components.[7]
-
Dilute the sample solution to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
5. Analysis and Quantification:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines.[8]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | Recovery of 98-102% |
| Precision (Repeatability & Intermediate) | RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | Peak purity analysis and resolution from potential impurities |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.[9][10][11][12][13] This involves subjecting the analyte to stress conditions to generate potential degradation products and demonstrating that the analytical method can resolve the parent compound from these degradants.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: 105°C for 24 hours.[13]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[13]
Visualization of HPLC Workflow
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography (GC) Methodology
For instances where higher sensitivity is required or when dealing with volatile impurities, GC-MS offers a powerful alternative. This section details a protocol for the quantitative analysis of this compound following derivatization.
Principle
Due to its low volatility, this compound must be derivatized to a more volatile form before GC analysis.[4] Silylation, which replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups, is a common and effective derivatization technique.[14] The resulting TMS ester is thermally stable and amenable to GC separation. Quantification is typically performed using a mass spectrometer (MS) in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis with Silylation
1. Instrumentation and Materials:
-
GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler vials with inserts.
-
Heating block or oven.
-
Nitrogen or argon gas for evaporation.
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[14]
-
Anhydrous pyridine or other suitable aprotic solvent.
-
This compound reference standard.
2. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Derivatization Procedure:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a suitable organic solvent. If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components and remove non-volatile interferences.[15][16]
-
Evaporation: Transfer a known volume of the sample extract to a clean, dry autosampler vial insert and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.[14]
-
Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS system.
4. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards and derivatize them using the same procedure as the samples.
5. Analysis and Quantification:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Monitor characteristic ions of the derivatized this compound in SIM mode.
-
Construct a calibration curve and quantify the analyte in the samples as described for the HPLC method.
Visualization of GC Derivatization and Analysis Workflow
Caption: GC-MS workflow with silylation for this compound.
Part 3: Sample Preparation for Complex Reaction Mixtures
The successful quantification of this compound in reaction mixtures is highly dependent on the sample preparation strategy. The goal is to isolate the analyte from interfering components such as starting materials, catalysts, by-products, and solvents.[15]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids.[16]
Protocol for Acidic Extraction:
-
Dilute the reaction mixture in water.
-
Adjust the pH of the aqueous solution to < 2 with a suitable acid (e.g., HCl) to ensure this compound is in its protonated, less polar form.
-
Extract the aqueous solution with an organic solvent in which this compound is soluble but polar impurities are not (e.g., ethyl acetate, diethyl ether).
-
Separate the organic layer.
-
Back-extract the organic layer with a basic aqueous solution (e.g., 0.1 M NaHCO₃) to transfer the deprotonated this compound back into the aqueous phase, leaving neutral and basic impurities in the organic layer.
-
Acidify the aqueous layer and re-extract with an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis or proceed with derivatization for GC analysis.
Solid-Phase Extraction (SPE)
SPE offers a more efficient and selective alternative to LLE, with reduced solvent consumption.[17] Anion exchange or reversed-phase cartridges can be employed.
Protocol for Anion Exchange SPE:
-
Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by water.
-
Load the diluted and pH-adjusted (pH ~ 6-7) reaction mixture onto the cartridge. At this pH, this compound will be deprotonated and retained by the stationary phase.
-
Wash the cartridge with water and then methanol to remove neutral and basic impurities.
-
Elute the this compound with an acidic solvent (e.g., 1% formic acid in methanol).
-
Evaporate the eluent and reconstitute the residue for analysis.
Conclusion
This application note provides detailed and validated methodologies for the quantitative analysis of this compound in reaction mixtures using both HPLC-UV and GC-MS. The choice between these techniques will depend on the specific analytical requirements, including sensitivity, sample throughput, and available instrumentation. Proper sample preparation is paramount to achieving accurate and reliable results. By following the outlined protocols and adhering to good laboratory practices, researchers, scientists, and drug development professionals can confidently quantify this compound, ensuring the quality and consistency of their processes and products.
References
- Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
- Restek Corporation. (2020). Overview of Methods and Considerations for Handling Complex Samples. Restek. [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.
- Inoue, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
- Wolska, L., et al. (2021). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid.
- Havlíková, L., et al. (2005).
- Derivatiz
- Patil, K. P. (2023). A Review on Development and validation of HPLC method. World Journal of Advanced Research and Reviews. [Link]
- Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Singh, S., & Junwal, M. (2016).
- An, Q., et al. (2020). Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples. PubMed. [Link]
- Wang, Y., et al. (2018). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- Bajaj, S., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Ampofo, S. A., & Bempong, O. K. (2012).
- Liu, Y., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Snyder, L. R., et al. (1998). Common HPLC solvents and their important properties.
- Sharma, S., & Singh, G. (2013).
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijrpp.com [ijrpp.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalpapers.com [chemicalpapers.com]
Application Notes & Protocols: Synthesis of Dyes from 3-Chlorophthalic Acid Derivatives
Abstract
This technical guide provides researchers, scientists, and professionals in drug development with detailed application notes and protocols for the synthesis of high-value dyes starting from 3-chlorophthalic acid and its derivatives. This precursor, while presenting unique challenges due to its asymmetrical substitution, offers a pathway to structurally diverse xanthene and phthalocyanine dyes with tailored properties. We will delve into the core chemical principles, provide step-by-step synthesis protocols, and explain the causal relationships behind key experimental choices. The protocols are designed to be self-validating, with an emphasis on achieving regiochemical control and high purity. This guide bridges foundational organic chemistry with practical application, enabling the creation of advanced dyes for applications ranging from biological imaging to materials science.
Introduction: The Strategic Value of 3-Chlorophthalic Anhydride in Dye Synthesis
Phthalic anhydride and its derivatives are cornerstone reagents in the synthesis of a vast array of dyes and pigments.[1] The introduction of substituents onto the phthalic ring provides a powerful handle to modulate the final dye's physicochemical properties, including its absorption and emission spectra, quantum yield, solubility, and photostability. 3-Chlorophthalic anhydride, an isomer of 4-chlorophthalic anhydride, is a particularly noteworthy precursor.[2] Its monochlorinated structure is a key intermediate for producing specialized heterocycles and polymers, and it serves as a critical building block for advanced dye systems.[3]
The primary challenge and, simultaneously, the opportunity in using 3-chlorophthalic anhydride lies in its asymmetry. The chlorine atom at the 3-position breaks the molecule's symmetry, meaning that condensation reactions with other asymmetrical reagents can lead to the formation of regioisomers.[4] This guide will address this central challenge, presenting strategies to control or separate these isomers, thereby enabling the synthesis of functionally distinct and isomerically pure dyes.
We will focus on two major classes of dyes synthesized from this precursor:
-
Xanthene Dyes (e.g., Rhodamines): Brilliant fluorescent dyes widely used in bioimaging and as laser dyes. The position of the chloro-substituent on the pendant phenyl ring can influence the dye's lactone-zwitterion equilibrium and its spectroscopic properties.[5]
-
Phthalocyanine Dyes: Robust macrocyclic pigments known for their intense color and exceptional stability, making them suitable for applications in coatings, inks, and materials science.[3] The incorporation of chlorine atoms enhances their performance, particularly in producing brilliant green shades.
This document provides the foundational knowledge and practical protocols to leverage this compound derivatives for the rational design and synthesis of advanced functional dyes.
Synthesis of Chloro-Substituted Xanthene Dyes (Rhodamines)
The synthesis of rhodamine dyes is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, followed by a cyclization cascade.[6] The reaction involves the condensation of a phthalic anhydride derivative with two equivalents of a meta-aminophenol.
The Challenge of Regioselectivity
When using an unsymmetrical precursor like 3-chlorophthalic anhydride, the initial acylation of the m-aminophenol can occur at either of the two non-equivalent carbonyl carbons of the anhydride. This leads to two distinct intermediate benzophenone structures, which, after condensation with a second m-aminophenol and cyclization, yield two different rhodamine regioisomers: the 4-chloro and 7-chloro isomers (relative to the xanthene core).
dot
Caption: Regioselectivity in rhodamine synthesis from 3-chlorophthalic anhydride.
Direct synthesis often produces an intractable mixture of these isomers. Therefore, a strategic approach is required to obtain isomerically pure compounds. The most effective strategy involves a two-step synthesis where the intermediate benzophenones are separated before the final cyclization.
Protocol 1: Isomerically Pure Synthesis of 4-Chloro- and 7-Chloro-Rhodamine B
This protocol is adapted from the established methodology for separating carboxy-rhodamine isomers and applies the same logic to the chloro-substituted analogues.[7] It involves the initial formation and separation of the intermediate benzophenones, followed by condensation to form the pure rhodamine isomers.
Part A: Synthesis and Separation of Intermediate Benzophenones
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophthalic anhydride (10 mmol, 1.83 g) and 3-diethylaminophenol (10 mmol, 1.65 g).
-
Solvent & Catalyst: Add anhydrous zinc chloride (15 mmol, 2.04 g) as a Lewis acid catalyst. Rationale: The Lewis acid activates the anhydride carbonyls for electrophilic attack by the electron-rich aminophenol.
-
Reaction: Heat the mixture to 120°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of 2M HCl and stir vigorously for 1 hour to hydrolyze any unreacted anhydride and dissolve the zinc salts.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification & Isomer Separation: Concentrate the organic phase under reduced pressure. The resulting crude product is a mixture of the two isomeric 2-hydroxy-dicarboxybenzophenones. These isomers can be separated by fractional crystallization or column chromatography.
-
Fractional Crystallization: Attempt recrystallization from a solvent system like methanol/water or acetic acid. The two isomers often exhibit different solubilities, allowing for their separation.
-
Column Chromatography: Use silica gel with a gradient eluent system (e.g., hexane/ethyl acetate) to separate the isomers. The less polar isomer will typically elute first.
-
Part B: Condensation to Form Pure Rhodamine Isomers
-
Reaction Setup: Take one of the purified benzophenone isomers (e.g., the precursor to 4-chloro-rhodamine B) (5 mmol) and add 3-diethylaminophenol (5.5 mmol, 0.91 g).
-
Solvent & Dehydrating Agent: Add propionic acid (20 mL) as the solvent and a strong dehydrating agent such as sulfuric acid or methanesulfonic acid (1 mL). Rationale: The acid catalyzes the second Friedel-Crafts reaction and subsequent dehydrative cyclization to form the xanthene core.
-
Reaction: Heat the mixture to 180°C for 4-6 hours under a nitrogen atmosphere. The solution will develop a deep, fluorescent color.
-
Isolation: Cool the reaction mixture and pour it into 200 mL of ice-cold water with stirring. Adjust the pH to ~9-10 with NaOH to precipitate the rhodamine base (the colorless lactone form).
-
Purification: Collect the precipitate by filtration. The crude product can be purified by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield the pure chloro-rhodamine B isomer.
-
Repeat: Repeat steps 1-5 with the other benzophenone isomer to synthesize the second rhodamine isomer.
Expected Properties & Data
The introduction of a chlorine atom can subtly influence the spectroscopic properties of the rhodamine dye. While specific data for 4- and 7-chloro rhodamine B is not widely published, trends can be extrapolated from related halogenated xanthenes. Halogenation can lead to slight bathochromic (red) shifts in absorption and emission maxima and may increase intersystem crossing, potentially affecting the fluorescence quantum yield.[8]
Table 1: Comparison of Rhodamine B and Expected Properties of Chloro-Isomers
| Property | Rhodamine B (in Ethanol) | 4-Chloro-Rhodamine B (Expected) | 7-Chloro-Rhodamine B (Expected) |
| Absorption Max (λ_abs) | ~554 nm | Slight red-shift (~555-560 nm) | Slight red-shift (~555-560 nm) |
| Emission Max (λ_em) | ~576 nm | Slight red-shift (~577-582 nm) | Slight red-shift (~577-582 nm) |
| Molar Extinction Coeff. | ~110,000 M⁻¹cm⁻¹ | Similar to Rhodamine B | Similar to Rhodamine B |
| Fluorescence QY (Φ_F) | ~0.70 | Potentially slightly lower | Potentially slightly lower |
Note: The expected values are illustrative. Actual spectroscopic properties must be determined experimentally.[3]
Synthesis of Tetrachloro-Substituted Phthalocyanine Dyes
Phthalocyanines are synthesized through the cyclotetramerization of phthalic acid derivatives.[3] Starting with a monochlorinated precursor like 4-chlorophthalic acid (an isomer of this compound, used here as a representative example for a robust protocol) results in a tetra-substituted phthalocyanine macrocycle. These chlorinated pigments are prized for their brilliant greenish-blue to green hues and outstanding chemical stability.
dot
Caption: Workflow for the synthesis of tetrachloro copper phthalocyanine.
Protocol 2: Synthesis of Tetrachloro Copper Phthalocyanine
This protocol is based on a well-established industrial process for producing high-purity chlorinated phthalocyanine pigments.[7] It utilizes the monosodium salt of 4-chlorophthalic acid as the starting material. A similar approach can be employed with the salt of this compound.
-
Catalyst Preparation: In a stirred reaction vessel, add sulfolane (15 g) and titanium tetrachloride (10 g).
-
Reaction Mixture: Add dimethyl phthalate (200 g) to the catalyst mixture. Follow with the addition of the monosodium salt of 4-chlorophthalic acid (100 g), 20% oleum (31 g), urea (150 g), and copper(I) chloride (9.5 g). Rationale: Urea serves as the nitrogen source for the macrocycle. The high-boiling dimethyl phthalate solvent allows the reaction to reach the necessary temperature for cyclotetramerization. The TiCl4/sulfolane system catalyzes the formation of the key 1-amino-3-iminoisoindoline intermediate.
-
Thermal Cyclization: Heat the stirred mixture according to the following temperature program:
-
70°C for 30 minutes.
-
150°C for 1 hour.
-
170°C for 1 hour.
-
193°C for 8 hours.
-
-
Work-up and Solvent Removal: Cool the reaction mass to 80°C. Add a solution of 50% sodium hydroxide (120 g) in water (450 g). Stir the alkaline mixture at 85°C for 1 hour to hydrolyze the dimethyl phthalate solvent into water-soluble salts.
-
Precipitation: Pour the mixture into a larger volume of water (~2300 g) and stir at 80°C for 2 hours to ensure complete precipitation of the crude pigment.
-
Purification (Alkali Wash): Collect the pigment by filtration and wash with hot water until the filtrate is neutral (free of alkali).
-
Purification (Acid Wash): Reslurry the alkali-free pigment in water (~3000 g) containing concentrated hydrochloric acid (180 g). Heat the slurry at 80°C for 2 hours with agitation to remove any acid-soluble impurities.
-
Final Isolation: Collect the purified tetrachloro copper phthalocyanine pigment by filtration, wash with hot water until the filtrate is acid-free, and dry at 80-100°C.
Expected Yield and Purity
This process is reported to provide a near-quantitative yield (approaching 100%) of tetrachloro copper phthalocyanine with a purity of 95-97%.[7] The final product is a brilliant, stable green pigment. The degree of chlorination significantly impacts the color, shifting from the typical blue of unsubstituted copper phthalocyanine to a vibrant green as the number of chlorine atoms approaches 16 (perchlorination).[4]
Table 2: Key Reagents and Their Functions in Phthalocyanine Synthesis
| Reagent | Molar Equivalents (Relative to Phthalate) | Function |
| Monosodium 4-Chlorophthalate | 1.0 | Phthalocyanine precursor (source of benzene rings) |
| Urea | ~5.5 | Nitrogen source for the macrocycle's aza-bridges |
| Copper(I) Chloride | ~0.25 | Metal donor for the central cavity of the phthalocyanine |
| TiCl₄ / Sulfolane | Catalytic | Catalyzes the formation of the reactive diiminoisoindoline intermediate |
| Dimethyl Phthalate | Solvent | High-boiling solvent to facilitate high-temperature reaction |
| NaOH / HCl | Excess | Used in work-up and purification steps to remove solvent and impurities |
Conclusion
This compound and its anhydride are versatile yet challenging precursors for the synthesis of advanced functional dyes. For xanthene dyes like rhodamines, the key to success is a strategic approach that addresses the inherent issue of regioselectivity, ideally through the separation of benzophenone intermediates to yield isomerically pure products. For phthalocyanines, chlorinated precursors provide a direct route to highly stable green pigments with significant commercial value. The protocols and insights provided in this guide offer a robust framework for researchers to explore the rich chemistry of these building blocks, enabling the development of novel dyes with precisely controlled structures and properties for a wide range of scientific and technological applications.
References
- Mudd, G. et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes.
- Kvach, M. V. et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate Chemistry, 20(8), 1673-1682.
- Kvach, M. V. et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. ResearchGate.
- Merchak, P. A. (2013). Phthalocyanine synthesis. Google Patents, WO2013020067A1.
- U.S. Patent 2,662,085A. (1953). Process for preparation of chlorinated copper phthalocyanine. Google Patents.
- U.S. Patent 5,393,339A. (1995). Preparation of phthalocyanine pigments. Google Patents.
- Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25389-25477.
- McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions.
- Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433.
- Zhang, X. et al. (2018). Heteroatom-substituted rhodamine dyes: Structure and spectroscopic properties. Dyes and Pigments, 159, 56-78.
- I.G. Farbenindustrie AG. (1937).
- Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. (2022). Molecules, 27(10), 3092.
- U.S. Patent 2,793,214A. (1957). Chlorinated copper phthalocyanine. Google Patents.
- European Patent Office. (1995). EP0468821A1 - Process for the preparation of rhodamines. Google Patents.
- Lee, J., et al. (2020). Experimental database of optical properties of organic compounds.
- Lee, S., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination.
- Düsseldorfer Dokumenten- und Publikationsservice. (2024). Fluorescence Quantum Yields and Anisotropies of Short-Lived Chromophores. Heinrich-Heine-Universität Düsseldorf.
- Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38, 2410-2433.
- U.S. Patent 5,683,553A. (1997). Preparation of 3-chlorophthalic anhydride. Google Patents.
- Safari, N., et al. (2005). Rapid and efficient synthesis of metallophthalocyanines in ionic liquid. Journal of Porphyrins and Phthalocyanines, 9(4), 256-261.
- Beckett, E. G., et al. (1937). Process for separating mixtures of chlor-phthalic acid and anhydrides. Google Patents, US2092795A.
- Wikipedia. (2021). 3-Chlorophthalic anhydride. Wikipedia.
- Wikipedia. (2021). 3-Chlorophthalic anhydride. Wikipedia.
Sources
- 1. Research Pregress on Synthesis of Xanthene Dyes [yyhx.ciac.jl.cn]
- 2. Experimental database of optical properties of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
palladium-catalyzed amination of chlorophthalic anhydrides
An Application Guide for the Synthesis of Aminophthalic Anhydrides via Palladium-Catalyzed C-N Cross-Coupling
Abstract
The transformation of chlorophthalic anhydrides into their amino-substituted counterparts is a critical step in the synthesis of advanced polyimides and other high-performance materials. These materials are indispensable in the aerospace, microelectronics, and automotive industries.[1] This guide provides an in-depth exploration of the palladium-catalyzed Buchwald-Hartwig amination for this specific transformation. We delve into the mechanistic principles, offer critical insights into reaction parameter selection, and present detailed, field-proven protocols. This document is intended for researchers, chemists, and materials scientists seeking to leverage this powerful synthetic tool for the efficient and reliable production of aminophthalic anhydride monomers.
Introduction: The Strategic Importance of C-N Bond Formation
Chlorophthalic anhydrides, available as 3-chloro and 4-chloro isomers, are valuable precursors for specialty polymers.[2][3] Their conversion to aminophthalic anhydrides introduces a nucleophilic amino group, enabling polymerization with dianhydrides to form robust poly(amine-imide)s.[4] Historically, the synthesis of aryl amines often relied on harsh methods like nucleophilic aromatic substitution, which suffer from limited scope and poor functional group tolerance.
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[5] It offers a versatile and mild pathway to couple amines with aryl halides, demonstrating broad substrate scope and high efficiency.[6] Applying this methodology to chlorophthalic anhydrides, however, presents unique challenges due to the substrate's reactivity and the inherent difficulty in activating the strong C-Cl bond.[7] This guide addresses these challenges directly, providing a clear roadmap from theory to practice.
Mechanistic Rationale: The "Why" Behind the Reaction
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[5][8][9] The generally accepted mechanism is illustrated below.
The Catalytic Cycle
-
Activation & Oxidative Addition: The cycle begins with an active, low-coordinate Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[10] This Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the chlorophthalic anhydride, forming a Pd(II)-aryl intermediate. This step is often rate-limiting for aryl chlorides due to the high C-Cl bond strength.[11]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] The choice of base is critical; it must be strong enough to facilitate deprotonation without causing unwanted side reactions with the anhydride.[12][13]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the amination hinges on the judicious selection of several key components. Each choice has a direct, causal impact on reaction efficiency, yield, and purity.
The Catalyst System: Palladium & Ligand Synergy
-
Ligand Selection (Critical for Aryl Chlorides): The sluggish oxidative addition of aryl chlorides necessitates the use of specialized ligands. The most effective ligands are typically bulky and electron-rich, which stabilize the monoligated Pd(0) species and promote the C-Cl bond cleavage.[6] Biaryl phosphine ligands are the gold standard in this context.[14]
The Role of the Base
The base's primary function is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is highly effective and widely used, particularly in nonpolar solvents like toluene.[12][16] However, its high basicity can promote side reactions with sensitive functional groups.
-
Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[10][16] They often require more polar solvents (e.g., dioxane) or higher temperatures to achieve comparable reaction rates.
Solvent Selection
The solvent must solubilize the reactants and catalyst system while remaining inert to the reaction conditions.
-
Recommended Solvents: Aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most commonly employed.[10] Toluene is often preferred for reactions using strong alkoxide bases.[16]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[10]
The Substrate Challenge: Protecting the Anhydride
A significant challenge in the amination of chlorophthalic anhydrides is the reactivity of the anhydride moiety itself. It can be attacked by the amine nucleophile, leading to ring-opening and undesired side products. A proven strategy to circumvent this issue is to first protect the anhydride as an imide, perform the C-N coupling, and then regenerate the anhydride.[4][17] This multi-step approach significantly improves yields and product purity.
Caption: Workflow for the protected synthesis of aminophthalic anhydrides.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Inert atmosphere techniques (glovebox or Schlenk line) are required as the palladium catalysts and some reagents are air-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amination of N-Methyl-4-chlorophthalimide
This protocol is based on the robust, protected-substrate strategy and is recommended as the primary approach.[4][17]
Materials & Reagents
| Reagent/Material | Amount (for 1 mmol scale) | Moles (mmol) | Purpose |
| N-Methyl-4-chlorophthalimide | 195.6 mg | 1.0 | Aryl Halide Substrate |
| Amine (e.g., Aniline) | 112 mg (110 µL) | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 13.7 mg | 0.015 | Palladium Precatalyst (1.5 mol%) |
| XPhos | 14.3 mg | 0.03 | Ligand (3.0 mol%) |
| Sodium tert-butoxide (NaOtBu) | 134.5 mg | 1.4 | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
| Schlenk flask / Glovebox vial | 1 | - | Reaction Vessel |
| Magnetic stir bar | 1 | - | Stirring |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox, add N-methyl-4-chlorophthalimide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) to the flask. Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-methyl-4-aminophthalimide derivative.
Protocol 2: Hydrolysis and Dehydration to Final Product
-
Hydrolysis: Dissolve the purified N-methyl-4-aminophthalimide derivative in a 10% aqueous sodium hydroxide solution and heat at reflux for 6-8 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The aminophthalic diacid will precipitate.
-
Isolation: Collect the solid diacid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Dehydration: Reflux the dried diacid in acetic anhydride for 2-4 hours.
-
Final Product Recovery: Cool the mixture, and the final aminophthalic anhydride will crystallize. Collect the product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield the pure aminophthalic anhydride.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Inappropriate ligand for C-Cl activation. | 1. Ensure rigorous inert atmosphere technique; degas solvent.[18]2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Screen other bulky, electron-rich ligands (e.g., RuPhos). |
| Hydrodehalogenation | The aryl chloride is reduced instead of coupled. | This can compete with amination. Lowering the reaction temperature or changing the ligand/base combination can sometimes suppress this side reaction. |
| Formation of Side Products | 1. Reaction of amine with anhydride (if unprotected).2. Diarylation of a primary amine. | 1. Use the protected N-methylphthalimide strategy (Protocol 1).2. Adjust the stoichiometry (use a slight excess of the amine). Newer ligand systems also show higher selectivity for monoarylation.[19][20] |
| Poor Solubility of Base | Inorganic bases (e.g., K₃PO₄) have low solubility in toluene. | 1. Use a more polar solvent like dioxane.2. Ensure vigorous stirring to maximize surface area contact.3. Grind the base to a fine powder before use.[10] |
Conclusion
The is a highly enabling transformation for materials science. While the direct coupling is challenging, a well-designed protocol utilizing an imide-protected substrate overcomes the primary obstacles of substrate reactivity and C-Cl bond activation. By carefully selecting a synergistic combination of an electron-rich, bulky phosphine ligand, an appropriate base, and an inert solvent, researchers can achieve high yields of the desired aminophthalimide intermediates. Subsequent hydrolysis and dehydration provide a reliable and scalable route to high-purity aminophthalic anhydrides, paving the way for the next generation of advanced polymers.
References
- Buchwald–Hartwig amination. (2023, December 19). In Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424.
- Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Beller, M., et al. (2002). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 41(18), 3417-3420.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Preparation of aminophthalic anhydrides. (1976). Google Patents.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Zhang, S., et al. (2007). Synthesis of Bis(amine anhydride)s for Novel High Tgs and Organosoluble Poly(amine imide)s by Palladium-Catalyzed Amination of 4-Chlorophthalide Anhydride. Macromolecules, 40(19), 6857–6864.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl halides with aqueous ammonia and hydroxide base enabled by ligand development. Journal of the American Chemical Society.
- Hoshiya, N., & Beller, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Zhang, S., et al. (2008). Synthesis of isomeric bis(amine anhydride)s for novel poly(amine imide)s by Pd-catalyzed amination of 4-chlorophthalic anhydride. ResearchGate.
- Al-Majedy, Y. K., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2019). ResearchGate.
- Seo, Y. S., et al. (2016). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. Chemistry – An Asian Journal, 11(24), 3508-3512.
- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265–2268.
- 4-Chlorophthalic anhydride. (n.d.). Six Chongqing Chemdad Co., Ltd.
- Methods for the preparation of 4-chlorophthalic anhydride. (2003). Google Patents.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391.
- Fleischer, I., et al. (2014). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Catalysis Science & Technology, 4, 1633-1638.
- Seo, Y. S., et al. (2016). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. Yonsei University.
- Beller, M., et al. (2002). A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. Tetrahedron Letters, 43(41), 7383-7386.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
- 3-Chlorophthalic anhydride. (2021, April 18). In Wikipedia.
- 4-Chlorophthalic anhydride. (2021, April 20). In Wikipedia.
- Palladium-Catalyzed Aminocarbonylation. (2017, February 2). ChemistryViews.
- Noël, T., et al. (2013). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. Angewandte Chemie International Edition, 52(44), 11627-11630.
Sources
- 1. 4-Chlorophthalic anhydride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of High-Performance Poly(amine imide)s from 3-Chlorophthalic Acid Derivatives
For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.
Introduction: Strategic Advantages of the Chloro-Displacement Route
Poly(amine imide)s (PAIs) represent a critical class of high-performance polymers, synergistically combining the outstanding thermal stability and mechanical strength of polyimides with the enhanced solubility and processability characteristic of polyamides.[1] This unique combination makes them indispensable for applications ranging from advanced membranes and adhesives to protective coatings for electronics and optical fibers.[1]
Traditionally, PAIs are synthesized through methods like the polycondensation of diamines with trimellitic anhydride chloride.[1] However, this route can present challenges related to monomer stability and reaction control. An alternative and highly effective strategy involves the use of chloro-substituted phthalic acid derivatives, such as 3-chlorophthalic anhydride. This approach hinges on a robust nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by an amine. This method offers a versatile platform for introducing a wide variety of structural motifs into the polymer backbone, thereby enabling fine-tuning of the final material's properties.
This document provides a comprehensive guide to the synthesis of PAIs starting from 3-chlorophthalic acid derivatives. We will delve into the underlying reaction mechanisms, provide a detailed, field-tested protocol for the synthesis of a key diimide-diacid monomer, and outline the subsequent step-growth polymerization to yield the final high-performance polymer.[2][3][4]
The Core Chemistry: A Two-Stage Mechanistic Pathway
The synthesis of PAIs from 3-chlorophthalic anhydride and diamines is a multi-step process that can be logically divided into two primary stages:
-
Formation of a Diimide-Diacid Monomer: This initial stage involves the reaction of 3-chlorophthalic anhydride with an aminophenol. This is a critical step that creates an ether linkage via a nucleophilic aromatic substitution, followed by imidization to form a stable diimide-diacid monomer. The presence of the ether linkage is crucial for enhancing the solubility and processability of the final polymer.
-
Step-Growth Polymerization: The purified diimide-diacid monomer is then reacted with a suitable aromatic diamine. This is a classic step-growth polymerization that forms amide linkages, ultimately building the long-chain PAI.[2][5][6]
The overall workflow is designed to first build a stable, well-defined monomer which is then polymerized, allowing for greater control over the final polymer structure and molecular weight.
Figure 1: High-level workflow for PAI synthesis.
Stage 1 Deep Dive: Nucleophilic Acyl Substitution & Etherification
The initial reaction between an anhydride and an amine is a classic nucleophilic acyl substitution.[7][8] The amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of an amic acid.
Critically, for creating ether-linked PAIs, a key step is the nucleophilic displacement of the chlorine atom. This is typically achieved by reacting a chloro-substituted phthalimide intermediate with a phenoxide (formed from an aminophenol and a base like potassium carbonate). This is analogous to the well-established Williamson ether synthesis.[9][10] The electron-withdrawing nature of the adjacent imide group activates the aromatic ring, facilitating the displacement of the chloride ion by the incoming nucleophile.
Figure 2: Simplified reaction mechanism for monomer synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. N-methyl-2-pyrrolidone (NMP) and other aprotic polar solvents are reproductive toxins. Handle with extreme care.
Protocol: Synthesis of a Diimide-Diacid Monomer
This protocol details the synthesis of a representative ether-linked diimide-dicarboxylic acid, a crucial monomer for the subsequent polymerization.
Step 1: Synthesis of N-(3-hydroxyphenyl)-4-chlorophthalimide
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Add 3-aminophenol (10.91 g, 0.1 mol) and glacial acetic acid (80 mL) to the flask. Stir until the solid is fully dissolved.
-
Add 3-chlorophthalic anhydride (18.25 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux (approx. 120°C) and maintain for 4-6 hours.
-
Allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled mixture into 500 mL of distilled water while stirring.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of ethanol.
-
Dry the resulting white solid in a vacuum oven at 80°C overnight.
Step 2: Synthesis of the Diimide-Dicarboxylic Acid Monomer
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the N-(3-hydroxyphenyl)-4-chlorophthalimide from the previous step (27.35 g, 0.1 mol), p-hydroxybenzoic acid (13.81 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), N-methyl-2-pyrrolidone (NMP, 150 mL), and toluene (50 mL).
-
Heat the mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
After no more water is collected (typically 4-6 hours), slowly distill off the toluene.
-
Raise the temperature to 160-170°C and maintain for 10-12 hours to ensure the completion of the nucleophilic displacement reaction.[11]
-
Cool the reaction mixture to room temperature and pour it into 1 L of acidified water (pH ~2, using HCl) with stirring.
-
Collect the resulting precipitate by filtration, wash extensively with water, and then with ethanol.
-
Dry the crude monomer in a vacuum oven at 100°C. Recrystallization from a suitable solvent like acetic acid may be necessary for high purity.
Protocol: Poly(amine imide) Synthesis via Direct Polycondensation
-
To a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the synthesized diimide-diacid monomer (e.g., 4.06 g, 0.01 mol) and a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2.00 g, 0.01 mol).
-
Add anhydrous NMP (40 mL) to dissolve the monomers. Stir under a gentle nitrogen stream until a homogeneous solution is obtained.
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, dissolve triphenyl phosphite (TPP) (5.2 mL, 0.02 mol) and calcium chloride (2.22 g, 0.02 mol) in pyridine (15 mL).
-
Slowly add this activating solution to the cooled monomer solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 3-4 hours, then heat to 80-100°C for an additional 5-8 hours. The viscosity of the solution will increase significantly, indicating polymer formation.[12]
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirring methanol (800 mL).
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and hot water, and then dry in a vacuum oven at 120°C for 24 hours.
Table 1: Representative Reagent Quantities and Conditions
| Parameter | Monomer Synthesis (Step 2) | Polymerization |
| Key Reagents | N-(3-hydroxyphenyl)-4-chlorophthalimide, p-hydroxybenzoic acid, K₂CO₃ | Diimide-diacid, 4,4'-ODA, TPP, CaCl₂, Pyridine |
| Molar Ratio | 1 : 1 : 1.5 | 1 : 1 : 2 : 2 : (excess) |
| Solvent | NMP / Toluene | NMP / Pyridine |
| Temperature | 140°C → 170°C | 0°C → 100°C |
| Reaction Time | 14-18 hours | 8-12 hours |
| Work-up | Acidic Water Precipitation | Methanol Precipitation |
Characterization and Quality Control
To confirm the successful synthesis and purity of the monomers and the final polymer, a suite of analytical techniques is essential.
-
FTIR Spectroscopy: For the diimide-diacid monomer, look for characteristic imide carbonyl peaks (asymmetric and symmetric stretching) around 1780 cm⁻¹ and 1720 cm⁻¹, and a broad O-H stretch for the carboxylic acid groups. For the final PAI, the appearance of amide N-H stretching (~3300 cm⁻¹) and amide C=O stretching (~1660 cm⁻¹) is critical, alongside the persistent imide peaks.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The integration of proton signals should match the expected structure. The disappearance of the carboxylic acid proton signal in the final polymer is a key indicator of successful polymerization.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to assess thermal stability, with these polymers typically showing 10% weight loss temperatures well above 500°C in a nitrogen atmosphere.[13][14] Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a key indicator of the material's operational temperature range. PAIs synthesized via this route often exhibit high Tg values, typically in the range of 250-300°C.[14]
Troubleshooting and Field Insights
-
Low Molecular Weight in Polymerization: This is the most common issue. Ensure all reagents and glassware are scrupulously dry. Water will react with the phosphite activating agent and terminate the polymer chains. The stoichiometry of the diimide-diacid and diamine must be exact.
-
Gel Formation: If the reaction temperature is too high or the concentration is excessive, cross-linking can occur, leading to an insoluble gel. Maintain careful temperature control and appropriate monomer concentration.
-
Incomplete Imidization (Monomer Synthesis): If FTIR shows a broad amide peak instead of sharp imide peaks, the imidization was incomplete. Ensure the reaction temperature and time for the first step are sufficient to drive the dehydration.
-
Monomer Purification is Critical: The purity of the diimide-diacid monomer directly impacts the final polymer's molecular weight and properties. Impurities can act as chain terminators. Recrystallization is highly recommended.
Conclusion
The synthesis of poly(amine imide)s from this compound derivatives is a powerful and versatile method for creating high-performance materials. By leveraging a controlled, two-stage process involving the formation of a stable diimide-diacid monomer followed by step-growth polymerization, researchers can achieve polymers with exceptional thermal stability, mechanical properties, and enhanced processability. The protocols and insights provided herein offer a robust framework for the successful synthesis and characterization of these advanced materials.
References
- Synthesis of Bis(amine anhydride)s for Novel High Tgs and Organosoluble Poly(amine imide)s by Palladium-Catalyzed Amination of 4-Chlorophthalide Anhydride.Macromolecules - ACS Publications.
- SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES.INEOS OPEN.
- Synthesis of isomeric bis(amine anhydride)s for novel poly(amine imide)s by Pd-catalyzed amination of 4-chlorophthalic anhydride.ResearchGate.
- Synthesis of poly(ether imide)s.ResearchGate.
- Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction.ResearchGate.
- Polyamides and Polyesters: Step-Growth Polymers.NC State University Libraries.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.National Institutes of Health (NIH).
- Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.MDPI.
- Polyamides and Polyesters: Step-Growth Polymers.Chemistry LibreTexts.
- Polyamides and Polyesters: Step-Growth Polymers.Chemistry LibreTexts.
- Synthesis and properties of poly(ether imide)s based on a benzonorbornane bis(ether anhydride).ResearchGate.
- Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.RSC Publishing.
- Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors.National Institutes of Health (NIH).
- Step-Growth Polymers.Chemistry LibreTexts.
- Step-Growth Polymers.Chemistry LibreTexts.
- The reactions of acyl chlorides and acid anhydrides.Crunch Chemistry.
- Nucleophilic Acyl Substitution of Anhydrides.YouTube.
- Poly(ether imide)s: Synthesis and Properties.Murray State's Digital Commons.
- Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl)phthalic anhydride.ResearchGate.
- Simple mechanism with strong nucleophiles.Chemistry LibreTexts.
- Preparing Ethers.Chemistry LibreTexts.
- METHODS FOR SYNTHESIS OF CHLORINE DERIVATIVES OF PHTHAL ANHYDRIDE.ResearchGate.
- Ether synthesis by etherification (alkylation).Organic Chemistry Portal.
- Preparation of Ethers by Dehydration of Alcohols.BYJU'S.
- Preparing Ethers.Chemistry LibreTexts.
Sources
- 1. ineosopen.org [ineosopen.org]
- 2. 21.9 Polyamides and Polyesters: Step-Growth Polymers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
separation of 3-chlorophthalic and 4-chlorophthalic acid isomers
Topic: Separation of 3-Chlorophthalic and 4-Chlorophthalic Acid For Internal Use and Distribution to Clients
Introduction: The Challenge of Isomer Separation
Welcome to the technical support center for advanced chemical separations. This guide addresses the specific challenges associated with separating 3-chlorophthalic acid and 4-chlorophthalic acid. As positional isomers, these compounds share the same molecular formula and weight, differing only in the substitution pattern on the benzene ring. This subtle structural difference results in very similar physicochemical properties, making their separation a non-trivial task for researchers and process chemists.
Synthesis routes often produce mixtures of these isomers, and achieving high purity of a single isomer is critical for applications in pharmaceuticals, agrochemicals, and polymer synthesis.[1][2] This document provides field-proven methodologies, troubleshooting guides, and frequently asked questions to empower you to overcome these separation challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the strategic foundation for selecting and developing a separation protocol.
Q1: What are the primary strategies for separating 3- and 4-chlorophthalic acid isomers?
There are three primary methods, each suited for different scales and purity requirements:
-
Fractional Crystallization: This classical technique is the workhorse for large-scale, industrial purifications. It leverages the differences in solubility between the two isomers in a chosen solvent system.[3] By carefully controlling temperature and concentration, the less soluble isomer can be selectively crystallized from the solution.
-
High-Performance Liquid Chromatography (HPLC): For analytical quantification and high-purity preparative work (milligram to gram scale), HPLC is the method of choice. It offers superior resolving power by exploiting subtle differences in how the isomers interact with a stationary phase.[4][5]
-
Gas Chromatography (GC): GC is a powerful analytical tool for separation and quantification, but it requires a derivatization step to convert the non-volatile carboxylic acids into volatile esters (e.g., methyl or silyl esters).[6] This method is excellent for assessing the purity of a sample but is not used for preparative separation.
Q2: What are the key differences in physical properties that can be exploited for separation?
The most significant exploitable difference is their differential solubility, particularly in water. Research published in the Journal of Chemical & Engineering Data has shown that:
-
The solubility of 4-chlorophthalic acid in water increases dramatically as the temperature rises.[7][8]
-
The solubility of This compound in water increases only slightly with a rise in temperature.[7][8]
-
Overall, 4-chlorophthalic acid is more soluble in water than this compound across a range of temperatures.[7][8]
This differential solubility profile is the cornerstone of developing a successful fractional crystallization protocol.
Q3: Which separation method is best for my needs (purity vs. scale)?
The optimal method depends on your specific objectives. Use the following decision workflow to guide your choice.
Caption: Decision workflow for selecting a separation method.
Q4: Do I need to derivatize the acids for analysis?
-
For GC Analysis: Yes. Carboxylic acids are polar and have low volatility. They must be converted to a more volatile form, typically methyl or trimethylsilyl (TMS) esters, before injection into a GC system.[6][9]
-
For HPLC Analysis: No. HPLC is ideal for analyzing these compounds in their native form. The separation occurs in the liquid phase, and no derivatization is required.[5]
-
For Fractional Crystallization: No. This method separates the compounds in their native acid form.
Part 2: Method Guides & Experimental Protocols
This section provides detailed, actionable protocols for the most common separation techniques.
Method 1: Fractional Crystallization from an Aqueous Solution
This protocol is designed to enrich the less soluble this compound in the crystalline phase, leaving the more soluble 4-chlorophthalic acid in the mother liquor. The principle relies on the significant difference in how their solubilities change with temperature in water.[7][8]
Supporting Data: Solubility Comparison
The following table summarizes the key solubility characteristics that underpin this method.
| Isomer | Solvent | Solubility Behavior with Increasing Temperature | Reference |
| This compound | Water | Slight increase | [7][8] |
| 4-Chlorophthalic Acid | Water | Large increase | [7][8] |
Step-by-Step Experimental Protocol
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add 100 g of the mixed-isomer starting material to 500 mL of deionized water.
-
Heating: Heat the mixture to a gentle boil (approx. 100°C) with continuous stirring. The goal is to dissolve the entire sample. If it does not fully dissolve, add small additional volumes (20-30 mL) of hot deionized water until a clear solution is achieved. It is critical to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure supersaturation upon cooling.
-
Slow Cooling (Crucial for Purity): Turn off the heat source and allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling, which encourages the formation of larger, purer crystals and minimizes the trapping of impurities. The less soluble this compound will preferentially crystallize out.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the precipitation of the this compound.
-
Isolation: Collect the precipitated crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold deionized water (2 x 25 mL) to remove any residual mother liquor containing the dissolved 4-chlorophthalic acid.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
-
Analysis: Analyze the purity of the dried crystals and the mother liquor using HPLC to determine the efficiency of the separation. The process can be repeated for higher purity.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for baseline separation and quantification of the two isomers. The separation is based on subtle differences in their hydrophobicity and interaction with the stationary phase.
Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides a good balance of hydrophobic retention and efficiency for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of the carboxylic acid groups, leading to better retention and sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 30% B to 70% B over 15 min | A gradient is recommended to ensure elution of both isomers with good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times.[10] |
| Detection | UV at 240 nm | Both isomers have strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Step-by-Step Protocol: Analytical Method Development
-
Sample Preparation: Prepare a stock solution of your isomer mixture at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare individual standards of pure 3- and 4-chlorophthalic acid for peak identification.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Standard Injection: Inject the individual standards first to determine their respective retention times.
-
Mixture Injection: Inject the mixed isomer sample using the starting gradient conditions listed in the table above.
-
Optimization:
-
If resolution is poor: Decrease the gradient slope (e.g., extend the gradient time to 20 or 25 minutes). This gives the isomers more time to interact with the stationary phase, improving separation.
-
If retention is too long: Increase the initial percentage of the organic modifier (Mobile Phase B).
-
If peak shape is poor: Ensure the mobile phase pH is low enough (pH < 3) to fully protonate the carboxylic acids. Phosphoric acid is an excellent choice for this.[11]
-
-
System Suitability: Once a satisfactory separation is achieved, perform multiple injections to confirm that retention times are stable and the resolution between the two peaks is consistent.
Part 3: Troubleshooting Guides
Even with a robust protocol, issues can arise. This section provides solutions to common problems in a direct question-and-answer format.
Troubleshooting Fractional Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated; too much solvent was used. | Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Alternatively, try adding a seed crystal of the desired isomer to induce crystallization. |
| An oil precipitates instead of crystals. | The solution is too concentrated, or the cooling was too rapid, causing the compound's melting point to be depressed below the solution temperature. | Solution: Re-heat the solution to dissolve the oil. Add a small amount (5-10% of total volume) of additional solvent. Ensure the cooling process is very slow by insulating the flask. |
| The purity of the isolated crystals is low. | Cooling was too fast, trapping the more soluble isomer in the crystal lattice. The washing step was inefficient. | Solution: Repeat the crystallization process (recrystallize), ensuring a very slow cooling rate. Ensure the wash solvent is ice-cold and use it sparingly but effectively to wash the surface of the crystals. |
| The recovery of the product is poor. | The compound has significant solubility even in the cold solvent. Too much wash solvent was used. | Solution: Ensure the solution is thoroughly cooled in an ice bath for an extended period (>1 hour). Minimize the volume of the cold wash solvent used. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
Troubleshooting HPLC Separation
The following flowchart outlines a logical approach to diagnosing common HPLC issues.
Caption: Logical troubleshooting workflow for HPLC analysis.
Issue: Poor peak shape (tailing).
-
Potential Cause: Secondary ionic interactions between the deprotonated carboxylic acids and the silica backbone of the column. This is a very common issue when analyzing acids.[12]
-
Solution: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is sufficiently low. A pH of 2.5-3.0, achieved with 0.1% phosphoric or formic acid, will fully protonate the carboxylic acid groups, eliminating this secondary interaction and resulting in sharp, symmetrical peaks.
Issue: Unstable retention times.
-
Potential Cause: Insufficient column equilibration time between gradient runs or temperature fluctuations.[10][12]
-
Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long. Always use a thermostatted column compartment to maintain a consistent temperature, as a 1°C change can alter retention times by 1-2%.[10]
Issue: Poor resolution between the 3- and 4- isomers.
-
Potential Cause: The column chemistry is not providing enough selectivity. While C18 is a good starting point, the primary separation mechanism is hydrophobicity, which is very similar for these isomers.
-
Solution: Switch to a stationary phase that offers alternative selectivity. A phenyl-hexyl or biphenyl phase can introduce π-π interactions between the stationary phase and the aromatic rings of your analytes. These interactions are sensitive to the chloro- and carboxyl- group positions, often leading to enhanced resolution between positional isomers.[13]
References
- Wang, C., Wang, Y., Yin, Q., Xu, Z., Bao, Y., Hou, B., Liu, W., & Hao, H. (2016). Solubilities of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Different Pure Solvents.
- Li, Q., Li, X., Wang, F., & Liu, G. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- Phenomenex Inc. (n.d.). GC Troubleshooting Guide. [Link]
- Wang, C., Wang, Y., Yin, Q., Xu, Z., Bao, Y., Hou, B., Liu, W., & Hao, H. (2015). Solubilities of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Different Pure Solvents. ACS Figshare. [Link]
- Ibid.
- Gaines, T. L. (2003). Methods for the preparation of 4-chlorophthalic anhydride. U.S.
- Solubility of Things. (n.d.). 4-Chlorophthalic acid. [Link]
- Imperial Chemical Industries Ltd. (1937). Process for separating mixtures of chlor-phthalic acid and anhydrides. U.S.
- CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google P
- WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google P
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. [Link]
- Zhang, J., et al. (2015). Pilot study on synthesis of 4-chlorophthalic anhydride.
- ResearchGate. (n.d.). GC-MS chromatogram vs. retention time for a sample taken during...[Link]
- Sulzer. (n.d.).
- Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
- PubChem. (n.d.). 4-Chlorophthalic acid. [Link]
- Dwidar, M., & Park, J. H. (2012). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
- ResearchGate. (n.d.).
- He, Z., et al. (2022). Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils. PMC. [Link]
- Al-Rimawi, F. (2015).
- PubChem. (n.d.). This compound. [Link]
- Paw, B., & Misztal, G. (2000).
Sources
- 1. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 2. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
- 3. One moment, please... [rcprocess.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epruibiotech.com [epruibiotech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 3-Chlorophthalic Acid by Recrystallization
Welcome to the technical support resource for the purification of 3-Chlorophthalic acid. This guide is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the recrystallization process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound, its common contaminants, and the principles of its purification by recrystallization.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. Common methods, such as the direct chlorination of phthalic anhydride or the chlorodenitration of nitrophthalic acid, often result in a mixture of isomers and over-chlorinated products.[1][2] Key impurities to be aware of include:
-
Isomeric Impurities: 4-chlorophthalic acid is a common isomeric impurity.[2]
-
Dichlorinated Byproducts: Species like 3,6-dichlorophthalic and 4,5-dichlorophthalic anhydride can form when the chlorination reaction proceeds too far.[3][4]
-
Unreacted Starting Materials: Residual phthalic acid or phthalic anhydride may be present.[3][5]
-
Hydrolysis Products: The corresponding anhydride, 3-chlorophthalic anhydride, may be present or formed, which can hydrolyze back to the diacid.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] This differential solubility is critical for achieving a high recovery of the purified product.[7] For aromatic carboxylic acids like this, water and certain organic solvents are good candidates.[8][9] While specific solubility data for this compound itself is sparse, data for its anhydride provides a useful starting point. The solubility of 3-chlorophthalic anhydride increases with temperature in solvents like ethyl acetate, acetone, and 1,4-dioxane.[1][2] Conversely, the solubility of this compound in water shows only a slight increase with temperature, making water a potentially effective solvent for removing more soluble impurities.[1]
The Causality Behind Solvent Choice: The goal is to create a supersaturated solution upon cooling, which forces the desired compound to crystallize while impurities remain dissolved in the "mother liquor." A solvent that dissolves the compound too well at cold temperatures will lead to a poor yield.[10]
Q3: What are the critical safety precautions when handling this compound and its anhydride?
A3: Both this compound and its anhydride present hazards that require careful handling in a laboratory setting. According to safety data sheets, 3-chlorophthalic anhydride is toxic if swallowed and causes serious eye irritation or damage.[11][12] It may also cause respiratory irritation.[11] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[11]
Part 2: A Validated Recrystallization Protocol
This protocol provides a robust, step-by-step methodology for the purification of this compound. It is designed as a self-validating system, with checkpoints to ensure optimal results.
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Step 1: Solvent Selection (Benchtop Validation)
-
Place approximately 10-20 mg of your crude this compound into a small test tube.
-
Add the candidate solvent (e.g., deionized water) dropwise at room temperature. Note if the solid dissolves easily. An ideal solvent will not dissolve the solid at this stage.
-
Heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield a significant amount of crystalline precipitate.[13] Repeat with other potential solvents to find the optimal one.
-
-
Step 2: Dissolution
-
Place the bulk of your crude this compound into an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a magnetic stir bar or boiling chips to prevent "bumping" and ensure smooth boiling.[14]
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid has dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing your yield.[7] An excess of solvent will keep more of your product dissolved even after cooling.[15]
-
-
Step 3: Decolorization and Hot Filtration (If Necessary)
-
If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient).[16]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[16]
-
To remove the charcoal or any other insoluble impurities, perform a hot filtration. Preheat a funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter.[14] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[7][10]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the precipitation of the product.
-
-
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be clinging to the crystal surfaces.[13] Using cold solvent minimizes the redissolving of your purified product.
-
-
Step 6: Drying
-
Allow the crystals to dry completely on the filter funnel by drawing air through them.
-
For final drying, transfer the crystals to a watch glass or place them in a desiccator. The solid should be dried to a constant weight to ensure all solvent has been removed.[6] Residual solvent can affect yield calculations and subsequent analytical data like melting point.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[10] This is often caused by a very high concentration of the solute or the presence of significant impurities that depress the melting point.
-
Immediate Fix: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly.[15] This gives the molecules a wider temperature range to crystallize properly.
-
Underlying Cause Analysis: If the problem persists, it may indicate that the crude material is highly impure. In this case, an alternative purification technique, such as acid-base extraction to remove neutral or basic impurities, might be necessary before attempting recrystallization.[14]
Q5: I have followed the cooling procedure, but no crystals have formed. What should I do?
A5: The failure of crystals to form is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.[15]
-
Too Much Solvent: If you suspect an excess of solvent, gently boil the solution to evaporate a portion of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[10]
-
Inducing Crystallization: If the concentration seems correct, you can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal formation.[15]
-
Q6: My final yield is disappointingly low. What are the likely causes?
A6: A low yield can result from several procedural missteps during the recrystallization process.
-
Excessive Solvent: As mentioned, using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[10]
-
Premature Crystallization: If you performed a hot filtration, some product may have crystallized on the filter paper or in the funnel if they were not adequately preheated.[14]
-
Washing Losses: Washing the final crystals with solvent that was not ice-cold, or using too large a volume of washing solvent, can redissolve and wash away a portion of your purified product.[7]
-
Inherent Solubility: It's important to remember that no solvent will have zero solubility for your compound at low temperatures. Some loss of product to the mother liquor is unavoidable. A second recrystallization, if necessary for purity, will also inherently lower the overall yield.
Part 4: Solvent Solubility Data
The choice of solvent is paramount. The following table summarizes solubility information for 3-chlorophthalic anhydride, which serves as a useful proxy for selecting a solvent system for this compound. Note that solubility generally increases with temperature.[17][18]
| Solvent | Relative Solubility of 3-Chlorophthalic Anhydride | Reference |
| 1,4-Dioxane | Higher | [1][2] |
| Ethyl Acetate | Moderate | [1][2] |
| Acetone | Moderate | [1][2] |
| Water | Solubility of the acid increases slightly with temperature | [1] |
| Ethanol | Soluble (general for aromatic acids) | [9] |
| Methanol | Soluble | [17] |
| Acetonitrile | Soluble | [17] |
| Cyclohexane | Low Solubility | [17] |
| Carbon Tetrachloride | Low Solubility | [17] |
This table is compiled from literature data on 3-chlorophthalic anhydride and general principles for similar compounds. Small-scale testing remains the most definitive method for solvent selection.
References
- Georganics. (2025).
- American Chemical Society. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic A.
- Journal of Chemical & Engineering Data. (n.d.).
- Chemsrc. (2025). This compound | CAS#:27563-65-1.
- ACS Publications. (2015). Solubilities of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Different Pure Solvents.
- ResearchGate. (2025).
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- Unknown. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York. (n.d.).
- Google Patents. (n.d.).
- CymitQuimica. (n.d.). CAS 27563-65-1: this compound.
- Unknown. (n.d.). Chem 267.
- Bartleby.com. (n.d.).
- Unknown. (n.d.). 1.
- Hangzhou Zhihua Technology Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 117-21-5 Name: 3-chlorophthalic anhydride.
- Unknown. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 5. This compound | CAS#:27563-65-1 | Chemsrc [chemsrc.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. georganics.sk [georganics.sk]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 117-21-5 Name: 3-chlorophthalic anhydride [xixisys.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chlorophthalic Anhydride
Welcome to the technical support guide for the synthesis of high-purity 3-chlorophthalic anhydride. This document is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the specific challenges associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis and purification of 3-chlorophthalic anhydride. The format is designed to help you quickly identify your issue and implement an effective solution.
Question 1: My final product is a mixture of 3-chloro and 4-chlorophthalic anhydride. How can I improve the isomeric purity?
Answer:
This is the most fundamental challenge in this synthesis. The direct chlorination of phthalic anhydride is not highly regioselective and will invariably produce a mixture of 3-chlorophthalic anhydride (3-ClPAA) and 4-chlorophthalic anhydride (4-ClPAA).[1] The reaction kinetics show only a slight preference for the 4-chloro isomer over the 3-chloro isomer, often in a ratio of approximately 55:45.[1][2]
Core Issue: The isomers have very similar chemical properties, but different physical properties that can be exploited. Complete separation relies on efficient fractional distillation.
Troubleshooting Steps:
-
Verify Distillation Column Efficiency: The boiling points of 4-ClPAA (~290-298°C) and 3-ClPAA (~313°C) are distinct but require an efficient fractional distillation setup for effective separation.[2]
-
Action: Ensure your distillation column has a sufficient number of theoretical plates. For laboratory scale, a well-packed Vigreux or, preferably, a packed column (e.g., with Raschig rings or metal sponge) is recommended.
-
Action: Maintain a slow, steady distillation rate and a consistent reflux ratio to allow for proper equilibration between the liquid and vapor phases in the column.
-
-
Analytical Monitoring: You cannot optimize what you cannot measure.
-
Action: Implement in-process monitoring using Gas Chromatography (GC) to analyze the composition of fractions collected during distillation. This will allow you to identify the "heart" fraction, which is richest in the desired 3-ClPAA, and separate it from the 4-ClPAA-rich forerun and mixed fractions.
-
Question 2: My GC/MS analysis shows significant amounts of dichlorinated and trichlorinated species. What is causing this over-chlorination and how do I prevent it?
Answer:
This is a critical purity issue that significantly complicates purification. The monochlorinated products (3-ClPAA and 4-ClPAA) have a reactivity towards further chlorination that is comparable to that of the starting material, phthalic anhydride.[1][3] As the reaction progresses and the concentration of phthalic anhydride decreases, the monochlorinated products increasingly compete for the chlorinating agent, leading to the formation of multiple dichlorinated isomers.
The Critical Impurity: The most problematic byproduct is 4,5-dichlorophthalic anhydride . Its boiling point is nearly identical to that of 3-chlorophthalic anhydride, making separation by distillation practically impossible.[1][2]
Solution: Control the Reaction Conversion
The key to preventing the formation of these inseparable impurities is to deliberately limit the conversion of the starting phthalic anhydride.
-
The 50% Conversion Rule: It has been demonstrated that if the reaction is stopped when approximately 50% of the initial phthalic anhydride has been consumed, the formation of dichlorinated byproducts is minimized to manageable levels (often less than 2%).[2] Pushing the conversion beyond this point dramatically increases the proportion of di- and polychlorinated compounds at the expense of both yield and purity of the desired monochloro-products.[2]
The following table, compiled from process data, illustrates this critical relationship.
| Phthalic Anhydride Conversion | Approx. % 3-ClPAA | Approx. % 4-ClPAA | Approx. % Dichloro-PAA |
| 30% | 13% | 16% | < 1% |
| 50% | 18% | 22% | ~2-3% |
| 80% | 15% | 18% | > 15% |
| 95% | 14% | 19% | > 30% |
Data synthesized from trends described in referenced literature.[2][3]
Caption: Controlled reaction workflow to minimize over-chlorination.
Question 3: My reaction is sluggish or stalls completely. What factors influence the reaction rate?
Answer:
Several factors can lead to a slow or incomplete reaction.
-
Catalyst Activity: The chlorination of the aromatic ring requires a Lewis acid catalyst. Anhydrous ferric chloride (FeCl₃) is commonly used.[2][3]
-
Cause: The catalyst may be hydrated or of poor quality. Moisture will deactivate the Lewis acid.
-
Solution: Use fresh, anhydrous FeCl₃. Ensure your entire apparatus is thoroughly dried before starting the reaction.
-
-
Reaction Temperature: This is a critical parameter.
-
Cause: The reaction rate is highly temperature-dependent. Below 200°C, the rate of chlorination slows dramatically.[2]
-
Solution: Maintain a reaction temperature in the optimal range of 220-240°C for molten phthalic anhydride.[2] Use a suitable heating mantle and temperature controller to ensure stability. Temperatures significantly above 240°C can lead to sublimation of the phthalic anhydride.[2]
-
-
Chlorine Gas Dispersion:
-
Cause: Poor mixing of the chlorine gas within the molten phthalic anhydride will result in a low reaction rate.
-
Solution: Ensure efficient stirring of the reaction melt. Use a gas dispersion tube to introduce the chlorine gas below the surface of the liquid to maximize the gas-liquid interface.
-
Question 4: The product hydrolyzes back to 3-chlorophthalic acid during workup. How can I prevent this?
Answer:
Like most acid anhydrides, 3-chlorophthalic anhydride is susceptible to hydrolysis in the presence of water, especially at elevated temperatures, which reverts it to the corresponding dicarboxylic acid.[4][5]
Preventative Measures:
-
Use Dry Solvents: During any recrystallization or transfer steps post-synthesis, always use anhydrous solvents.
-
Avoid Atmospheric Moisture: Protect the purified product from humid air. Store it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Aqueous Contact: If an aqueous wash is absolutely necessary in a related procedure, perform it at low temperatures (e.g., with ice-cold water) and minimize the contact time. Immediately extract the product into a dry, water-immiscible organic solvent and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-chlorophthalic anhydride?
The most common and economically viable route is the direct chlorination of phthalic anhydride.[3] However, other multi-step methods exist, though they are often more complex:
-
From 3-Nitrophthalic Anhydride: This involves the nitration of phthalic anhydride, separation of the 3-nitro isomer, and subsequent replacement of the nitro group with chlorine. This process is known for its moderate yields and complex isomer separation steps.[2][3]
-
From 3-Chloro-o-xylene: This route requires the oxidation of 3-chloro-o-xylene to this compound, followed by dehydration to the anhydride. The primary difficulty lies in obtaining the isomerically pure 3-chloro-o-xylene starting material.[3]
Q2: What are the key physical properties I need to know for purification?
Understanding the boiling and melting points of the main components is essential for designing a purification strategy.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phthalic Anhydride | 148.12 | ~131 | ~285 |
| 3-Chlorophthalic Anhydride | 182.56 | ~123 [4] | ~313 [2] |
| 4-Chlorophthalic Anhydride | 182.56 | ~99[6] | ~290-298[2] |
| 4,5-Dichlorophthalic Anhydride | 217.01 | ~186 | ~313[2] |
| 3,6-Dichlorophthalic Anhydride | 217.01 | ~192 | ~339[2] |
Q3: Which analytical techniques are best for assessing the purity of 3-chlorophthalic anhydride?
-
Gas Chromatography (GC): This is the ideal technique for quantifying the ratios of starting material, the 3- and 4-chloro isomers, and the various dichloro- byproducts. A high-temperature capillary column is suitable.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment.[7]
-
Melting Point: A sharp melting point close to the literature value (~123-124°C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H NMR): Provides structural confirmation and can be used to detect and quantify isomeric impurities if their signals are resolved.
Experimental Protocol: Controlled Chlorination of Phthalic Anhydride
This protocol is a representative procedure for synthesizing 3-chlorophthalic anhydride with a focus on minimizing over-chlorination. Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phthalic Anhydride (1.00 mole, 148.1 g)
-
Anhydrous Ferric Chloride (FeCl₃) (0.012 mole, 2.0 g)
-
Chlorine gas (Cl₂)
-
Acetone (for GC analysis)
Apparatus:
-
A three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, a gas dispersion tube for chlorine inlet, and a condenser connected to a gas outlet/scrubber (to neutralize excess chlorine).
-
Heating mantle with a temperature controller and thermocouple.
-
Gas chromatograph for reaction monitoring.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is scrupulously dry.
-
Charge Reactor: Add phthalic anhydride (148.1 g) to the flask.
-
Melt & Catalyst Addition: Heat the flask in the heating mantle to 200°C to melt the phthalic anhydride. Once molten and stirring, add the anhydrous ferric chloride catalyst.
-
Reaction: Increase the temperature to 230-240°C. Once stable, begin bubbling chlorine gas through the molten reactant via the gas dispersion tube at a steady rate.
-
Monitoring: At regular intervals (e.g., every hour), carefully take a small aliquot from the reaction mixture. Dissolve the sample in acetone and analyze by GC to determine the relative percentages of phthalic anhydride, 3-ClPAA, 4-ClPAA, and dichloro-PAA species.
-
Endpoint: Continue the reaction until the GC analysis shows that approximately 50% of the initial phthalic anhydride has been consumed. Do not exceed this conversion.
-
Termination: Stop the flow of chlorine gas and turn off the heating. Allow the mixture to cool.
-
Purification (Fractional Distillation): a. Set up a vacuum distillation apparatus with an efficient fractionating column. b. First Fraction: Distill under vacuum to remove the unreacted phthalic anhydride (lower boiling point). c. Second Fraction: Increase the vacuum/temperature to distill the monochloro-isomers. The 4-chlorophthalic anhydride will distill first. d. Product Fraction: Carefully collect the fraction corresponding to 3-chlorophthalic anhydride. Monitor the fractions by GC to ensure purity. Avoid distilling to dryness to leave higher-boiling dichloro-isomers in the distillation pot.
Caption: Overall workflow from synthesis to final product purification.
References
- Wikipedia. 3-Chlorophthalic anhydride. [Link]
- Wikipedia. 4-Chlorophthalic anhydride. [Link]
- ChemChart. 4-Chlorophthalic anhydride (118-45-6). [Link]
- Google Patents.
- Fersht, A. R., & Kirby, A. J. (1967). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Journal of the American Chemical Society, 89(19), 4853–4857. (Note: A direct link to the full text was not available, but the abstract provides context on hydrolysis kinetics).
- Google Patents.
- Zweig, A., & Epstein, M. (1978). 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride. The Journal of Organic Chemistry, 43(19), 3690–3692. (Note: A direct link to the full text was not available, but the abstract is highly relevant).
- PubChem. 3-Chlorophthalic anhydride. [Link]
- ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride. [Link]
- Google Patents.
Sources
- 1. datapdf.com [datapdf.com]
- 2. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Phthalic Anhydride Chlorination
Welcome to the technical support center for the chlorination of phthalic anhydride. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important chemical transformation. The direct chlorination of phthalic anhydride is a powerful method for producing chlorinated phthalic anhydrides, which are key intermediates in the synthesis of dyes, high-performance polymers, and pharmaceuticals.[1] However, controlling the selectivity of this reaction to minimize the formation of undesired byproducts can be a significant challenge.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles that govern the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when chlorinating phthalic anhydride, and what causes their formation?
A1: The chlorination of phthalic anhydride is an electrophilic aromatic substitution reaction. The primary desired products are monochlorinated phthalic anhydrides, but several byproducts can form, significantly complicating purification and reducing yield.
Common Byproducts:
-
Isomeric Monochloro-derivatives: The chlorination of phthalic anhydride can produce two primary monochlorinated isomers: 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. The distribution of these isomers is highly dependent on the catalyst and reaction conditions.[2] For instance, chlorination in the presence of ferric chloride often results in a nearly equal mixture of the 3- and 4-isomers.[2]
-
Polychlorinated Phthalic Anhydrides: Over-chlorination is a common issue, leading to the formation of dichloro-, trichloro-, and even tetrachlorophthalic anhydrides.[3][4] This occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of the chlorinating agent.[3]
-
Degradation Products: At elevated temperatures, phthalic anhydride can undergo destructive changes or oxidation, leading to the formation of resinous materials and other impurities.[5][6] This is particularly a concern when using catalysts like aluminum chloride at temperatures above 200°C.[6]
-
Solvent-Related Byproducts: If a solvent is used, it may also be chlorinated, introducing additional impurities that need to be separated from the final product.[7]
The formation of these byproducts is governed by the reaction mechanism, which is typically a Friedel-Crafts type reaction when a Lewis acid catalyst like AlCl₃ or FeCl₃ is used.[5] The catalyst activates the chlorine molecule, making it a stronger electrophile that can then attack the aromatic ring of the phthalic anhydride.
Troubleshooting Guide
Issue 1: Low Yield of Monochlorinated Product and High Levels of Polychlorinated Byproducts
Symptoms:
-
GC-MS or HPLC analysis shows significant peaks corresponding to di-, tri-, and tetrachlorophthalic anhydrides.
-
The isolated product is a complex mixture that is difficult to purify by crystallization or distillation.
Root Causes & Solutions:
-
Excessive Chlorine to Phthalic Anhydride Ratio: A high molar ratio of chlorine to phthalic anhydride will drive the reaction towards polychlorination.
-
High Reaction Temperature: Higher temperatures increase the reaction rate but can also lead to a decrease in selectivity and an increase in polychlorinated products.[3]
-
Corrective Action: Optimize the reaction temperature. For monochlorination, a temperature range of 140-200°C is often effective.[8] A study on the chlorination using AlCl₃ as a catalyst found that the maximum yield for the monochloro derivative was achieved at 80°C, with yields decreasing at higher temperatures due to reduced chlorine solubility and potential degradation of phthalic anhydride.[5]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long will inevitably lead to the formation of more highly chlorinated species.
-
Corrective Action: Monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC). Quench the reaction once the desired level of conversion to the monochlorinated product is achieved. One study determined the optimal reaction time to be 3.5 hours for maximizing the yield of 5-chloroisobenzofuran-1,3-dione.[5]
-
-
Catalyst Activity: A highly active catalyst can promote over-chlorination.
Issue 2: Poor Isomeric Selectivity (Undesired Ratio of 3- and 4-Chlorophthalic Anhydride)
Symptoms:
-
Analysis of the monochlorinated fraction reveals a mixture of 3- and 4-chlorophthalic anhydride that is difficult to separate. The presence of the 3-chloro isomer can be particularly problematic in applications like polyimide resin synthesis.[3]
Root Causes & Solutions:
-
Choice of Catalyst: The catalyst plays a crucial role in directing the position of chlorination.
-
Corrective Action: Traditional Lewis acid catalysts like ferric chloride often give poor isomeric selectivity.[2] For a higher ratio of 4-chlorophthalic anhydride to 3-chlorophthalic anhydride, consider alternative methods. For example, vapor-phase photochlorination has been shown to produce a 4- to 3-isomer ratio of at least 5:1.[3]
-
-
Reaction Conditions: Temperature and solvent can influence the isomer ratio, although to a lesser extent than the catalyst.
-
Corrective Action: Experiment with different solvents and temperature profiles. For instance, using DMSO as a solvent has been shown to be effective in certain chlorination reactions of phthalic anhydride.[5]
-
Issue 3: Formation of Resinous Byproducts and Reaction Tar
Symptoms:
-
The reaction mixture becomes dark and viscous, and a solid, insoluble material forms.
-
The desired product is difficult to isolate from the tarry residue.
Root Causes & Solutions:
-
High Reaction Temperature: As mentioned, excessive heat can lead to the decomposition of phthalic anhydride.[5]
-
Corrective Action: Maintain a strict temperature control. Use an oil bath or a temperature-controlled mantle to ensure a stable reaction temperature.
-
-
Inappropriate Catalyst: Some catalysts, like aluminum chloride, can cause side reactions leading to resinous material, especially at higher temperatures (≥ 200°C).[6]
-
Corrective Action: If resin formation is a persistent issue, consider switching to a milder catalyst. Molybdenum chlorides have been reported as effective catalysts for this reaction.[6]
-
-
Presence of Water: Phthalic anhydride can hydrolyze to phthalic acid in the presence of water, which can then participate in side reactions.[9][10]
-
Corrective Action: Ensure all reagents and glassware are thoroughly dried before use. Use a drying tube to protect the reaction from atmospheric moisture.
-
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Chlorination of Phthalic Anhydride in the Molten State
This protocol provides a general framework. The specific parameters (temperature, catalyst, reaction time) should be optimized based on the desired product and the troubleshooting guide above.
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube for chlorine, and a reflux condenser.
-
Attach a drying tube to the top of the condenser to prevent moisture from entering the system.
-
Place the flask in a heating mantle connected to a temperature controller.
-
-
Reaction:
-
Charge the flask with phthalic anhydride and the chosen catalyst (e.g., 0.2-2% by weight of FeCl₃).[8]
-
Heat the mixture to the desired reaction temperature (e.g., 140-200°C) with stirring to obtain a molten state.[8]
-
Once the desired temperature is reached, begin bubbling chlorine gas through the molten mixture at a controlled rate.
-
Monitor the reaction progress by periodically taking small aliquots (if feasible) and analyzing them by GC or HPLC.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.
-
The crude product can be purified by vacuum distillation to separate unreacted phthalic anhydride, monochlorinated products, and polychlorinated products.[8]
-
Alternatively, the product can be purified by recrystallization from an appropriate solvent.
-
Protocol 2: Analysis of Reaction Products by Gas Chromatography (GC)
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetone or chloroform).
-
If necessary, derivatize the sample to improve volatility and peak shape.
-
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium or hydrogen.
-
-
Data Analysis:
-
Identify the peaks corresponding to phthalic anhydride and its chlorinated derivatives by comparing their retention times to those of known standards.
-
Quantify the relative amounts of each component by peak area integration.
-
Visualizations
Logical Flow for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for byproduct formation.
Quantitative Data Summary
| Parameter | Recommended Range for Monochlorination | Rationale & Key Considerations | References |
| Chlorine:Phthalic Anhydride Molar Ratio | 1:1 to 2:1 | Higher ratios significantly increase the formation of polychlorinated byproducts. | [3] |
| Reaction Temperature | 80°C - 200°C | Optimal temperature depends on the catalyst. Temperatures >200°C can lead to degradation. | [5][8] |
| Catalyst Concentration (Lewis Acid) | 0.1 - 10% (by weight of PA) | Higher concentrations can increase reaction rate but may decrease selectivity. | [8] |
| Reaction Time | 3.5 - 20 hours | Must be optimized and monitored (e.g., by GC) to prevent over-chlorination. | [5][8] |
References
- Akhmedov, V., Rayimov, Z., & Kurbanov, F. (2024). CHLORINATION OF PHTHALIC ANHYDRIDE. CyberLeninka. [Link]
- European Patent Office. (n.d.). Photochlorination of phthalic anhydride - EP 0510492 A1.
- Various Authors. (2023). Phthalic anhydride (PA)
- Amacker, T. M. (1949). Chlorination of phthalic anhydride. U.S. Patent No. 2,460,564.
- Eberly, K. C., & Leffier, E. B. (1947). Chlorination of phthalic anhydride. U.S. Patent No. 2,429,985.
- OECD. (2006). PHTHALIC ANHYDRIDE CAS N°: 85-44-9.
- Mark, V. (1994). Synthesis of 4-substituted phthalic anhydrides. U.S. Patent No. 5,322,954.
- Ferreira, A. M. da C., et al. (2018). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates.
- Das, P. K., & Khan, Z. (2008). Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline. PubMed. [Link]
- Zweig, A., & Epstein, M. (1978). 3-Chlorophthalic anhydride through chlorination of phthalic anhydride. The Journal of Organic Chemistry, 43(19), 3691-3692. [Link]
- Rindone, B., et al. (2023). Phthalic anhydride (PA)
- Dissertation. (2008). Study on the Synthesis of 4-Chlorophthalic Anhydride.
- OSHA. (1991). PHTHALIC ANHYDRIDE. [Link]
- Various Authors. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Quora. [Link]
- Various Authors. (2016). Selective hydrogenation of phthalic anhydride to phthalide over supported nickel catalysts.
- CN1189463C. (n.d.). Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride.
- Various Authors. (2021). METHODS FOR SYNTHESIS OF CHLORINE DERIVATIVES OF PHTHAL ANHYDRIDE.
- CN1059335A. (n.d.). The synthetic method of tetrachlorophthalic anhydride.
- DE1934174A1. (n.d.). Tetrachlorophthalic anhydride manufacturing process.
- New Jersey Department of Health. (2010). Phthalic anhydride - Hazardous Substance Fact Sheet. [Link]
- European Patent Office. (n.d.). Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride.
- Zweig, A., & Epstein, M. (1978). 3-Chlorophthalic anhydride through chlorination of phthalic anhydride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5322954A - Synthesis of 4-substituted phthalic anhydrides - Google Patents [patents.google.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. US2429985A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]
- 7. US2460564A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]
- 8. CN1189463C - Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride - Google Patents [patents.google.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chlorophthalic Acid
Welcome to the technical support center for the purification of 3-Chlorophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polychlorinated impurities in their this compound samples. We will explore the root causes of these impurities, provide robust troubleshooting strategies, and offer detailed protocols to achieve high purity.
Introduction: The Challenge of Polychlorinated Impurities
This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] However, its synthesis, often via the direct chlorination of phthalic anhydride, can lead to the formation of a mixture of chlorinated derivatives.[2][3] Controlling the reaction to produce only the mono-chlorinated product is notoriously difficult; over-chlorination frequently results in di-, tri-, and even tetrachlorinated phthalic acid species.[2][4] These polychlorinated impurities can interfere with subsequent reactions, introduce toxicological risks, and compromise the quality of the final product. This guide provides practical solutions for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common polychlorinated impurities found in crude this compound?
During the chlorination of phthalic anhydride, chlorine can add to multiple positions on the aromatic ring. While 3-chlorophthalic anhydride and 4-chlorophthalic anhydride are the primary mono-chloro products, further chlorination leads to dichlorinated derivatives.[2] The specific isomers formed depend on reaction conditions, but they are the most common impurities to troubleshoot.
| Impurity Name | Chemical Structure | Notes |
| 4-Chlorophthalic Acid | Isomer of the target compound | Often formed concurrently. Separation can be challenging due to similar properties. |
| 3,5-Dichlorophthalic Acid | Dichlorinated Impurity | A common byproduct of over-chlorination.[4] |
| 4,5-Dichlorophthalic Anhydride | Dichlorinated Impurity | Another significant byproduct, particularly as chlorination conversion increases.[2][3] |
| Other Di/Trichloro-isomers | Various Isomers | Higher chlorinated species can also form, complicating the purification process. |
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
Accurate assessment of purity is critical. We recommend a combination of techniques for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying phthalic acid isomers and their chlorinated derivatives.[5][6] A reversed-phase C18 column with a buffered aqueous-organic mobile phase typically provides excellent resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities or after derivatization (e.g., esterification) of the carboxylic acids. GC with an electron capture detector (GC-ECD) is extremely sensitive to chlorinated compounds.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the substitution patterns on the aromatic ring, confirming the identity of the main product and impurities, although it is less sensitive for quantification of minor components.
Q3: What is the most straightforward purification method to try first?
For solid compounds like this compound, recrystallization is the most effective and economical first-line purification technique.[9][10] It leverages differences in solubility between the desired compound and the impurities in a chosen solvent. The principle is to dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals of this compound while the more soluble impurities remain in the mother liquor.[11]
Purification Workflow & Logic
The purification strategy follows a logical, iterative process. The goal is to progressively remove impurities while maximizing the recovery of the high-purity target compound.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Phthalic Acids and Related Impurities | SIELC Technologies [sielc.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
analytical method validation for 3-Chlorophthalic acid quantification
Answering your request with the expertise of a Senior Application Scientist, here is a comprehensive technical support center for the analytical method validation of 3-Chlorophthalic acid quantification.
Technical Support Center: Quantification of this compound
Introduction
Welcome to the technical support guide for the analytical method validation of this compound. This resource is designed for researchers and drug development professionals who require a robust, reliable, and validated method for the quantification of this compound. This compound, an aromatic dicarboxylic acid, often appears as a process-related impurity or a starting material in pharmaceutical synthesis.[1] Accurate quantification is therefore critical for quality control, stability testing, and regulatory compliance.
This guide provides a recommended analytical approach using High-Performance Liquid Chromatography (HPLC), a detailed method validation protocol grounded in regulatory standards, and practical troubleshooting advice to navigate common experimental challenges.
Part 1: Recommended Analytical Approach (HPLC-UV)
The most common and robust approach for quantifying a non-volatile, polar compound like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.
The Scientific Rationale (Causality): The core challenge in analyzing acidic compounds like this compound is controlling their ionization state. The two carboxylic acid groups will ionize (lose a proton) at different pH values. In a reverse-phase system, the ionized (anionic) form is highly polar and will have very little retention on a non-polar stationary phase (like C18), leading to poor chromatography. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be kept low enough to suppress this ionization, keeping the analyte in its neutral, more hydrophobic form.[2] An acidic mobile phase (pH ~2.5-3.0) is therefore essential.[3]
Step-by-Step HPLC Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
B: Acetonitrile.
-
-
Gradient: 70% A / 30% B, isocratic. (Note: This should be optimized during method development).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (Phthalic acids have significant absorbance in this region).[2]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase (70% A / 30% B). Using the mobile phase as the diluent prevents peak distortion.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations covering the expected range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix in the diluent to achieve a theoretical concentration of this compound within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.[3]
-
Part 2: Analytical Method Validation Protocol
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[4][5]
Method Validation Workflow
Caption: Workflow for analytical method validation.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradants.[6] | Peak purity index > 0.995 (if using PDA). No co-eluting peaks at the retention time of the analyte in placebo/blank injections. |
| Linearity | To verify a proportional relationship between analyte concentration and detector response over a defined range.[6] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[7] | For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.[7] |
| Accuracy | The closeness of the test results to the true value, expressed as percent recovery.[7] | 80-120% recovery of the analyte spiked into a sample matrix at a minimum of 3 concentration levels.[7][8] |
| Precision | The degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability and Intermediate Precision.[9] | Relative Standard Deviation (RSD) ≤ 10% for impurities at the limit. (May be wider at LOQ).[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[7] | Signal-to-Noise ratio (S/N) of 10:1. Precision (RSD) should meet the requirement at this concentration. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).[7] | System suitability parameters (e.g., peak asymmetry, theoretical plates) remain within defined limits. |
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Problem: Peak Tailing
-
Question: My peak for this compound is asymmetrical with a pronounced tail. What is the cause and how can I fix it?
-
Answer:
-
Primary Cause: Secondary ionic interactions between the analyte's carboxylic acid groups and active silanol groups on the silica-based C18 column. This is the most common cause of peak tailing for acidic compounds.[10]
-
Solutions:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase (A) is sufficiently low (~2.5). If the pH is too high, the carboxylic acids will be partially ionized, leading to strong interactions with the stationary phase. Use a calibrated pH meter.
-
Increase Buffer Strength: A very low buffer concentration may not be sufficient to control the on-column pH. Consider increasing the concentration of phosphoric acid slightly (e.g., to 20-25 mM).[10]
-
Use an "End-Capped" Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try reducing the injection volume or sample concentration.[10]
-
-
Problem: Shifting Retention Times
-
Question: The retention time for my analyte is decreasing with every injection. What's happening?
-
Answer:
-
Primary Cause: Inconsistent mobile phase composition or inadequate column equilibration. For acidic analytes, even minor changes in pH can cause significant shifts in retention.
-
Solutions:
-
Mobile Phase Stability: Prepare fresh mobile phase daily. Buffered aqueous solutions can change pH over time due to absorption of atmospheric CO₂ or microbial growth.[11] Ensure solvents are properly degassed to prevent bubble formation in the pump.
-
Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Flush the column for at least 10-15 column volumes. If you are running a gradient, ensure the column is properly re-equilibrated between injections.[10]
-
Pump Performance: Check for leaks in the pump or fittings, which can lead to an inconsistent mobile phase mixture. A fluctuating backpressure is often a sign of pump issues or air in the system.[12]
-
Stationary Phase Dewetting: If using a mobile phase with very high aqueous content (>95%), some traditional C18 columns can experience "dewetting," where the aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase. This causes a dramatic loss of retention. If this is suspected, use a column specifically designed for highly aqueous conditions (e.g., with a polar-embedded or polar-endcapped phase).[13]
-
-
Problem: Poor Resolution / Co-elution
-
Question: I can't separate this compound from another impurity. How can I improve the resolution?
-
Answer:
-
Primary Cause: The selected chromatographic conditions are not optimal for separating the specific analytes.
-
Solutions:
-
Adjust Organic Modifier Content: In reverse-phase, decreasing the percentage of the organic solvent (Acetonitrile) will increase the retention time of all analytes, often providing more time for them to separate. Try adjusting the isocratic ratio (e.g., from 30% B to 25% B).
-
Change the Organic Modifier: Acetonitrile and Methanol have different selectivities. Replacing acetonitrile with methanol (or using a mixture) can alter the elution order and may resolve co-eluting peaks.
-
Introduce a Gradient: If an isocratic method is insufficient, a shallow gradient elution can help separate closely eluting peaks.
-
Check for Column Degradation: An old or contaminated column will lose its resolving power. Check the column's performance by injecting a standard mix. If efficiency (theoretical plates) has dropped significantly, it may be time to replace the column.
-
-
Troubleshooting Decision Tree
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. glsciences.com [glsciences.com]
- 3. agilent.com [agilent.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. ikev.org [ikev.org]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
improving yield in the synthesis of 3-hydroxyphthalic anhydride from 3-chlorophthalic anhydride
Welcome to the technical support center for the synthesis of 3-hydroxyphthalic anhydride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the conversion of 3-chlorophthalic anhydride. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the reliability and success of your synthesis.
Overview of the Synthesis
The conversion of 3-chlorophthalic anhydride to 3-hydroxyphthalic anhydride is a nucleophilic aromatic substitution reaction. The chloro group on the aromatic ring is displaced by a hydroxyl group. A common and effective method involves the reaction of 3-chlorophthalic anhydride with a weak base in the presence of a phase-transfer catalyst in an inert, high-boiling solvent.[1] This approach is favored for its potential for high yields and applicability to industrial-scale production.[1] The final product, 3-hydroxyphthalic anhydride, is a valuable intermediate for pharmaceuticals, including anticancer and antimicrobial agents, as well as for heat-resistant polymers like polyesters and polyimides.[2][3][4]
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow, from starting material preparation to the final purified product.
Caption: Role of the phase-transfer catalyst in the synthesis.
Q6: The choice of base seems important. Why is a weak base like sodium bicarbonate recommended over a strong base like NaOH?
Using a weak base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) is a critical and deliberate choice. [1]
-
Selectivity: A weak base is sufficiently nucleophilic to displace the chloride but is less likely to attack the anhydride ring.
-
Avoiding Ring Opening: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is highly nucleophilic and would readily attack the carbonyl carbons of the anhydride. This would lead to rapid, irreversible hydrolysis (ring-opening) of both the starting material and the product, forming the corresponding dicarboxylate salts and drastically reducing the yield of the desired anhydride. [5]
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Starting Material | 3-Chlorophthalic Anhydride (>99% purity) | Prevents formation of isomeric and over-hydroxylated side products. Crucial for high final purity and yield. |
| Base | Powdered Sodium Bicarbonate (NaHCO₃) | A weak base prevents anhydride ring hydrolysis. Small particle size increases surface area and reaction rate. [1] |
| Catalyst | Tetraphenylphosphonium Bromide | Thermally stable Phase-Transfer Catalyst facilitates the transport of the nucleophile into the organic phase. [1] |
| Solvent | High-boiling inert solvent (e.g., 1,2,4-trichlorobenzene) | Must be inert to reactants and have a boiling point above the required reaction temperature. [1] |
| Temperature | 210 °C | Optimal temperature for nucleophilic substitution. Lower temps reduce rate; higher temps risk decomposition. [1] |
| Atmosphere | Inert (Nitrogen) | Prevents side reactions from atmospheric moisture and oxygen. [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyphthalic Anhydride (Adapted from patent literature)[1]
Materials:
-
3-Chlorophthalic Anhydride (e.g., 0.30 mole)
-
Powdered Sodium Bicarbonate (0.33 mole)
-
Tetraphenylphosphonium Bromide (0.0039 mole)
-
1,2,4-Trichlorobenzene (as solvent)
-
Nitrogen gas supply
Procedure:
-
Equip a suitable three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.
-
Charge the flask with 3-chlorophthalic anhydride and 1,2,4-trichlorobenzene.
-
Begin stirring and purge the system with nitrogen. Heat the mixture to 210°C.
-
Once the temperature is stable, add the powdered sodium bicarbonate and tetraphenylphosphonium bromide in portions over 30-40 minutes.
-
Maintain the reaction mixture at 210°C under a steady nitrogen stream with vigorous stirring for 7 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via HPLC to confirm the consumption of the starting material.
-
Once the reaction is complete, turn off the heating and allow the suspension to cool to room temperature.
-
The crude product mixture can be carried forward to the purification step.
Protocol 2: Purification by Recrystallization
Procedure:
-
Pour the cooled reaction mixture from Protocol 1 into a separate vessel.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Select an appropriate recrystallization solvent (e.g., a mixture of toluene and heptane, or as determined by solubility tests).
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
If significant colored impurities are present, you may treat the hot solution with a small amount of activated carbon and perform a hot filtration through a pad of celite to remove the carbon.
-
Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the purified 3-hydroxyphthalic anhydride in a vacuum oven. The purity can be confirmed by measuring its melting point (literature values are around 198°C or 471.15 K) and by HPLC analysis. [2]
References
- Method for preparing 3-hydroxyl phthalic anhydride. (CN101258139A).
- Rojas-Aguilar, A., et al. (2021). Standard enthalpies of formation of 3-hydroxyphthalic anhydride. Sociedad Química de México. [Link]
- 3-Chlorophthalic anhydride. Wikipedia. [Link]
- Farrat, M., & Kirby, A. J. (2003). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry. [Link]
- Benzalphthalide. Organic Syntheses. [Link]
- Preparation of 3-chlorophthalic anhydride. (US5683553A).
- Preparation of 3-chlorophthalic anhydride. (CA1090814A).
- 3-Nitrophthalic anhydride. Organic Syntheses. [Link]
- Dinulescu, I. G., et al. (1981). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie. [Link]
- Purification of phthalic anhydride. (US2349518A).
- 3-Hydroxyphthalic Anhydride: A Versatile Intermediate for Pharmaceutical and Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Zweig, A., & Epstein, M. (1978). 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride. Journal of Organic Chemistry. [Link]
- 3-Hydroxyphthalic anhydride. PubChem. [Link]
Sources
- 1. CN101258139A - The preparation method of 3-hydroxyphthalic anhydride - Google Patents [patents.google.com]
- 2. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 3. nbinno.com [nbinno.com]
- 4. 3-Hydroxyphthalic anhydride | 37418-88-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fractional Crystallization of Chlorophthalic Acid Isomers
Welcome to the technical support center for the fractional crystallization of chlorophthalic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in separating 3-chlorophthalic acid and 4-chlorophthalic acid, ensuring the integrity and purity of your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the fractional crystallization process in a practical question-and-answer format.
Q1: I am experiencing very low yield of my target chlorophthalic acid isomer after crystallization. What are the likely causes and how can I improve it?
A1: A low yield is a common issue in crystallization processes and can stem from several factors.[1][2] Understanding the root cause is key to optimizing your recovery.
Causality and Solutions:
-
Excessive Solvent Volume: The most frequent cause of low yield is using too much solvent to dissolve the initial mixture.[2] While ensuring complete dissolution at high temperatures is crucial, an excessive volume will keep a significant portion of your target isomer dissolved in the mother liquor even after cooling.
-
Protocol: To find the optimal solvent volume, perform small-scale solubility tests.[3] Start by dissolving a known mass of your crude isomer mixture in a minimal amount of near-boiling solvent. Add the solvent dropwise until the solid just dissolves.[3][4] This will give you a good starting ratio for your larger scale experiment.
-
-
Incomplete Crystallization: Insufficient cooling or too short a cooling period can lead to incomplete precipitation of the desired isomer.
-
Loss During Filtration and Washing: Mechanical losses can occur during the transfer of crystals and washing steps.[1]
Q2: My separated isomers are not pure. I suspect co-crystallization is occurring. Why is this happening and what can I do to prevent it?
A2: Co-crystallization, where both isomers crystallize out of solution together, is a significant challenge when their solubilities are similar.[6] In the case of 3- and 4-chlorophthalic acid, this is further complicated by the potential formation of an adduct.
Causality and Solutions:
-
Similar Solubility Profiles: The primary reason for co-crystallization is that the solubility characteristics of the impurities (in this case, the other isomer) are very similar to the desired compound.[6]
-
Adduct Formation: Studies have shown that this compound and 4-chlorophthalic acid can form an adduct in aqueous solutions, with the formula (3-C₆H₃Cl(COOH)₂ · 4-C₆H₃Cl(COOH)₂).[7][8] This adduct will crystallize as a single entity, making separation by simple crystallization impossible.
-
Understanding the Phase Diagram: The ternary phase diagram for this compound, 4-chlorophthalic acid, and water is crucial for understanding this phenomenon.[7][8][9] The diagram reveals distinct crystallization fields for each pure isomer and the adduct. Your experimental conditions (temperature and concentration) might be falling within the adduct's crystallization field.
-
Troubleshooting Workflow for Co-crystallization:
Caption: Workflow for troubleshooting co-crystallization.
-
Solvent Selection: The choice of solvent is critical.[10] You need a solvent that maximizes the solubility difference between the two isomers at different temperatures. Based on available data, water is a common solvent, but the solubility of 4-chlorophthalic acid in water increases significantly with temperature, while that of this compound increases only slightly.[11][12] This differential solubility can be exploited. Organic solvents like toluene have also been used, where the anhydrides show different solubilities.[13]
-
Temperature Control: A slower cooling rate can sometimes favor the crystallization of the less soluble isomer, leaving the more soluble one in solution.[5] Experiment with different cooling profiles.
-
Addressing Adduct Formation: If an adduct is suspected, you may need to alter the crystallization conditions to move out of the adduct formation zone in the phase diagram. This could involve changing the solvent or the initial concentration of the isomer mixture.
Q3: The solid is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a crystalline solid.[2][14] This typically happens when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[2] The resulting oil often traps impurities and rarely solidifies into pure crystals.
Causality and Solutions:
-
High Solute Concentration: A very high concentration of the solute can lower the melting point of the mixture.
-
Inappropriate Solvent: The chosen solvent may not be ideal for the solute.
Remediation Strategies:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to slightly dilute the solution.[2] This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the compound's melting point.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower decrease in temperature can sometimes promote crystal nucleation over oiling out.
-
Change the Solvent System: If the problem persists, a different solvent or a solvent pair may be necessary.[15] A solvent pair consists of two miscible solvents, one in which the compound is highly soluble and another in which it is poorly soluble.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the fractional crystallization of 3- and 4-chlorophthalic acid?
A1: The ideal solvent is one that exhibits a large difference in the solubility of the two isomers as a function of temperature.
-
Water: For the free acids, water can be effective. 4-chlorophthalic acid is more soluble in water than this compound, and its solubility increases significantly with temperature, whereas the solubility of the 3-isomer changes less dramatically.[11][12] This property can be leveraged to selectively crystallize the 3-isomer from a hot aqueous solution upon cooling.
-
Organic Solvents: For the corresponding anhydrides, organic solvents are used. The solubility of 3-chlorophthalic anhydride is higher in 1,4-dioxane, while 4-chlorophthalic anhydride is more soluble in ethyl acetate and acetone.[11][12] Toluene has also been reported as a solvent for separating dichlorophthalic acid isomers.[13]
Solubility Data Summary:
| Compound | Solvent | Solubility Trend with Increasing Temperature | Reference |
| This compound | Water | Slight increase | [11][12] |
| 4-Chlorophthalic Acid | Water | Large increase | [11][12][16] |
| 3-Chlorophthalic Anhydride | 1,4-Dioxane | Higher solubility | [11][12] |
| 4-Chlorophthalic Anhydride | Ethyl Acetate, Acetone | Higher solubility | [11][12] |
Q2: How can I determine the purity of my separated chlorophthalic acid isomers?
A2: Several analytical techniques can be used to assess the purity of your final products.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying isomers.[17][18] A suitable HPLC method with UV detection can provide accurate percentages of each isomer in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can distinguish between the two isomers due to the different chemical environments of the protons and carbons on the aromatic ring.[18] Quantitative NMR (qNMR) can be used for accurate purity determination.[18]
-
Melting Point Analysis: Pure compounds have sharp, well-defined melting points. A broad melting point range is indicative of impurities. Comparing the experimental melting point to literature values can be a good preliminary check of purity.
Analytical Techniques for Purity Assessment:
| Technique | Principle | Application to Chlorophthalic Acid Isomers | Reference |
| HPLC | Differential partitioning between a stationary and mobile phase | Separation and quantification of 3- and 4-isomers | [17][18][19] |
| NMR | Nuclear spin in a magnetic field | Structural confirmation and quantification of isomers | [18][19] |
| Melting Point | Temperature of solid-liquid phase transition | Purity assessment based on melting range | [5] |
Q3: What is the general step-by-step protocol for fractional crystallization?
A3: The following is a generalized protocol that should be optimized for your specific mixture and chosen solvent.
Experimental Protocol: Fractional Crystallization
-
Solvent Selection: Choose an appropriate solvent based on the differential solubility of the isomers.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude mixture of chlorophthalic acid isomers. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[4][5] Add more solvent in small portions if necessary until all the solid has dissolved.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[5] This encourages the formation of large, pure crystals of the less soluble isomer.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize the yield of the crystallized isomer.[4][5]
-
Filtration: Collect the crystals by suction filtration.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble isomer.[4]
-
Drying: Allow the crystals to dry completely before weighing and assessing their purity.
-
Second Crop (Optional): The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals, which will be enriched in the more soluble isomer. The purity of this second crop should be assessed separately.
Fractional Crystallization Workflow Diagram:
Caption: A typical workflow for fractional crystallization.
References
- Recrystallization. ---> - ResearchGate.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K | Journal of Chemical & Engineering Data.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic A - American Chemical Society.
- Crystallization Lab 2017 - Truman ChemLab.
- Recrystallization Of Pure Phthalic Acid - 965 Words - Bartleby.com.
- FAILURES OF FRACTIONAL CRYSTALLIZATION - Steemit.
- US2092795A - Process for separating mixtures of chlor-phthalic acid and anhydrides - Google Patents.
- Crystallization - Web Pages.
- Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF - ResearchGate.
- Solid-Liquid Phase Equilibrium for the Ternary System this compound + 4-Chlorophthalic Acid + Water at (283.15 and 313.1 - datapdf.com.
- [FREE] What are the unavoidable errors in fractional crystallization? - brainly.com.
- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K - ResearchGate.
- Solubilities of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Different Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications.
- ThermoML:J. Chem. Eng. Data 2010, 55, 9, 4013-4015.
- 4-Chlorophthalic acid - Solubility of Things.
- HPLC Methods for analysis of Isophthalic acid - HELIX Chromatography.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Fractional Crystallization.
- Failures of fractional crystallization: ordered co-crystals of isomers and near isomers - PubMed.
- WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents.
- Separation of isomers of sulfophthalic acid by guest induced host framework formation with 4,4'-bipyridine.
- JP2712503B2 - Method for producing 4-chlorophthalic acid - Google Patents.
- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - MDPI.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate.
- 4-Chlorophthalic acid | C8H5ClO4 | CID 6964 - PubChem.
- Tie Lines in Phase Diagrams for Ternary Liquid Systems.
- Phase diagrams for three component mixtures in pharmaceuticals and its applications.
- Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
- 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. steemit.com [steemit.com]
- 7. datapdf.com [datapdf.com]
- 8. ThermoML:J. Chem. Eng. Data 2010, 55, 9, 4013-4015 [trc.nist.gov]
- 9. [PDF] Phase diagrams for three component mixtures in pharmaceuticals and its applications | Semantic Scholar [semanticscholar.org]
- 10. rcprocess.se [rcprocess.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US2092795A - Process for separating mixtures of chlor-phthalic acid and anhydrides - Google Patents [patents.google.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. helixchrom.com [helixchrom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Acylation of 3-Chlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for controlling the regioselectivity of the Friedel-Crafts acylation of 3-chlorophthalic anhydride with various aromatic substrates. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is controlling regioselectivity a significant challenge in the acylation of 3-chlorophthalic anhydride?
A1: The challenge arises from the electronic and steric influences of the substituents on the phthalic anhydride ring. The two carbonyl groups are nonequivalent due to the electron-withdrawing chloro group at the C-3 position. This creates two potential sites for the Lewis acid to coordinate and for the anhydride ring to open, leading to two primary regioisomeric products upon reaction with an aromatic compound (ArH).
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which deactivates the adjacent carbonyl group (at C-2) more significantly than the carbonyl at C-1. This makes the C-1 carbonyl more electrophilic and, in principle, the more likely site of attack.
-
Steric Effects: The chlorine atom also introduces steric hindrance around the C-2 carbonyl. A bulky aromatic nucleophile or a large Lewis acid-anhydride complex may be sterically hindered from attacking at this position, favoring attack at the less hindered C-1 carbonyl.
The final product ratio is a delicate balance of these competing factors, which can be influenced by the choice of catalyst, solvent, and temperature.
Q2: What are the possible regioisomers, and how can I identify them?
A2: The acylation of an aromatic compound (e.g., benzene) with 3-chlorophthalic anhydride can yield two isomeric keto-acids:
-
2-aroyl-3-chlorobenzoic acid: Formed by nucleophilic attack at the C-1 carbonyl.
-
2-aroyl-6-chlorobenzoic acid: Formed by nucleophilic attack at the C-2 carbonyl.
These isomers can typically be distinguished and quantified using techniques like ¹H NMR, ¹³C NMR, and HPLC. The chemical shifts of the protons on the chlorinated aromatic ring will be distinct for each isomer.
Q3: My reaction is producing a mixture of isomers. How can I improve the selectivity?
A3: This is the most common issue. Regioselectivity can be steered by carefully selecting the reaction conditions. The key variables are the Lewis acid catalyst, the solvent, and the reaction temperature.
| Parameter | Condition | Favored Product | Rationale |
| Lewis Acid | Bulky (e.g., AlCl₃, FeCl₃) | 2-aroyl-3-chlorobenzoic acid (from C-1 attack) | The large steric profile of the catalyst-anhydride complex hinders approach to the C-2 carbonyl, making attack at the less hindered C-1 position more favorable.[1] |
| Less Bulky / Stronger | May decrease selectivity | Stronger, smaller Lewis acids can coordinate more effectively at both sites, potentially reducing the steric differentiation. | |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂, DCE) | Kinetic Product (often C-1 attack) | In non-polar solvents, the intermediate complex may be less soluble, favoring the faster-forming kinetic product.[2] |
| Polar (e.g., Nitrobenzene) | Thermodynamic Product | Polar solvents can solubilize the intermediates, allowing the reaction to become reversible. This enables equilibration to the more thermodynamically stable product.[2] | |
| Temperature | Low Temperature | Kinetic Control | Lower temperatures typically favor the product that is formed fastest (kinetic product), which is often the result of attack at the most accessible and electrophilic site (C-1). |
| High Temperature | Thermodynamic Control | Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the most stable isomer (thermodynamic product). |
Troubleshooting Flowchart: Improving Regioselectivity
Experimental Protocol: Maximizing Selectivity for 2-Aroyl-3-Chlorobenzoic Acid
This protocol is designed to favor acylation at the C-1 position by maximizing steric hindrance and operating under kinetic control.
Objective: To synthesize 2-benzoyl-3-chlorobenzoic acid with high regioselectivity.
Materials:
-
3-Chlorophthalic anhydride (1.0 eq)
-
Benzene (can be used as solvent and reactant) or another aromatic substrate (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)
-
Hydrochloric Acid (6M)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (anhydrous)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube filled with CaCl₂). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
In the flask, suspend anhydrous AlCl₃ (2.2 eq) in the chosen anhydrous non-polar solvent (e.g., CS₂).
-
Dissolve 3-chlorophthalic anhydride (1.0 eq) in the same solvent in the dropping funnel. If using benzene as the reactant, it can serve as the solvent.
-
-
Reaction Initiation:
-
Cool the AlCl₃ suspension to 0-5 °C using an ice bath.
-
Slowly add the solution of 3-chlorophthalic anhydride to the stirred suspension over 30-45 minutes. A colored complex will form.[3]
-
If using a separate aromatic substrate, add it to the reaction mixture at this stage.
-
-
Reaction Progression:
-
Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Avoid excessive heating to maintain kinetic control.
-
-
Workup:
-
Cool the reaction mixture back down in an ice bath.
-
Very carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.
-
The organic product will precipitate or remain in the organic layer.
-
-
Isolation and Purification:
-
If a precipitate forms, filter the solid, wash it with cold water, and dry it.
-
If the product remains in the organic layer, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from toluene or an ethanol/water mixture) or column chromatography.
-
References
- Bigelow, L. A., & Reynolds, H. H. (n.d.). Quinizarin. Organic Syntheses Procedure.
- Unuigboje, A., & Edema, C. (2022). STUDIES ON THE ALKYLATION OF QUINIZARIN. Journal of the Chemical Society of Nigeria, 47(6), 1269-1284.
- Baeckmann, B., et al. (1983). Process for the preparation of quinizarin. Google Patents.
- Hattori, M., & Yokoyama, K. (1994). Production process of quinizarin. European Patent Office.
- Slideshare. (n.d.). Industrial production of quinizarin.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- ResearchGate. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions.
- Hashimoto, I., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C.
- YouTube. (2020). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution.
- Sathee NEET. (n.d.). Friedel Crafts Reaction.
- Andonian, A. (n.d.).
- Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation).
- A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
Sources
stability issues of 3-Chlorophthalic acid under reaction conditions
Technical Support Center: 3-Chlorophthalic Acid
A Guide for Researchers on Navigating Stability Challenges in Synthetic Applications
From the Desk of the Senior Application Scientist,
Welcome to the technical support center for this compound. As a substituted aromatic dicarboxylic acid, this compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical reactivity, influenced by the presence of two carboxylic acid groups and a chlorine atom, makes it a versatile intermediate.[1]
However, this reactivity also presents specific stability challenges under common reaction conditions. Many researchers, like you, encounter issues with yield, purity, and reproducibility that can often be traced back to the inherent instability of this molecule under thermal or chemical stress.
This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experiments. We will explore the primary degradation pathways, offer solutions to common experimental issues, and provide validated protocols to assess the stability and purity of your material. Our goal is to empower you to use this compound with confidence and success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary stability concerns when working with this compound? The main stability issues are thermal degradation and reactivity with certain chemical species. Specifically, you should be mindful of two key pathways:
-
Thermal Dehydration: At elevated temperatures, this compound can lose a molecule of water to form its corresponding anhydride, 3-chlorophthalic anhydride.[2] This changes the reactivity and solubility of the material.
-
Thermal Decarboxylation: Phthalic acids can undergo decarboxylation (loss of CO₂) at high temperatures. While less common than anhydride formation under typical synthetic conditions, it can occur, leading to the formation of 2-chlorobenzoic acid as an impurity. Studies on related compounds have shown that the carboxyl groups on halogenated phthalic acids can be labile.[3][4]
Q2: How sensitive is this compound to heat? It is moderately sensitive to heat. While stable at room temperature, prolonged heating or temperatures exceeding its melting point can initiate the degradation pathways mentioned above.[5] The formation of 3-chlorophthalic anhydride is the most probable outcome of heating. The anhydride itself has a melting point of approximately 124-126 °C, and heating the diacid above this range significantly increases the rate of water loss.[6]
Q3: What is the impact of pH on the stability of this compound? As a dicarboxylic acid, it will react with bases. While this is often the intended first step of a reaction (e.g., salt formation), the use of strong, nucleophilic bases or excess base can lead to undesired side reactions. The corresponding anhydride is known to be incompatible with strong bases, which can catalyze ring-opening and other reactions.[7] For the acid, highly basic conditions could potentially facilitate decarboxylation or other secondary reactions, especially at elevated temperatures.
Q4: My reaction involving this compound is turning dark brown at high temperatures. What is happening? A dark coloration is a common indicator of decomposition. This is likely due to thermal degradation, potentially involving a cascade of reactions beyond simple anhydride formation or decarboxylation, leading to polymeric or char-like substances. This underscores the importance of careful temperature control. If your desired reaction requires high temperatures, consider shorter reaction times, inert atmosphere protection (e.g., Nitrogen or Argon), or screening for a catalyst that allows for milder conditions.
Q5: What are the best practices for storing this compound? Store it in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep it away from incompatible materials, particularly strong bases and oxidizing agents, to maintain its integrity over time.[6][7]
Section 2: Troubleshooting Guide for Common Experimental Issues
When experiments fail, a systematic approach to troubleshooting is critical. This guide provides a logical workflow to diagnose and solve common problems.
}
Issue: Low Yield in Amidation or Esterification Reactions
-
Potential Cause: Unintended formation of 3-chlorophthalic anhydride. The anhydride is also reactive, but its different solubility profile and reaction kinetics compared to the diacid can lead to incomplete conversion or precipitation, ultimately lowering the isolated yield of the desired product.
-
Causality: Dicarboxylic acids are prone to intramolecular dehydration at elevated temperatures. This process is an equilibrium, but the removal of water (e.g., by distillation) can drive the reaction towards the anhydride.
-
Troubleshooting & Validation:
-
Confirm Anhydride Formation: Withdraw a sample from the reaction mixture, remove the solvent, and analyze the residue by FTIR spectroscopy. Look for the characteristic symmetric and asymmetric C=O stretching bands of an anhydride around 1850 cm⁻¹ and 1770 cm⁻¹, respectively, and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Optimize Reaction Temperature: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, screen for a suitable catalyst (e.g., DCC/DMAP for amidations, or an acid catalyst for esterifications) that promotes the reaction under milder conditions.
-
Control Water Removal: If water is a byproduct of your reaction (e.g., Fischer esterification), use a Dean-Stark trap to remove it without excessively high bulk reaction temperatures.
-
Issue: Appearance of an Unexpected Byproduct with a Lower Molecular Weight
-
Potential Cause: Thermal decarboxylation. The loss of a carboxyl group results in the formation of 2-chlorobenzoic acid.
-
Causality: The C-C bond between the aromatic ring and the carboxyl group can cleave at high temperatures, releasing CO₂. The presence of the ortho-carboxyl group and the chlorine atom can influence the electronic environment and stability of this bond. This is a known degradation pathway for substituted phthalic acids.[3]
-
Troubleshooting & Validation:
-
Identify the Byproduct: Analyze the crude reaction mixture by LC-MS to identify the mass of the impurity. 2-Chlorobenzoic acid has a molecular weight of 156.57 g/mol , compared to 200.58 g/mol for this compound.[8]
-
Implement Strict Temperature Control: Ensure the reaction temperature does not significantly overshoot the target. Use a well-calibrated temperature controller and an appropriate heating mantle or oil bath.
-
Re-evaluate Reaction Conditions: If the desired reaction requires temperatures that induce decarboxylation, the synthetic route may need to be reconsidered.
-
Section 3: Mechanistic Insight into Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The two primary non-destructive degradation pathways are dehydration and decarboxylation.
}
-
Thermal Dehydration: This is an intramolecular condensation reaction. One carboxylic acid group acts as a nucleophile, attacking the carbonyl carbon of the adjacent group. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to form the stable five-membered anhydride ring. This reaction is reversible, and the anhydride can be hydrolyzed back to the diacid in the presence of water.[2]
-
Thermal Decarboxylation: This reaction proceeds via the cleavage of the bond between a carboxyl carbon and the benzene ring. It is often a higher-energy process than dehydration. The stability of the resulting aryl carbanion intermediate, which is quickly protonated by a proton source in the medium, influences the reaction rate.
Section 4: Protocols for Stability and Purity Assessment
To ensure trustworthy and reproducible results, you must validate the quality of your starting material. The following protocols provide a framework for this assessment.
Protocol 4.1: Forced Degradation (Stress Testing) Workflow
This protocol helps determine the stability of this compound under various chemical conditions, mimicking potential reaction environments.[9]
Objective: To identify potential degradants and understand the conditions under which this compound is unstable.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: In separate, clearly labeled vials, subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat a vial of the stock solution at 80°C.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Let the vials stand for 24 hours. For the base hydrolysis sample, neutralize with an equivalent amount of HCl before analysis.
-
Analysis: Analyze all samples, including the control, using the HPLC method described in Protocol 4.2.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the area of the main this compound peak. This will reveal if the molecule is sensitive to acid, base, oxidation, or moderate heat in solution.
Protocol 4.2: RP-HPLC Method for Purity and Degradant Analysis
Objective: To quantify the purity of this compound and separate it from its common isomer (4-chlorophthalic acid) and potential degradants.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water/Acetonitrile with 0.1% H₃PO₄) to a concentration of ~0.5 mg/mL.
-
Causality Note: Avoid using methanol as a sample solvent, as it can slowly esterify the carboxylic acid, especially if the sample is stored for an extended period, leading to artifact peaks.[10]
-
Self-Validation:
-
Specificity: Spike a sample of this compound with authentic standards of 4-chlorophthalic acid and 2-chlorobenzoic acid (if available) to confirm that the method separates these key impurities.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in your samples.
Section 5: Data Summary Table
For quick reference, the key physicochemical properties of this compound and its primary thermal degradant, 3-chlorophthalic anhydride, are summarized below.
| Property | This compound | 3-Chlorophthalic Anhydride |
| Molecular Formula | C₈H₅ClO₄ | C₈H₃ClO₃ |
| Molecular Weight | 200.58 g/mol [8] | 182.56 g/mol [6] |
| Appearance | White to off-white crystalline solid[1] | White to off-white crystalline powder[6] |
| Melting Point | ~185 °C (decomposes) | 124 - 126 °C[6] |
| Solubility in Water | Sparingly soluble[1] | Insoluble, hydrolyzes to the acid[2] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone[1] | Soluble in acetone, chloroform[2] |
References
- Georganics. (2011). This compound ANHYDRIDE Safety Data Sheet.
- Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology, 46(6), 1276–1281.
- Wikipedia contributors. (2021, April 18). 3-Chlorophthalic anhydride. In Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (1983). Bacterial Decarboxylation of o-Phthalic Acids. PubMed.
- Merten, R., & Gräfje, H. (1997). U.S. Patent No. 5,683,553. Washington, DC: U.S. Patent and Trademark Office.
- Fedorov, A., & Finlayson-Pitts, B. J. (2005). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 70(23), 9375–9381.
- Zweig, A., & Epstein, M. (1978). Canadian Patent No. CA1090814A.
- Newman, M. S., & Scheurer, P. G. (1956). The Behavior of 3-Chlorophthalic Anhydride in Friedel-Crafts and Grignard Condensations. Journal of the American Chemical Society, 78(19), 5004–5005.
- Solubility of Things. (n.d.). 4-Chlorophthalic acid.
- Wang, F., et al. (2012). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. Journal of Chemical & Engineering Data, 57(4), 1145-1150.
- Georganics. (2024). 3-CHLOROPHTHALIC ANHYDRIDE Safety Data Sheet.
- Wikipedia contributors. (2021, April 20). 4-Chlorophthalic anhydride. In Wikipedia, The Free Encyclopedia.
- Zweig, A., & Epstein, M. (1978). 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride. The Journal of Organic Chemistry, 43(19), 3690-3692.
- LookChem. (n.d.). 3-CHLOROPHTHALIC ANHYDRIDE 117-21-5 wiki.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemsrc. (n.d.). This compound | CAS#:27563-65-1.
- Wikipedia contributors. (2023, December 2). Krapcho decarboxylation. In Wikipedia, The Free Encyclopedia.
- PubChemLite. (n.d.). 3-chlorophthalic anhydride (C8H3ClO3).
- National Center for Biotechnology Information. (n.d.). 3-Chlorophthalic anhydride. PubChem Compound Database.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 2(1), 1-10.
- Takasu, S., et al. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 21(5), 340-7.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- General Electric Company. (2003). U.S. Patent No. 6,528,663B1. Washington, DC: U.S. Patent and Trademark Office.
- Patel, Y., et al. (2013). Analytical Method Development and Validation of New RP-HPLC Method for Simultaneous Estimation of Brinzolamide and Timolol Maleate in Ophthalmic Solutions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1085-1093.
- Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 117-21-5: 3-Chlorophthalic anhydride | CymitQuimica [cymitquimica.com]
- 3. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Decarboxylation of o-Phthalic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. georganics.sk [georganics.sk]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Low Yield in 3-Chlorophthalic Acid Derivatization
Welcome to the technical support center for 3-Chlorophthalic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during their synthetic work with this versatile but often tricky molecule. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to solve problems effectively.
The core challenge with this compound and its anhydride stems from the electronic and steric effects of the chlorine atom at the C3 position. This substituent deactivates the aromatic ring and can sterically hinder the approach of nucleophiles, leading to sluggish reactions, incomplete conversions, and the formation of unwanted side products. This guide addresses these issues in a practical, question-and-answer format.
Part 1: The Starting Material - Purity and Preparation of 3-Chlorophthalic Anhydride
Low yield in a derivatization reaction often traces back to the quality of the starting materials. 3-Chlorophthalic anhydride is a common precursor for many derivatives and its synthesis and purification present the first major hurdle.
Question 1: I am synthesizing 3-Chlorophthalic Anhydride from Phthalic Anhydride by direct chlorination and my yields are poor and inconsistent. Why?
Answer: Direct chlorination of phthalic anhydride is a complex process that can lead to a mixture of products, making isolation of pure 3-chlorophthalic anhydride difficult.[1] The primary issues are:
-
Formation of Isomers: Direct chlorination produces both 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.[2]
-
Over-chlorination: As the reaction progresses, dichlorinated and polychlorinated byproducts are formed. A particularly problematic impurity is 4,5-dichlorophthalic anhydride, which has a boiling point very close to that of 3-chlorophthalic anhydride, making separation by distillation extremely challenging.[1]
To mitigate this, industrial processes control the chlorination reaction to a conversion rate of no more than 50%.[2] This minimizes the formation of dichlorinated products, even though it leaves a large amount of unreacted starting material. For laboratory-scale synthesis, it is often more reliable to prepare the anhydride from 3-nitrophthalic acid via reduction, diazotization, and dehydration, which can provide a purer starting material, albeit through a longer route.[3]
Question 2: I am trying to form the anhydride from this compound using a dehydrating agent, but the reaction is incomplete. What can I do?
Answer: Incomplete conversion of the diacid to the anhydride is typically due to insufficient heating or the presence of water.
-
Method: A reliable method is to reflux the this compound in an excess of a dehydrating agent like acetic anhydride or thionyl chloride, followed by removal of the excess reagent under reduced pressure.
-
Causality: The reaction is an equilibrium process. Using the dehydrating agent in excess and ensuring the removal of the byproduct (e.g., acetic acid or HCl/SO₂) drives the reaction to completion. Ensure your glassware is scrupulously dry and the acid itself is anhydrous. You can dry the diacid in a vacuum oven before the reaction.
Part 2: Troubleshooting Derivatization Reactions
This section focuses on the most common derivatization reactions: esterification and amide/imide formation.
FAQ Section A: Esterification Reactions
Question 3: My Fischer-Speier esterification of this compound with methanol is giving a very low yield. What are the critical parameters to optimize?
Answer: Fischer-Speier esterification is a reversible, acid-catalyzed reaction. Low yield is almost always due to the presence of water or the reaction not reaching equilibrium.[4]
-
Water Removal: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials.
-
Solution 1 (Excess Alcohol): Use the alcohol (e.g., methanol, ethanol) as the solvent. A large excess (10-50 equivalents) will drive the equilibrium forward. This is effective for simple, inexpensive alcohols.[5]
-
Solution 2 (Azeotropic Removal): For larger alcohols, use a co-solvent like toluene and a Dean-Stark apparatus to physically remove water as it is formed.
-
-
Catalyst Choice: The catalyst protonates the carbonyl, making it more electrophilic.
-
Solution: Ensure you are using a sufficient quantity (typically 5 mol%) of a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[4] For substrates sensitive to harsh acids, solid acid catalysts like ion exchange resins (e.g., Amberlyst 15) can be used, which also simplifies workup.[6]
-
-
Reaction Time and Temperature: The reaction can be slow. Ensure you are refluxing for an adequate period (often 12-24 hours). Monitor the reaction by TLC or GC to confirm it has reached completion.
Table 1: Common Catalysts for Fischer-Speier Esterification
| Catalyst | Typical Loading | Advantages | Disadvantages |
| H₂SO₄ | 1-5 mol% | Inexpensive, highly effective. | Harsh conditions, difficult to remove, can cause charring. |
| p-TsOH | 5-10 mol% | Solid, easier to handle than H₂SO₄. | Can be less potent, may require longer reaction times. |
| Amberlyst 15 | 10-20 wt% | Heterogeneous, easily filtered off, reusable.[6] | Higher cost, may require higher temperatures. |
| SOCl₂ | Stoichiometric | Forms acid chloride in situ, very reactive. | Generates HCl gas, requires careful handling.[5] |
FAQ Section B: Amide & Imide Formation
Question 4: When I react 3-Chlorophthalic anhydride with a primary amine, I get a mixture of products instead of the desired imide. What is happening?
Answer: This is a classic problem of regioselectivity. The nucleophilic amine can attack either of the two non-equivalent carbonyl carbons of the anhydride. This initial attack forms an amide-carboxylic acid intermediate. Heating this intermediate is required to close the ring to form the imide via dehydration.
-
The Cause of the Mixture: The chlorine atom at C3 exerts both an electron-withdrawing inductive effect and a steric hindrance effect.[7][8]
-
Electronic Effect: The inductive effect makes the adjacent carbonyl (C1) slightly more electrophilic.
-
Steric Effect: The chlorine atom physically blocks the approach of the nucleophile to the C1 carbonyl.[9] The balance of these two opposing effects determines the ratio of the two possible amide-acid intermediates. For bulky amines, attack at the less hindered C3 carbonyl is often favored.
-
-
The Solution:
-
Control the Initial Reaction: Perform the initial ring-opening at a low temperature (e.g., 0 °C to room temperature) to form the amide-acid intermediate(s).[10]
-
Promote Cyclization: After the initial reaction, add a dehydrating agent (e.g., acetic anhydride with sodium acetate) or simply heat the mixture to a higher temperature (often >150 °C) in a high-boiling solvent like DMF or glacial acetic acid to drive the cyclization to the single desired imide product.[11]
-
Diagram 1: Regioselectivity in Amine Addition to 3-Chlorophthalic Anhydride
Caption: Regioselectivity of amine attack on 3-chlorophthalic anhydride.
Question 5: I am attempting a direct amidation of this compound using a coupling reagent, but the yield is low.
Answer: Direct amidation requires the activation of the carboxylic acid groups. Low yields can result from poor activation, side reactions, or difficult purification.
-
Choice of Coupling Reagent: For hindered acids, standard carbodiimide reagents like DCC or EDC might be sluggish.
-
Solution: Consider using phosphonium-based reagents like PyBOP or HATU, which are often more effective for challenging couplings. Alternatively, generating a mixed anhydride in situ using isobutyl chloroformate can be a powerful method.[12]
-
-
Anhydrous Conditions: Water will compete with the amine and hydrolyze the activated acid intermediate.
-
Solution: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13]
-
-
Stoichiometry: Ensure you are using a slight excess of the amine and coupling reagent (typically 1.1-1.2 equivalents per carboxylic acid group) to drive the reaction to completion.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Esterification (Fischer-Speier Method)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., methanol) as the solvent (20-30 eq).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[14]
Protocol 2: General Procedure for Imide Synthesis from Anhydride
-
Setup: In a round-bottom flask, dissolve 3-Chlorophthalic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add the primary amine (1.05 eq) dropwise.
-
Intermediate Formation: Allow the reaction to warm to room temperature and stir for 1-2 hours. You should observe the formation of a precipitate (the amide-acid intermediate).
-
Cyclization: Add a catalytic amount of sodium acetate (0.1 eq) and heat the mixture to reflux for 4-8 hours. If using toluene, employ a Dean-Stark trap to remove water.
-
Workup: Cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the crude imide by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
Diagram 2: General Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low derivatization yields.
References
- Preparation of 3-chlorophthalic anhydride.
- Preparation of 3-chlorophthalic anhydride.
- Method of purifying dianhydrides.
- 3-Chlorophthalic anhydride.Wikipedia. [Link]
- Preparation method of chlorophthalic anhydride.
- Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride.
- Study on the Synthesis of 4-Chlorophthalic Anhydride.
- Steric hindrance effect: Topics by Science.gov.Science.gov. [Link]
- The Impact Of Steric Hindrance On Chemical Reactions.FasterCapital. [Link]
- Acid anhydrides.Organic Syntheses Procedure. [Link]
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.MDPI. [Link]
- Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Acid to Ester - Common Conditions.Organic Chemistry Portal. [Link]
- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies. [Link]
- Optimization of the reaction conditions.
- Optimization of the reaction conditions.
- Amine + Anhydride.ReactionWeb.io. [Link]
- Steric effects.Wikipedia. [Link]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Anhydride reacting with amine to synthesize an acid and amide.YouTube. [Link]
- 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014.PubChem. [Link]
- Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds.ScholarWorks. [Link]
Sources
- 1. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 2. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. CN104496951A - Preparation method of chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. steric hindrance effect: Topics by Science.gov [science.gov]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. fastercapital.com [fastercapital.com]
- 10. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of 3-chlorophthalic acid and 4-chlorophthalic acid
An In-Depth Comparative Analysis for the Modern Laboratory: 3-Chlorophthalic Acid vs. 4-Chlorophthalic Acid
In the realm of chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and high-performance polymers, isomeric purity and the specific substitution pattern of intermediates are of paramount importance. The seemingly subtle difference in the placement of a single atom can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, the performance of the final product. This guide provides a detailed comparative analysis of two critical isomers: this compound and 4-chlorophthalic acid. As positional isomers of chlorinated phthalic acid, their utility as versatile building blocks stems directly from the influence of the chlorine substituent on the aromatic ring. This analysis will delve into their synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Structural and Synthetic Overview
This compound and 4-chlorophthalic acid are derivatives of phthalic acid, a benzenedicarboxylic acid with carboxylic acid groups in the ortho positions. The key distinction lies in the location of the chlorine atom on the benzene ring.[1][2]
-
This compound: The chlorine atom is positioned adjacent to one of the carboxylic acid groups.
-
4-Chlorophthalic Acid: The chlorine atom is located para to one carboxylic acid group and meta to the other.
This positional variance has profound implications for their synthesis. The preparation of 4-chlorophthalic acid is relatively straightforward, often achieved through the direct chlorination of an alkaline solution of phthalic acid or its anhydride.[3][4] In contrast, synthesizing pure 3-chlorophthalic anhydride is more challenging due to the formation of isomeric mixtures during direct chlorination of phthalic anhydride.[5] Industrial routes to 3-chlorophthalic anhydride may involve complex separations or multi-step syntheses starting from precursors like 3-nitrophthalic anhydride.[5][6]
Caption: Generalized synthetic pathways for chlorophthalic acid isomers.
Physicochemical Properties: A Tale of Two Isomers
The position of the chlorine atom directly impacts intermolecular forces and molecular symmetry, leading to distinct physical properties. These differences are crucial for process development, dictating choices of solvents, purification methods, and reaction conditions. 4-Chlorophthalic acid generally exhibits a higher melting point than its corresponding anhydride, a trend that is reversed for the 3-chloro isomer, highlighting differences in crystal lattice energy.
| Property | This compound | 4-Chlorophthalic Acid |
| Molecular Formula | C₈H₅ClO₄[7] | C₈H₅ClO₄[8] |
| Molecular Weight | 200.58 g/mol [9][10] | 200.58 g/mol [11] |
| CAS Number | 27563-65-1[7] | 89-20-3[8] |
| Appearance | White to off-white crystalline solid[1] | White crystalline solid[2] |
| Melting Point | Not consistently reported; corresponding anhydride melts at ~123 °C[12] | ~157 °C or 285 °C (reports vary)[13] |
| Boiling Point | ~387.7 °C[14] | ~399.5 °C |
| Density | ~1.6 g/cm³[14] | ~1.586 g/cm³[13] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone[1] | Limited solubility in water; soluble in ethanol, acetone, ethyl acetate[2] |
Comparative Reactivity and Mechanistic Insights
The electronic environment of the aromatic ring is significantly altered by the chlorine atom, influencing the acidity of the carboxyl groups and the susceptibility of the ring to further substitution.
-
Electronic Effects: Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via the resonance effect (+R).
-
In 4-chlorophthalic acid , the chlorine atom is para to one carboxyl group, allowing for a modest +R effect to counteract the -I effect.
-
In This compound , the chlorine is meta to one carboxyl group and ortho to the other. The resonance effect is less pronounced at the meta position, while the inductive effect remains strong. The proximity in the ortho position can also introduce steric hindrance.
-
-
Acidity: The electron-withdrawing nature of chlorine increases the acidity of the carboxylic protons compared to unsubstituted phthalic acid. The precise pKa values will differ due to the varied interplay of inductive and resonance effects at each carboxyl group.
-
Reactivity in Derivatization: Both isomers readily undergo reactions typical of carboxylic acids, such as esterification, amidation, and dehydration to form the corresponding anhydride.[1][2] The choice between isomers is often dictated by the desired substitution pattern in the final product, as the chlorine atom's position directs subsequent synthetic steps and defines the final molecule's topology. For example, in the synthesis of polyimides, the monomer's geometry, dictated by the chlorine's position, will influence the polymer's chain packing, solubility, and thermal properties.[12][15]
Caption: Reactivity influences of the chlorine atom's position.
Applications: A Functional Comparison
While both isomers serve as crucial intermediates, their applications often diverge based on the specific properties they impart to the final product.
-
4-Chlorophthalic Acid: This isomer is extensively used as an intermediate in the synthesis of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anticancer agents.[16] Its structure is a key building block for creating molecular frameworks that modulate biological pathways.[3] Beyond pharmaceuticals, it is used in producing agrochemicals, dyes, high-performance polymers, and plasticizers.[3][17]
-
This compound: The applications of this compound also span the pharmaceutical and agrochemical industries, where it is used to produce herbicides and pesticides.[12] A significant application is in the synthesis of specialty polyimide engineering plastics, where it serves as a monomer.[18][19] The specific geometry of the 3-substituted ring can be leveraged to create polymers with unique thermal stability and mechanical strength.[19]
The preference for one isomer over the other is a strategic decision in chemical design. For instance, in drug development, the chlorine's position can alter the molecule's ability to bind to a target receptor. In materials science, it can "kink" a polymer backbone, disrupting crystallinity and improving the solubility of otherwise intractable polyimides.
Experimental Protocols
To ensure the integrity of research and development, robust analytical methods are essential. The following are generalized protocols for the characterization of chlorophthalic acid isomers.
Protocol 1: Purity and Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the isomeric identity and assess the purity of a chlorophthalic acid sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the chlorophthalic acid sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean NMR tube. Ensure complete dissolution, warming gently if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the aromatic proton signals. The splitting pattern and chemical shifts will be characteristic of the substitution pattern, allowing for unambiguous differentiation between the 3-chloro and 4-chloro isomers. Impurities will present as additional, unassignable peaks.
Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the chlorophthalic acid isomer.
Methodology:
-
Sample Preparation: Place 5-10 mg of the finely ground sample into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA balance. Tare the balance.
-
Experimental Conditions: Program the TGA instrument. A typical method involves heating the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min).
-
Data Acquisition: Run the experiment and record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss event corresponds to the decomposition temperature. The resulting thermogram provides a quantitative measure of the material's thermal stability.
Conclusion
This compound and 4-chlorophthalic acid, while sharing the same molecular formula, are distinct chemical entities whose properties and applications are dictated by the specific placement of a chlorine atom. 4-chlorophthalic acid is a widely used intermediate, particularly in pharmaceuticals, with more established and direct synthetic routes. This compound, though more challenging to synthesize in pure form, offers unique structural motifs that are valuable in the synthesis of specialty polymers and other targeted molecules. For the practicing scientist, understanding these differences is not merely academic; it is fundamental to the rational design of molecules and materials, enabling the selection of the correct isomeric building block to achieve the desired functional outcome.
References
- Vertex AI Search. (2025). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing.
- Vertex AI Search. (2025). 4-Chlorophthalic acid - Solubility of Things.
- Vertex AI Search. (2025).
- PrepChem.com. (n.d.). Synthesis of 4-chlorophthalic acid.
- Chemsrc. (2025). This compound | CAS#:27563-65-1.
- Wikipedia. (2021). 4-Chlorophthalic anhydride.
- Google Patents. (n.d.). DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID.
- ZCPC. (n.d.). Why 4-Chlorophthalic Acid is Essential for Modern Drug Development.
- Dissertation. (n.d.). Study on the Synthesis of 4-Chlorophthalic Anhydride.
- Wikipedia. (2021). 3-Chlorophthalic anhydride.
- Google Patents. (n.d.). CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride.
- Google Patents. (n.d.). US5683553A - Preparation of 3-chlorophthalic anhydride.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Chlorophthalic acid.
- Google Patents. (n.d.). CA1090814A - Preparation of 3-chlorophthalic anhydride.
- MySkinRecipes. (n.d.). 4-Chlorophthalic acid.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 4. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 5. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorophthalic acid | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 27563-65-1 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. chemscene.com [chemscene.com]
- 12. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 13. 4-Chlorophthalic acid [myskinrecipes.com]
- 14. This compound | CAS#:27563-65-1 | Chemsrc [chemsrc.com]
- 15. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 16. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 17. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]
- 18. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
- 19. nbinno.com [nbinno.com]
Introduction: The Critical Role of Isomer Solubility in Synthesis and Purification
An In-Depth Comparative Guide to the Solubility of 3-Chlorophthalic and 4-Chlorophthalic Anhydride for Researchers and Drug Development Professionals
3-Chlorophthalic anhydride and 4-chlorophthalic anhydride are pivotal intermediates in the synthesis of a wide array of high-value materials, including performance polymers like polyimides, as well as pharmaceuticals, pesticides, and dyes.[1][2][3] These compounds are structural isomers, differing only in the position of the chlorine atom on the phthalic anhydride framework. This seemingly minor structural variance introduces significant differences in their physicochemical properties, most notably their solubility in common organic solvents.
For researchers and process chemists, a thorough understanding of these solubility profiles is not merely academic; it is fundamental to the practical challenges of synthesis and purification. Industrial synthesis routes, such as the direct chlorination of phthalic anhydride, often yield a mixture of these isomers.[4] Consequently, exploiting the differential solubility of 3- and 4-chlorophthalic anhydride is the cornerstone of developing efficient, scalable, and cost-effective separation processes like fractional crystallization.[4][5]
This guide provides a detailed comparison of the solubility of these two isomers, supported by experimental data, to explain the underlying chemical principles and offer a validated protocol for solubility determination.
The Structural Basis for Solubility Differences: A Molecular Perspective
The solubility of a compound is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. In the case of 3- and 4-chlorophthalic anhydride, the key to understanding their different solubility behaviors lies in how the position of the electron-withdrawing chlorine atom affects molecular polarity, crystal packing, and intermolecular forces.
-
3-Chlorophthalic Anhydride: The chlorine atom is positioned adjacent to the anhydride ring's carboxyl group. This proximity can lead to intramolecular electronic effects and steric hindrance that influence how the molecule packs in a crystal lattice.
-
4-Chlorophthalic Anhydride: The chlorine atom is located on the opposite side of the benzene ring from the anhydride functionality. This more symmetrical substitution pattern can result in a different overall molecular dipole moment and allow for more efficient crystal packing, potentially leading to a more stable crystal lattice and, consequently, lower solubility in certain solvents.
The position of the chlorine atom alters the electron cloud density across the molecule due to distinct steric and conjugate effects, which is a primary reason for the significant solubility differences observed in specific solvents.[5]
Comparative Solubility Data: An Experimental Overview
Quantitative data reveals that the choice of solvent is critical, as the relative solubility of the two isomers can be inverted. The solubility of both 3-chlorophthalic anhydride and 4-chlorophthalic anhydride generally increases with a rise in temperature across various organic solvents.[6][7]
A study published in the Journal of Chemical & Engineering Data provides precise measurements of their solubilities in several common solvents.[4][6] The data underscores the nuanced behavior of these isomers. For instance, 3-chlorophthalic anhydride is more soluble in 1,4-dioxane compared to ethyl acetate and acetone.[6] Conversely, 4-chlorophthalic anhydride exhibits lower solubility in 1,4-dioxane than in ethyl acetate and acetone.[4][6] This inversion is a clear illustration of specific solute-solvent interactions and provides a powerful tool for their separation.
| Solvent | Isomer | Temperature (°C) | Solubility (Mole Fraction, x10²) |
| Ethyl Acetate | 3-Chlorophthalic Anhydride | 10.0 | 4.85 |
| 20.0 | 6.51 | ||
| 30.0 | 8.61 | ||
| 4-Chlorophthalic Anhydride | 10.0 | 2.65 | |
| 20.0 | 3.69 | ||
| 30.0 | 5.09 | ||
| Acetone | 3-Chlorophthalic Anhydride | 10.0 | 15.65 |
| 20.0 | 19.43 | ||
| 30.0 | 23.68 | ||
| 4-Chlorophthalic Anhydride | 10.0 | 11.23 | |
| 20.0 | 14.50 | ||
| 30.0 | 18.21 | ||
| 1,4-Dioxane | 3-Chlorophthalic Anhydride | 10.0 | 20.05 |
| 20.0 | 25.12 | ||
| 30.0 | 30.82 | ||
| 4-Chlorophthalic Anhydride | 10.0 | 2.50 | |
| 20.0 | 3.51 | ||
| 30.0 | 4.88 |
Data synthesized from the Journal of Chemical & Engineering Data.[6]
Protocol for Experimental Solubility Determination
To ensure reproducible and accurate solubility data, a robust experimental methodology is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of solid compounds in liquids.[5]
Step-by-Step Methodology
-
Apparatus Setup: Place a known mass of the solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature controller capable of maintaining the temperature to within ±0.1 °C.
-
Addition of Solute: Add an excess amount of the chlorophthalic anhydride isomer to the solvent to create a slurry. The presence of undissolved solid is necessary to ensure the solution remains saturated.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Stir the mixture at a constant, controlled temperature for a sufficient duration (typically 12-24 hours) to ensure that solid-liquid equilibrium is achieved.
-
Sampling: Cease stirring and allow the undissolved solid to sediment for at least 2 hours while maintaining the system temperature.
-
Sample Extraction: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated glass syringe. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being drawn into the sample. Pre-heating the syringe prevents premature crystallization of the solute upon contact.
-
Quantitative Analysis: Accurately weigh the collected sample. Determine the concentration of the solute using a validated analytical method. A common approach is the gravimetric method, where the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) and the remaining solid solute is weighed.
-
Data Calculation: Calculate the solubility as a mole fraction or in grams of solute per 100g of solvent.
-
Repeatability: Repeat the experiment at various temperatures to establish a solubility curve for each solute-solvent system.
Experimental Workflow Diagram
Caption: Isothermal saturation method for solubility determination.
Conclusion and Practical Implications
The positional isomerism of 3-chlorophthalic and 4-chlorophthalic anhydride results in distinct solubility profiles that are critical for their industrial application. Key takeaways for researchers are:
-
Solubility is Not Interchangeable: One cannot assume similar solubility for these isomers. The 4-chloro isomer's properties often suggest a more stable crystal lattice, leading to lower solubility in many solvents compared to the 3-chloro isomer.
-
Solvent Selection is Paramount: The data clearly shows that a judicious choice of solvent can maximize the solubility difference, which is the basis for effective separation by crystallization. For instance, using 1,4-dioxane would be highly effective for separating a mixture, as the 3-isomer is significantly more soluble than the 4-isomer.
-
Temperature as a Control Parameter: Solubility is strongly temperature-dependent, providing an essential variable for optimizing crystallization yields and purity.
By leveraging a deep understanding of these solubility characteristics, scientists and engineers can design more efficient purification processes, select appropriate solvents for chemical reactions, and ultimately improve the economics and sustainability of manufacturing processes that rely on these vital chemical building blocks.
References
- Wikipedia. (2021, April 20). 4-Chlorophthalic anhydride. [Link]
- Journal of Chemical & Engineering Data. (2009).
- Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride. [Link]
- ChemBK. (2024, April 9). 3-Chlorophthalic anhydride. [Link]
- American Chemical Society. (2009, February 11).
- University of Toronto. (n.d.).
- Northern Kentucky University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
- ChemDad. (n.d.). 4-Chlorophthalic anhydride.
- PubChem. (n.d.). 4-Chlorophthalic anhydride.
- ACS Figshare. (2016, February 12). Solubilities of 3‑Chlorophthalic Anhydride and 4‑Chlorophthalic Anhydride in Different Pure Solvents. [Link]
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- PubChem. (n.d.). 3-Chlorophthalic anhydride.
- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). The Indispensable Role of 4-Chlorophthalic Anhydride in Modern Pharmaceutical Development. [Link]
- ResearchGate. (2025, August 10).
- Ningbo Nuobai Pharmaceutical Co., Ltd. (2025, May 26). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. [Link]
- Dissertation. (n.d.). Study on the Synthesis of 4-Chlorophthalic Anhydride. [Link]
- MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
Sources
- 1. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Solubilities of 3âChlorophthalic Anhydride and 4âChlorophthalic Anhydride in Different Pure Solvents - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to Polyesters Derived from Phthalic Acid Isomers
For researchers, scientists, and professionals in drug development, the selection of a polymer with precise characteristics is paramount. Polyesters, a versatile class of polymers, offer a wide spectrum of properties that can be finely tuned by the judicious choice of their monomer constituents. Among the most influential monomers are the isomers of phthalic acid: terephthalic acid (TPA), isophthalic acid (IPA), and phthalic acid (PA), often used in the form of phthalic anhydride. The seemingly subtle differences in the substitution patterns on the benzene ring of these isomers lead to profound variations in the structure and, consequently, the physical and chemical properties of the resulting polyesters.
This guide provides an in-depth comparison of polyesters synthesized from these three isomers. We will explore the causal relationships between the monomer structure and the polymer's performance, supported by experimental data and established scientific principles.
The Structural Isomers: A Foundation of Divergent Properties
The fundamental difference between terephthalic acid, isophthalic acid, and phthalic acid lies in the substitution pattern of the two carboxylic acid groups on the benzene ring.
-
Terephthalic Acid (para-phthalic acid): The carboxylic acid groups are positioned at the 1 and 4 positions (para-), resulting in a linear and highly symmetrical molecule.
-
Isophthalic Acid (meta-phthalic acid): The carboxylic acid groups are at the 1 and 3 positions (meta-), leading to a kinked or bent molecular structure.
-
Phthalic Acid (ortho-phthalic acid): The carboxylic acid groups are adjacent at the 1 and 2 positions (ortho-). Due to the proximity of the carboxyl groups, it readily forms phthalic anhydride upon heating, which is the form commonly used in polymerization.
This variation in geometry is the primary determinant of the final polymer's characteristics.
Diagram: Chemical Structures of Phthalic Acid Isomers
Caption: Influence of monomer geometry on polymer properties.
Experimental Protocols
To ensure the trustworthiness of the comparative data, standardized characterization techniques are essential.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior. [1][2] 1. A small sample (5-10 mg) is hermetically sealed in an aluminum pan. 2. The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). [3] 3. A heat-cool-heat cycle is often employed to erase the thermal history of the material. 4. The Tg is observed as a step change in the heat flow, while Tm and crystallization are seen as endothermic and exothermic peaks, respectively. [1]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature. [2][4] 1. A sample is placed in a TGA pan and heated at a constant rate in a controlled atmosphere. 2. The temperature at which significant weight loss occurs indicates the onset of thermal degradation. [3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polyester, confirming the ester linkages and the presence of aromatic rings. [5][6]The characteristic C=O stretching of the ester group appears around 1720-1740 cm-1. [6] 1. A small amount of the polymer is placed on the ATR crystal or prepared as a thin film. 2. The infrared spectrum is recorded over a range of 4000-400 cm-1. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the chemical structure, monomer composition, and end groups of the polyester. [8][9] 1. The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl3). [7] 2. The NMR spectrum is acquired, and the chemical shifts and integration of the peaks are analyzed to elucidate the structure.
-
Tensile Testing: This test measures the tensile strength, Young's modulus, and elongation at break of the material, providing insights into its strength, stiffness, and ductility. [10][11] 1. Dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638). 2. The specimen is pulled at a constant rate of extension until it fractures. 3. Stress and strain are recorded to generate a stress-strain curve from which the mechanical properties are determined.
Conclusion: Tailoring Polyesters for Specific Applications
The choice of phthalic acid isomer is a critical decision in the design of polyesters with specific performance characteristics.
-
Terephthalic acid is the monomer of choice for applications demanding high strength, thermal stability, and excellent barrier properties, such as in fibers, films, and beverage bottles.
-
Isophthalic acid provides a route to more amorphous polyesters with enhanced flexibility and chemical resistance, making them suitable for coatings, resins, and as a comonomer to modify the properties of PET.
-
Phthalic anhydride is utilized for producing highly amorphous, flexible polyesters that are primarily used as plasticizers and in the formulation of unsaturated polyester and alkyd resins.
By understanding the fundamental structure-property relationships outlined in this guide, researchers and developers can make informed decisions in selecting the appropriate phthalic acid isomer to engineer polyesters that meet the demanding requirements of their specific applications.
References
- Wikipedia.
- Plásticos de Lezo. (2025, March 18). Polyethylene Terephthalate (PET) Properties: Strong & Recyclable. [Link]
- USEON. (2024, October 8).
- Xometry. (2022, June 9). Polyethylene Terephthalate: Definition, Properties, and Uses. [Link]
- ACS Publications. (2004). Characterization of Polyesters Prepared from Three Different Phthalic Acid Isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF Mass Spectrometry. Analytical Chemistry. [Link]
- ACS Publications. (2021, February 8). Synthesis and Characterization of Biobased Polyesters with Tunable Tg by ROCOP of Beta-Elemene Oxides and Phthalic Anhydride. ACS Sustainable Chemistry & Engineering. [Link]
- National Institutes of Health.
- The Madison Group.
- Guimarães, D. H., et al. (2007). Synthesis and Characterization of Polyesters derived from Glycerol and Phthalic Acid.
- SciELO. (2007).
- PubMed. (2004). Characterization of polyesters prepared from three different phthalic acid isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF mass spectrometry. [Link]
- ResearchGate. (1987). Characterization of polyesters resulting from 1,2‐propanediol and phthalic anhydride and their model compounds by 1H and 13C NMR spectroscopy. [Link]
- ResearchGate. TGA and DSC Analysis of the Polyesters. [Link]
- ResearchGate. (2015). Synthesis and Characterization of Hyperbranched Polyesters Based on Isophthalic Acid and Trimethylolpropane. [Link]
- JKU ePUB. (2021, December 23). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. [Link]
- ACS Publications. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. [Link]
- Scribd. Thermal Analysis for Polymers. [Link]
- ResearchGate. (2014). Mechanical Properties of a Polyester Fibre Glass Composite. [Link]
- ASH Plastics Ltd. Polyester-Typical-Physical-Properties.pdf. [Link]
- eFunda. Polymers: Properties of Polyester (thermoplastic)
- ResearchGate. (2018). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. [Link]
- Covalent Metrology. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]
- ACS Publications. (1998). Thermal Analysis of Plastics.
- ResearchGate. FTIR spectrum of polyester PE4b. [Link]
- ResearchGate. (2017). Tensile and flexural properties of polyester and hemp/polyester composite. [Link]
- Nexus Analytics.
- ResearchGate. Chemical structures of the isomers of Phthalic acid. [Link]
- Smithers.
- ResearchGate. (2007).
- ResearchGate. (2003).
- RSC Publishing. (2017, April 19). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. [Link]
- ResearchGate. (2019).
- Chemistry For Everyone. (2025, April 3).
- ResearchGate. FTIR spectra of polyesters and polyester complexes. [Link]
- Science and Education Publishing. (2014).
- Spectroscopy Online. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. [Link]
- ResearchGate.
- ACS Publications. (2025, December 18). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties.
Sources
- 1. scribd.com [scribd.com]
- 2. advanced-emc.com [advanced-emc.com]
- 3. d-nb.info [d-nb.info]
- 4. nexus-analytics.com.my [nexus-analytics.com.my]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical Properties of a Polyester Fibre Glass Composite [article.sapub.org]
- 11. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Validation of HPLC Methods for Chloroisomer Separation: A Comparative Analysis
Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals navigating the complexities of chloroisomer separation. Isomers, particularly positional chloroisomers, present a significant analytical challenge due to their nearly identical physicochemical properties. Their accurate separation and quantification are critical in both pharmaceutical development, where isomeric purity can directly impact drug safety and efficacy, and in environmental analysis, where the toxicity of congeners can vary dramatically.
This guide provides a practical framework for validating High-Performance Liquid Chromatography (HPLC) methods for this specific application. We will move beyond rote procedural lists to explore the scientific rationale behind each validation step, compare different HPLC strategies, and benchmark HPLC against alternative technologies. Every protocol described is grounded in the principles of scientific integrity and regulatory compliance, ensuring your methods are robust, reliable, and fit for purpose.
Part 1: The Regulatory Backbone: Anchoring Validation in Global Standards
Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[1][2] For the pharmaceutical industry, this process is not optional; it is a requirement mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides the gold standard for validation methodologies, which are adopted by major agencies like the U.S. Food and Drug Administration (FDA).[3][4]
The cornerstone document is ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" .[5][6][7] This guideline, along with the recently updated Q2(R2), provides a harmonized framework for the validation parameters required for various analytical tests.[8][9] Similarly, the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures outlines the criteria to ensure a method will reliably fulfill its analytical application.[10][11] These documents form the authoritative basis for the protocols discussed herein.
The validation process is a holistic system, ensuring that from development through routine use, the method remains fit for purpose. This concept is now formally part of a lifecycle management approach to analytical procedures.[3][12]
Caption: High-level workflow for HPLC method validation and lifecycle management.
Dissecting the Core Validation Parameters for Chloroisomers
For chloroisomer analysis, not all validation parameters carry equal weight. The subtle structural differences demand a heightened focus on specificity and robustness.
-
Specificity (and Selectivity): The Paramount Challenge Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and other isomers.[13] For chloroisomers, this is the most critical validation parameter. Proving specificity involves demonstrating that the peaks for each isomer are pure and not co-eluted with other components.
-
Causality: Chlorinated positional isomers (e.g., ortho-, meta-, para-chlorotoluene) often have very similar polarities and hydrophobicities, leading to close elution times in reversed-phase HPLC.[14] Failure to achieve baseline separation compromises quantitative accuracy.
-
Execution: The most powerful tool for this task is a Photo Diode Array (PDA) or Diode Array Detector (DAD) .[15][16] Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD captures the entire UV-Vis spectrum for every point across a peak.[16] Peak purity algorithms then compare these spectra.[17] If the peak represents a single, pure compound, the spectra taken from the upslope, apex, and downslope will be identical.[15][18] Any significant deviation indicates a co-eluting impurity or isomer.[17] While powerful, UV-based purity is a qualitative tool; it confirms spectral consistency but doesn't definitively prove a peak is a single compound if isomers have identical spectra.[19] For absolute certainty, hyphenation with Mass Spectrometry (LC-MS) is the ultimate arbiter.[19]
-
-
Linearity & Range This establishes the concentration range over which the detector response is directly proportional to the analyte concentration.
-
Causality: Ensures that as the concentration of an isomer changes (e.g., as a main component vs. a low-level impurity), the method provides an accurate measurement.
-
Execution: A series of at least five standards of known concentrations spanning the expected range are injected. The resulting peak areas are plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
-
Accuracy Accuracy measures the closeness of the test results to the true value.
-
Causality: Confirms that there are no systematic errors (bias) in the method.
-
Execution: Typically performed by spiking a placebo (matrix) with known amounts of the chloroisomer standards at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. Acceptance criteria are usually within 98.0% to 102.0%.
-
-
Precision Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision: Evaluates the method's reliability by varying conditions—different days, different analysts, different equipment.
-
Causality: A precise method is a reliable one. This parameter demonstrates that the analytical results are consistent and not subject to random error.
-
Execution: Multiple preparations (e.g., n=6) of a standard at a target concentration are analyzed. The results are expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[2] The LOD is the lowest amount that can be detected but not necessarily quantified.
-
Causality: Crucial for impurity testing, where trace levels of an unwanted or toxic isomer must be controlled.
-
Execution: Often determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Causality: This is a critical predictor of how well a method will perform day-to-day and how easily it can be transferred between different laboratories and instruments.
-
Execution: Key chromatographic parameters are intentionally varied. For an HPLC method, this includes mobile phase pH (e.g., ±0.2 units), mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).[13] The impact on system suitability parameters (e.g., resolution, tailing factor) is monitored.
-
Part 2: A Comparative Analysis of HPLC Strategies for Chloroisomer Separation
The success of an HPLC separation hinges on selecting the right stationary and mobile phases to exploit the subtle physicochemical differences between isomers.[20]
Caption: Decision tree for selecting an appropriate chromatographic separation strategy.
Strategy 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse
RP-HPLC is used for approximately 75% of all HPLC methods and is the default starting point.[21] It separates molecules based on hydrophobic interactions between the analytes and a non-polar stationary phase.[21]
-
Column Chemistry:
-
C18 (ODS): The most common and versatile phase. It separates primarily based on hydrophobicity. While effective, it may not always provide sufficient selectivity for positional isomers.
-
Phenyl / Phenyl-Hexyl: An excellent choice for aromatic isomers.[22] These phases offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[23] This can often resolve isomers that co-elute on a C18 column.[24]
-
Pentafluorophenyl (PFP): PFP columns provide unique selectivity due to multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated compounds and positional isomers.[25]
-
-
Mobile Phase Optimization: The mobile phase typically consists of water or buffer mixed with a polar organic solvent like acetonitrile (ACN) or methanol (MeOH). Fine-tuning the organic-to-aqueous ratio is the primary way to adjust retention and resolution. Small changes in this ratio can have a significant impact on the separation of closely eluting isomers.
Experimental Protocol: Validation of an RP-HPLC Method for Dichlorobenzene Isomers
This protocol outlines the validation of a method to separate and quantify ortho-, meta-, and para-dichlorobenzene.
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 215 nm.
-
Injection Volume: 10 µL.
-
-
Validation Execution:
-
Specificity: Inject individual isomer standards, a mixed standard, and a placebo. Use the DAD to perform peak purity analysis on the mixed standard to confirm no co-elution.
-
Linearity: Prepare standards of the isomer mixture at 50, 75, 100, 125, and 150 µg/mL. Inject each in triplicate. Plot peak area vs. concentration and calculate r².
-
Accuracy: Spike a placebo with the isomer mixture to achieve concentrations of 80, 100, and 120 µg/mL (n=3 for each level). Calculate the % recovery.
-
Precision:
-
Repeatability: Prepare and inject six samples of the isomer mixture at 100 µg/mL. Calculate %RSD.
-
Intermediate Precision: A second analyst repeats the repeatability test on a different day using a different HPLC system.
-
-
Robustness: Analyze the 100 µg/mL standard while varying flow rate (0.9 and 1.1 mL/min), temperature (25 °C and 35 °C), and mobile phase composition (ACN:Water 68:32 and 72:28). Monitor system suitability (resolution > 2.0 between all peaks).
-
Example Data Summary Table
| Validation Parameter | Target Acceptance Criteria | Typical Result (p-dichlorobenzene) |
| Specificity | All peaks spectrally pure | Pass (Purity Angle < Purity Threshold) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| LOQ (µg/mL) | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | System Suitability Met | Pass |
Part 3: Benchmarking HPLC Against Alternative Technologies
While HPLC is a powerful and versatile tool, it is not the only solution. Understanding the strengths and weaknesses of alternative technologies is key to selecting the most appropriate method for a given analytical problem.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.
-
Advantages: For volatile chloroisomers (like chlorotoluenes or dichlorobenzenes), GC often provides extremely high resolution and speed, surpassing what is achievable with HPLC.[26]
-
Disadvantages: It is unsuitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity to sample preparation.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid (most commonly CO₂) as the mobile phase. It bridges the gap between GC and HPLC.
-
Advantages: SFC often provides faster separations and higher efficiency than HPLC.[27][28] It is also considered a "greener" technique due to the reduction in organic solvent consumption.[27][29] For chiral separations, SFC is frequently superior to HPLC.[29][30]
-
Disadvantages: The instrumentation is less common than HPLC in many QC labs. Method development can be more complex, involving optimization of pressure, temperature, and co-solvent composition.
Technology Comparison Guide
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. | Partitioning between supercritical fluid mobile phase and solid stationary phase. |
| Best Suited For | Wide range of non-volatile to semi-volatile compounds. | Volatile and thermally stable compounds. | Chiral compounds, non-volatile and semi-volatile compounds. |
| Chloroisomer Application | Broad applicability, especially for less volatile or polar isomers. | Excellent for volatile isomers like dichlorobenzene. | Excellent for chiral isomers; fast separations for achiral isomers. |
| Speed | Moderate to Fast (with UHPLC). | Very Fast. | Very Fast. |
| Solvent Consumption | High (Aqueous and Organic). | Low (Carrier Gas only). | Low (Mainly CO₂, small % of organic co-solvent). |
| Selectivity Tuning | Mobile phase composition, pH, stationary phase chemistry. | Stationary phase chemistry, temperature programming. | Co-solvent, pressure, temperature, stationary phase chemistry. |
Conclusion
The successful validation of an HPLC method for chloroisomer separation is a meticulous process that demands a deep understanding of chromatographic principles and regulatory expectations. There is no single "best" column or method; the optimal approach is always dictated by the specific properties of the isomers .
By starting with a robust RP-HPLC strategy, leveraging the power of alternative selectivities from phases like Phenyl-Hexyl or PFP, and rigorously testing the method against the core validation parameters defined by ICH Q2(R1), scientists can build a self-validating system that ensures data integrity. The use of a Diode Array Detector is non-negotiable for establishing peak purity and ensuring specificity—the cornerstone of any reliable isomer separation method. Finally, a pragmatic awareness of when to employ alternative technologies like GC or SFC ensures that the most efficient, robust, and suitable analytical tool is always chosen for the task at hand.
References
- Title: Q2(R2)
- Title: Peak Purity Algorithms using Diode Array Detectors Source: LCGC Intern
- Title: Q2(R1)
- Title: PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis Source: Pharma Beginners URL:[Link]
- Title: USP <1225> Method Valid
- Title: Diode Array Detector HPLC | DAD Source: SCION Instruments URL:[Link]
- Title: Peak purity analysis in HPLC and CE using diode-array technology Source: Zurnal Hrom
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: USP-BPE P URL:[Link]
- Title: ICH and FDA Guidelines for Analytical Method Valid
- Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL:[Link]
- Source: U.S.
- Title: Q2(R1)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: <1225> Validation of Compendial Procedures Source: USP-NF URL:[Link]
- Title: Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column Source: The Royal Society of Chemistry URL:[Link]
- Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: Bristol-Myers Squibb Company URL:[Link]
- Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeia URL:[Link]
- Title: USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management Source: GMP Compliance URL:[Link]
- Title: Comparison of sfc, gc and hplc Source: Slideshare URL:[Link]
- Title: [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch M
- Title: Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv Technology Corpor
- Title: Separation of 4-Chlorotoluene on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Characteristics and Application Scenarios of HPLC Column Stationary Phase Source: Welch M
- Title: Comparison of ultra high performance supercritical fluid chromatography, ultra high performance liquid chromatography, and gas chromatography for the separation of synthetic cathinones Source: ResearchG
- Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source: ResearchG
- Title: separation of positional isomers Source: Chrom
- Title: Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations Source: LCGC Intern
- Title: What is the stationary phase of Liquid chrom
- Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL:[Link]
- Title: (PDF)
- Title: Choosing the Right HPLC Stationary Phase Source: LCGC Intern
- Title: Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine Source: YouTube URL:[Link]
- Title: HPLC or SFC? Which One Should I Choose? Source: Teledyne Labs URL:[Link]
- Title: Gas chromatograms of a) chlorotoluene isomers and b) C8 isomers on...
- Title: US5143685A - Process for purification of ortho-chlorotoluene Source: Google Patents URL
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 13. drugfuture.com [drugfuture.com]
- 14. rsc.org [rsc.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. zht.igns.gov.ua [zht.igns.gov.ua]
- 19. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 20. rjptonline.org [rjptonline.org]
- 21. What is the stationary phase of Liquid chromatography? [uhplcslab.com]
- 22. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. welch-us.com [welch-us.com]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 28. researchgate.net [researchgate.net]
- 29. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of the Acidity of Phthalic Acid Isomers: A Technical Guide for Researchers
In the realm of organic chemistry and drug development, understanding the acidic properties of molecules is fundamental. For dicarboxylic acids, the spatial arrangement of the carboxyl groups can profoundly influence their dissociation constants (pKa). This guide provides a detailed comparison of the acidity of the three isomers of benzenedicarboxylic acid: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-). We will delve into the structural and electronic factors that govern their respective acidities, supported by experimental data and a detailed protocol for pKa determination.
Introduction to Phthalic Acid Isomers
Phthalic, isophthalic, and terephthalic acids are positional isomers, differing only in the substitution pattern of their two carboxylic acid functional groups on the benzene ring.[1][2] Phthalic acid is the ortho- (1,2) isomer, isophthalic acid is the meta- (1,3) isomer, and terephthalic acid is the para- (1,4) isomer.[1][2] While structurally similar, their distinct geometries lead to significant differences in their chemical and physical properties, most notably their acidity.
Comparative Acidity: Experimental Data
The acidity of these isomers is best understood by examining their successive acid dissociation constants, pKa1 and pKa2. The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.
| Isomer | Structure | pKa1 | pKa2 |
| Phthalic Acid | Benzene-1,2-dicarboxylic acid | ~2.89 - 2.98 | ~5.28 - 5.51 |
| Isophthalic Acid | Benzene-1,3-dicarboxylic acid | ~3.46 - 3.70 | ~4.60 |
| Terephthalic Acid | Benzene-1,4-dicarboxylic acid | ~3.51 - 3.52 | ~4.82 |
Note: The pKa values are collated from multiple sources and may show slight variations based on experimental conditions.[3][4][5][6][7]
From the data, a clear trend emerges:
-
First Dissociation (pKa1): Phthalic acid is considerably more acidic than its meta and para isomers. Isophthalic and terephthalic acids have similar, and much higher, pKa1 values.
-
Second Dissociation (pKa2): The trend reverses. The monoanion of phthalic acid is a much weaker acid (higher pKa2) than the monoanions of isophthalic and terephthalic acids.
Mechanistic Insights into Acidity Differences
The observed differences in pKa values can be attributed to a combination of intramolecular interactions, electronic effects, and steric factors.
The primary reason for the enhanced acidity of the first proton in phthalic acid is the ability of its monoanion (conjugate base) to form a strong intramolecular hydrogen bond.[1][8][9] Upon losing the first proton, the resulting carboxylate group can stabilize the remaining carboxylic acid proton through hydrogen bonding. This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a lower pKa1.[1]
Caption: Intramolecular hydrogen bond in the phthalate monoanion.
Conversely, this same hydrogen bond makes the second proton much more difficult to remove. Breaking this stable seven-membered ring requires significant energy, thus the second deprotonation is less favorable, leading to a much higher pKa2 value compared to the other isomers.[3]
For isophthalic and terephthalic acids, the carboxyl groups are too far apart to engage in intramolecular hydrogen bonding.[1][10] Their acidity is therefore governed primarily by standard electronic effects.
-
Inductive Effect: A carboxylic acid group is electron-withdrawing. In all isomers, the second -COOH group exerts an electron-withdrawing inductive effect, which helps to stabilize the negative charge of the carboxylate anion formed after the first deprotonation. This makes them more acidic than benzoic acid.
-
Resonance Effect: In terephthalic acid (para-), the electron-withdrawing resonance effect of one -COOH group can influence the other.[3] This effect is absent in the meta-positioned isophthalic acid.[1]
-
Solvation and Symmetry: The subtle difference between the pKa1 values of isophthalic and terephthalic acid is often attributed to a complex interplay of solvation effects and molecular symmetry.[3] The more linear and symmetrical structure of terephthalic acid may lead to more effective intermolecular hydrogen bonding in the solid state and differences in solvation energy in solution, slightly decreasing its acidity relative to the isophthalic isomer.[3]
For the second deprotonation, the presence of a negatively charged carboxylate group makes the removal of a second proton from any of the isomers energetically unfavorable due to electrostatic repulsion. However, without the strong intramolecular hydrogen bond seen in phthalic acid, the pKa2 values for isophthalic and terephthalic acids are significantly lower.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of weak acids.[11] The procedure involves titrating the acid with a strong base while monitoring the pH of the solution with a pH meter. The pKa is determined from the resulting titration curve.[11][12]
To determine the pKa1 and pKa2 values for an isomer of phthalic acid.
-
Phthalic acid isomer (e.g., potassium hydrogen phthalate for standardization)
-
Deionized, carbonate-free water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL Burette
-
Beakers (150 mL)
-
Volumetric flasks
-
Preparation of the Acid Solution:
-
Accurately weigh approximately 0.2 g of the phthalic acid isomer into a 150 mL beaker.
-
Add 50 mL of deionized water and a magnetic stir bar.
-
Gently stir until the acid is completely dissolved. Warming may be necessary for less soluble isomers like terephthalic acid.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[13]
-
Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
Place the beaker containing the acid solution on the magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is submerged but does not interfere with the stir bar.
-
Record the initial pH of the acid solution.
-
-
Titration Procedure:
-
Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence points.
-
Continue the titration well past the second equivalence point, until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope on the curve (inflection points). This can be done visually or by calculating the first or second derivative of the curve.
-
The pH at the half-equivalence point is equal to the pKa.[14]
-
pKa1 = pH at (V_eq1 / 2)
-
pKa2 = pH at ((V_eq1 + V_eq2) / 2)
-
-
Repeat the titration at least twice more for reproducibility.
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of phthalic acid isomers is a classic example of how molecular structure dictates chemical properties. The pronounced acidity of the first proton of phthalic acid is a direct consequence of the stabilization of its monoanion via intramolecular hydrogen bonding—an effect absent in its isophthalic and terephthalic counterparts. These differences are not merely academic; they influence the isomers' applications, from the production of polymers and plasticizers to their behavior in biological systems. The precise measurement of these acidity constants, achievable through methods like potentiometric titration, remains a critical task for chemists in research and industry.
References
- Comparing acidic strength of phthalic acid isomers - Chemistry Stack Exchange. (2022-02-01). Chemistry Stack Exchange. [Link]
- Why is phthalic acid more acidic than isophyllic acid or terephthalic acid? - Quora. (2022-11-24). Quora. [Link]
- Inter- vs.
- What is the acidity order for terephthalic acid, phthalic acid and isophthalic acid? - Quora. (2019-05-09). Quora. [Link]
- Intramolecular hydrogen bonding in monoanions of o-phthalic acid and the homologous oxalic acid series in acetonitrile. (n.d.). American Chemical Society. [Link]
- Phthalic acid is an aromatic dicarboxylic acid that forms intramo... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]
- Intramolecular Hydrogen Bonding in the Hydrogen Anions of Some Carboxylic Acids in Water and Water—Methanol Mixtures. (n.d.). American Chemical Society. [Link]
- Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. (2023-03-09). MDPI. [Link]
- Phthalic acid - Wikipedia. (n.d.). Wikipedia. [Link]
- The pKa,1 and pKa,2 of ortho and para isomers of phthalic acid (diprotic acid) are shown below... | bartleby. (2024-02-04). bartleby. [Link]
- Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. (n.d.). MIT OpenCourseWare. [Link]
- Volatility comparison for isomers of phthalic acid - Chemistry Stack Exchange. (2019-09-14). Chemistry Stack Exchange. [Link]
- acidic strength of phthalic acid terephthalic acid and isophthalic acid? - Brainly.in. (2018-02-24). Brainly.in. [Link]
- The pK a values of dicarboxylic acids, with the derived ∆pK a values. (n.d.).
- What is the Difference Between Phthalic Acid and Terephthalic Acid. (2022-06-21). Pediaa.Com. [Link]
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
- Titr
- Development of Methods for the Determination of pKa Values. (2013-08-08). PMC - NIH. [Link]
- Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. (2020-08-08). YouTube. [Link]
Sources
- 1. quora.com [quora.com]
- 2. differencebetween.com [differencebetween.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. Phthalic acid | 88-99-3 [chemicalbook.com]
- 6. Answered: The pKa,1 and pKa,2 of ortho and para isomers of phthalic acid (diprotic acid) are shown below: phthalic acid terephthalic acid CO2H .CO2H pka,1 2.98 3.51 HO ₂C… | bartleby [bartleby.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. web.mit.edu [web.mit.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. webassign.net [webassign.net]
Differentiating 3- and 4-Chlorophthalic Acid: A Senior Application Scientist's Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise identification of isomeric impurities is a critical aspect of quality control and regulatory compliance. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, positional isomers such as 3-chlorophthalic acid and 4-chlorophthalic acid can arise as byproducts. Their similar physical properties often make separation and independent characterization challenging. This guide provides an in-depth comparison of the spectroscopic differences between these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to enable unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles and are designed to be self-validating.
The Structural Imperative: Why Isomeric Differentiation Matters
The seemingly minor shift of a chlorine atom on the phthalic acid backbone from position 3 to position 4 has significant implications for the molecule's electronic distribution, symmetry, and steric environment. These subtle structural changes manifest as distinct fingerprints in various spectroscopic analyses. Accurate characterization is paramount as different isomers can exhibit varied reactivity, toxicity, and pharmacological profiles.
Caption: Key differentiating features in the FTIR spectra of 3- and 4-chlorophthalic acid.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) will differ due to the influence of the chlorine atom's position on bond stabilities.
The molecular ion peak (M⁺) should be observable for both compounds. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). [1][2]The presence of chlorine will be indicated by the M+2 isotopic peak, with an intensity of approximately one-third of the M⁺ peak.
-
This compound: The proximity of the chlorine atom to one of the carboxylic acid groups can influence the fragmentation, potentially leading to unique pathways involving the loss of HCl or other rearrangements.
-
4-Chlorophthalic Acid: The fragmentation is expected to be more straightforward, with characteristic losses of water, carbon monoxide, and the carboxyl groups. The relative abundances of the fragment ions will likely differ from those of the 3-chloro isomer.
A key fragmentation pathway for phthalate metabolites involves the formation of a deprotonated benzoate ion at m/z 121.0295 and a deprotonated o-phthalic anhydride ion at m/z 147.0088. [3]
| Mass Spectrometry Data | This compound | 4-Chlorophthalic Acid |
|---|---|---|
| Molecular Ion (M⁺) | Present, with M+2 isotope peak | Present, with M+2 isotope peak |
| Key Fragments | Loss of -OH, -COOH, and potentially unique fragments due to ortho-effect | Loss of -OH, -COOH with different relative abundances |
Experimental Protocols
NMR Sample Preparation (Quantitative Analysis)
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids.
-
Weighing: Accurately weigh approximately 5-10 mg of the chlorophthalic acid sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. [4]4. Homogenization: Ensure the sample is fully dissolved by vortexing or gentle agitation. The solution should be clear and free of particulate matter. [4]5. Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. [5]6. Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the chlorophthalic acid sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
GC-MS Sample Preparation (Derivatization)
For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase volatility. Methylation is a common method.
-
Derivatization: React a known quantity of the chlorophthalic acid sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acids to their corresponding methyl esters. This should be done in an appropriate solvent like diethyl ether or a mixture of methanol and diethyl ether.
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane for the final sample preparation.
-
Purification: If necessary, use solid-phase extraction (SPE) to concentrate and purify the derivatized analytes from the reaction mixture.
-
Injection: Transfer the final solution to a GC vial for injection into the GC-MS system.
Conclusion
The differentiation of 3- and 4-chlorophthalic acid is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural elucidation based on the number of signals and their coupling patterns, which are directly related to the molecular symmetry of each isomer. FTIR offers a rapid and effective method to distinguish between the substitution patterns through the analysis of the fingerprint region. Mass spectrometry complements this by confirming the molecular weight and providing isomer-specific fragmentation patterns. By employing the protocols and interpretive frameworks outlined in this guide, researchers can confidently identify and distinguish between these two closely related compounds, ensuring the integrity and quality of their work.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
- UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wang, L., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(23), 5993.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Researcher's Guide to Solid-Liquid Equilibrium of Chlorophthalic Acid Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development and fine chemical synthesis, a thorough understanding of solid-liquid equilibrium (SLE) is paramount for the successful design and optimization of crystallization processes. The ability to control the solubility of a compound is a critical factor in achieving desired purity, yield, and crystal morphology. This guide provides an in-depth comparative study of the solid-liquid equilibrium of two common chlorophthalic acid isomers: 3-chlorophthalic acid and 4-chlorophthalic acid.
This document moves beyond a simple recitation of data, offering a holistic view grounded in experimental evidence and thermodynamic principles. We will explore the nuances of solubility determination through various analytical techniques, delve into the predictive power of thermodynamic models, and provide detailed, field-proven experimental protocols.
The Critical Role of Isomer Solubility in Separation Processes
Chlorophthalic acids are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] The manufacturing process often results in a mixture of isomers, primarily this compound and 4-chlorophthalic acid. The selective crystallization of a single isomer from such a mixture is a significant challenge, directly influenced by the distinct solubility behavior of each isomer in a given solvent. A comprehensive understanding of their solid-liquid phase equilibrium is, therefore, not merely academic but a crucial prerequisite for developing efficient and economical separation technologies.
Comparative Solubility Analysis: Water as a Key Differentiator
The solubility of this compound and 4-chlorophthalic acid has been experimentally determined in water across a range of temperatures. The data, presented in Table 1, reveals a significant difference in the solubility behavior of these two isomers.
Table 1: Experimental Mole Fraction Solubility (x) of this compound and 4-Chlorophthalic Acid in Water at Different Temperatures (K)
| Temperature (K) | This compound (x) | 4-Chlorophthalic Acid (x) |
| 283.15 | 0.000195 | 0.000856 |
| 293.15 | 0.000241 | 0.001241 |
| 303.15 | 0.000302 | 0.001799 |
| 313.15 | 0.000381 | 0.002598 |
| 323.15 | 0.000483 | 0.003753 |
| 333.15 | 0.000615 | 0.005421 |
Data sourced from the Journal of Chemical & Engineering Data.
As the data clearly indicates, 4-chlorophthalic acid is significantly more soluble in water than this compound across the entire temperature range studied. Furthermore, the solubility of 4-chlorophthalic acid exhibits a much stronger dependence on temperature, increasing more dramatically with a rise in temperature compared to the 3-chloro isomer.[2][3] This differential solubility is the cornerstone of separation by crystallization. By carefully controlling the temperature and concentration, it is possible to selectively crystallize the less soluble this compound from an aqueous solution containing both isomers.
In organic solvents such as ethanol, acetone, and ethyl acetate, both isomers exhibit greater solubility compared to water.[1][4][5] While comprehensive quantitative data in a wide array of organic solvents is less readily available in the literature, the general trend of higher solubility in polar organic solvents holds true for both isomers. This suggests that while water is an effective solvent for separation due to the large solubility difference, organic solvents may be more suitable for applications requiring higher concentrations of the acids in solution.
Experimental Determination of Solid-Liquid Equilibrium: A Practical Comparison of Methods
Accurate solubility data is the bedrock of any crystallization process design. Several experimental techniques can be employed to determine the solid-liquid equilibrium of a system. Here, we compare three commonly used methods: the gravimetric method, UV/Vis spectroscopy, and Differential Scanning Calorimetry (DSC), providing detailed protocols for each.
The Gravimetric Method: A Classic and Robust Approach
The gravimetric method is a fundamental and widely used technique for solubility determination due to its simplicity and accuracy, especially for solutes that are stable upon heating.[6][7]
Experimental Protocol: Gravimetric Determination of Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of the chlorophthalic acid isomer to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.
-
Immediately filter the solution through a fine-pore filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final and initial weight of the container.
-
Solubility is then expressed as mass of solute per volume or mass of solvent.
-
Diagram: Gravimetric Method Workflow
Caption: Workflow for gravimetric solubility determination.
UV/Vis Spectroscopy: A High-Throughput Alternative
For compounds that possess a chromophore, UV/Vis spectroscopy offers a rapid and sensitive method for determining solubility, particularly suitable for high-throughput screening.[8]
Experimental Protocol: UV/Vis Spectroscopic Determination of Solubility
-
Preparation of Saturated Solution: Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
Sample Preparation and Dilution:
-
Withdraw a small, precise volume of the clear, filtered supernatant.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the chlorophthalic acid isomer.
-
-
Calculation of Concentration:
-
Using a pre-determined calibration curve (absorbance vs. concentration), calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Diagram: UV/Vis Spectroscopy Workflow
Caption: Workflow for UV/Vis spectroscopic solubility determination.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC is a powerful thermal analysis technique that can be used to determine the solid-liquid phase diagram of a binary system.[9][10][11] It measures the heat flow associated with the dissolution of a solid as a function of temperature.
Experimental Protocol: DSC for Solid-Liquid Equilibrium
-
Sample Preparation:
-
Prepare a series of physical mixtures of the chlorophthalic acid isomer and the solvent with varying compositions.
-
Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and hermetically seal it.
-
-
DSC Measurement:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min).
-
Record the heat flow as a function of temperature. The dissolution of the solid will be observed as an endothermic peak.
-
-
Data Analysis:
-
The onset temperature of the endothermic peak corresponds to the temperature at which the solid begins to dissolve in the liquid phase.
-
The peak temperature represents the point of complete dissolution for that specific composition.
-
By plotting the peak temperatures against the composition of the mixtures, the liquidus line of the phase diagram can be constructed, which represents the solubility at different temperatures.
-
Diagram: DSC Method for SLE Determination
Caption: Workflow for determining SLE using DSC.
Thermodynamic Modeling: Predicting Solubility Behavior
While experimental determination of solubility is essential, thermodynamic models provide a powerful framework for correlating and predicting solid-liquid equilibrium, reducing the need for extensive experimentation. Two of the most widely used local composition models are the Non-Random Two-Liquid (NRTL) and the Universal Quasi-Chemical (UNIQUAC) models.
These models calculate the activity coefficient of the solute in the solution, which is a measure of the deviation from ideal behavior. The solubility of a solid in a liquid can then be predicted using the following general equation:
ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)
where:
-
x is the mole fraction solubility
-
ΔH_fus is the enthalpy of fusion of the solute
-
R is the ideal gas constant
-
T_m is the melting point of the solute
-
T is the temperature of the solution
-
γ is the activity coefficient of the solute in the solution
Both the NRTL and UNIQUAC models provide expressions for calculating the activity coefficient (γ) based on the composition of the mixture and binary interaction parameters that are specific to the solute-solvent pairs. These parameters are typically obtained by fitting the models to experimental solubility data.
Table 2: Comparison of NRTL and UNIQUAC Models for Solubility Correlation
| Feature | NRTL Model | UNIQUAC Model |
| Basis | Based on the concept of local composition, accounting for non-randomness in the mixture. | Also based on local composition, but separates the activity coefficient into a combinatorial part (related to molecular size and shape) and a residual part (related to intermolecular forces). |
| Parameters | Requires three binary interaction parameters for each solute-solvent pair. | Requires two binary interaction parameters for each solute-solvent pair. |
| Applicability | Widely applicable to a variety of systems, including those with polar and non-polar components. | Also broadly applicable and often used as the basis for group contribution methods like UNIFAC. |
| Performance | Can provide excellent correlation of experimental data, especially for complex systems. | Generally provides good correlation, particularly for systems where molecular size and shape differences are significant. |
While specific comparative studies for chlorophthalic acid isomers are not abundant in the literature, both models have been successfully applied to correlate the solubility of various aromatic acids in different solvents. The choice between the NRTL and UNIQUAC models often depends on the specific system and the availability of interaction parameters. For novel systems, experimental data is required to regress these parameters for accurate predictions.
Diagram: Role of Thermodynamic Models in SLE
Caption: Interplay between experimental data and thermodynamic modeling.
Conclusion: An Integrated Approach to Understanding Solid-Liquid Equilibrium
The study of the solid-liquid equilibrium of chlorophthalic acid isomers is a clear example of how fundamental physical chemistry principles directly impact industrial separation processes. The significant difference in the aqueous solubility of this compound and 4-chlorophthalic acid provides a viable route for their separation via crystallization.
This guide has provided a comparative overview of experimental techniques for solubility determination and an introduction to the application of thermodynamic models for correlation and prediction. A successful approach to crystallization process development relies on an integrated strategy: accurate experimental data provides the foundation, while robust thermodynamic models offer the predictive power to explore a wide range of process conditions efficiently. By leveraging these tools, researchers and engineers can design and optimize crystallization processes to achieve high-purity products in a cost-effective and reliable manner.
References
- 4-Chlorophthalic acid - Solubility of Things. (n.d.).
- Unilong Industry Co., Ltd. (n.d.). 4-CHLOROPHTHALICACID with CAS 89-20-3.
- Wang, Z., Li, Y., & Li, X. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- Wang, Z., Li, Y., & Li, X. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- ResearchGate. (n.d.). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.
- Coutinho, J. A. P., & Andersen, S. I. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158–160, 447–457.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
- ResearchGate. (n.d.). Comparison of experimental ( ) and calculated values using NRTL model.
- ResearchGate. (n.d.). Determination of solid–liquid phase equilibria by using measured DSC curves.
- Millipore. (n.d.). MultiScreen Solubility Filter Plate.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (n.d.). UNIQUAC and NRTL models binary interaction parameters.
- ResearchGate. (n.d.). Differential scanning calorimetry determination of Solid−Liquid equilibria phase diagrams for binary monocarboxylic acids solutions.
- ResearchGate. (n.d.). Liquid-Solid Phase Equilibria of Paraffinic Systems by DSC Measurements.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 10. [PDF] Correlation of interaction parameters in Wilson, NRTL and UNIQUAC models using theoretical methods | Semantic Scholar [semanticscholar.org]
- 11. Experimental Data and Thermodynamics Modeling (eNRTL and mUNIFAC) of the (Cyclohexane + Benzene + N,N-Dimethylformamide + Sodium Thiocyanate) Systems | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Purity Assessment: Qualifying Synthesized 3-Chlorophthalic Acid Against a Reference Standard
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Scientific Discovery
In the realm of chemical synthesis and drug development, the identity of a molecule is only half the story; its purity is the critical, often decisive, other half. 3-Chlorophthalic acid, a key aromatic building block in the synthesis of pharmaceuticals, dyes, and polymers, is no exception.[1][2] An impure starting material can lead to unforeseen side reactions, lower yields, and, most critically, the generation of potentially toxic byproducts in a final pharmaceutical product.[3] This guide provides an in-depth, experience-driven framework for rigorously assessing the purity of a newly synthesized batch of this compound by comparing it against a certified reference standard. We will move beyond rote procedural lists to explore the causality behind our analytical choices, establishing a self-validating system for confident purity determination.
The Foundation of Comparison: The Certified Reference Standard (CRS)
Before any analysis begins, we must establish our benchmark. A Certified Reference Standard (CRS) is not merely a "pure" sample; it is the analytical gold standard. It possesses a legally defensible, traceable purity value assigned through extensive characterization by a national metrology institute or an accredited body. Its accompanying Certificate of Analysis (C of A) is paramount, detailing the certified purity (e.g., 99.9%), the methods used for certification, and a profile of any identified impurities. When we compare our synthesized batch to a CRS, we are comparing it to a known, verified entity. For this compound, a CRS would be sourced from a reputable supplier like LGC Standards or Santa Cruz Biotechnology.[4][5]
A Multi-Pronged Attack: The Orthogonal Analytical Approach
Relying on a single analytical technique for purity assessment is a significant scientific pitfall. A seemingly pure peak in a chromatogram could, in reality, mask a co-eluting impurity. To build a trustworthy purity profile, we employ an orthogonal approach , using multiple, independent analytical methods.[6] Each technique probes a different physicochemical property of the molecule, and together, they create a comprehensive and cross-validated picture of the sample's composition.
Caption: Orthogonal approach for comprehensive purity analysis.
The Core Workflow: A Step-by-Step Comparative Analysis
The fundamental principle of this entire process is to analyze the synthesized batch and the CRS under identical experimental conditions . Any deviation in methodology between the two samples invalidates the comparison.
Caption: The overall workflow for purity assessment.
Technique 1: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity determination because it physically separates the main compound from impurities, allowing for quantification based on peak area. For organic acids like this compound, a reverse-phase C18 column is often effective.[7][8]
Experimental Protocol (HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase suitable for organic acid analysis, for instance, a buffered aqueous solution (e.g., 20mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile.
-
Standard Preparation (CRS): Accurately weigh and dissolve the this compound CRS in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of ~1.0 mg/mL.
-
Sample Preparation (Synthesized): Prepare the synthesized batch in the exact same manner as the CRS to the same target concentration.
-
Instrument Setup:
-
Analysis Run: Inject the CRS first to establish the retention time and peak shape for the pure compound. Then, inject the synthesized sample.
Data Interpretation & Comparison
-
Retention Time (RT): The primary peak in the synthesized sample's chromatogram should have the same RT as the CRS peak. A shift may indicate a different compound or interaction with the column due to impurities.
-
Peak Area %: The area of the main peak relative to the total area of all peaks gives the chromatographic purity.
-
Impurity Peaks: Look for any additional peaks in the synthesized sample's chromatogram that are absent in the CRS chromatogram.
| Parameter | Reference Standard (CRS) | Synthesized Batch | Interpretation |
| Retention Time | 8.45 min | 8.44 min | Excellent correlation; confirms identity. |
| Purity (Area %) | >99.9% | 98.7% | Synthesized batch is less pure. |
| Impurity Peaks | None observed | Peak at 5.2 min (0.8%), Peak at 10.1 min (0.5%) | Indicates presence of at least two impurities. |
Technique 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and powerful technique for confirming the identity of a compound by verifying its functional groups.[11] For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic C-H and C=C bonds.[12] It serves as an excellent identity check.
Experimental Protocol (FT-IR)
-
Sample Preparation: Prepare both the CRS and the synthesized sample as KBr pellets or using an ATR (Attenuated Total Reflectance) accessory. Ensure the sample is completely dry to avoid interference from water's broad O-H signal.
-
Background Scan: Perform a background scan to subtract atmospheric CO2 and H2O signals.
-
Sample Scan: Acquire the spectrum for both the CRS and the synthesized sample over a range of 4000-400 cm⁻¹.
Data Interpretation & Comparison
-
Spectral Overlay: The most effective comparison is to overlay the two spectra.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations unique to the molecule's overall structure.[12] The spectra of the CRS and the synthesized sample should be superimposable in this region.
-
Functional Group Region (4000-1500 cm⁻¹): Verify the presence of key peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Standard (CRS) | Synthesized Batch | Interpretation |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Present | Present | Confirms carboxylic acid groups. |
| C=O (Carboxylic Acid) | ~1700 | Present | Present | Confirms carbonyl groups. |
| C=C (Aromatic) | ~1600-1450 | Present | Present | Confirms aromatic ring. |
| Fingerprint Match | N/A | Baseline | Perfect Match | Confirms identical molecular structure. |
Technique 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: NMR provides detailed information about the chemical structure at the atomic level.[13][14] For purity assessment, ¹H NMR is exceptionally useful for detecting and sometimes identifying proton-containing impurities, even at low levels.[15] It provides definitive structural confirmation.
Experimental Protocol (¹H NMR)
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the CRS in the deuterated solvent. Repeat with the synthesized sample using the exact same solvent volume.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the data, including Fourier transform, phase correction, and baseline correction. Integrate all peaks.
Data Interpretation & Comparison
-
Chemical Shifts & Splitting: The chemical shifts (ppm) and splitting patterns of the aromatic protons should match perfectly between the CRS and the synthesized sample.
-
Integration: The relative integration values of the protons should correspond to the expected ratio from the molecular structure.
-
Impurity Signals: Scrutinize the spectrum of the synthesized sample for small signals that are not present in the CRS spectrum. These are indicative of impurities.
| Parameter | Reference Standard (CRS) | Synthesized Batch | Interpretation |
| Aromatic Protons | Correct shifts, splitting, and integration | Correct shifts, splitting, and integration | Confirms the core structure of this compound. |
| Carboxylic Acid Protons | Broad singlet at ~13 ppm | Broad singlet at ~13 ppm | Confirms acidic protons. |
| Extraneous Signals | None observed | Small multiplet at 4.1 ppm, singlet at 2.1 ppm | Suggests presence of at least two impurities (possibly residual solvent or a synthesis byproduct). |
Technique 4: Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, which is a fundamental property.[16] Techniques like Electrospray Ionization (ESI) can confirm the mass of the parent ion, providing a final, unambiguous check of identity.[17][18]
Experimental Protocol (MS)
-
Sample Preparation: Prepare dilute solutions (~10-100 µg/mL) of both the CRS and the synthesized sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode (to deprotonate the carboxylic acids). Look for the [M-H]⁻ ion. The theoretical molecular weight of this compound (C₈H₅ClO₄) is approximately 200.58 g/mol .[5][19]
Data Interpretation & Comparison
| Parameter | Expected Value [M-H]⁻ | Reference Standard (CRS) | Synthesized Batch | Interpretation |
| Molecular Ion Peak | ~199.58 m/z | 199.58 m/z | 199.58 m/z | Confirms the correct molecular weight for both samples. |
| Other Significant Ions | None | None | Ion at 215.6 m/z | The synthesized batch contains an impurity with a different molecular weight. |
Synthesizing the Results: A Holistic Conclusion
-
Identity Confirmation: FT-IR, NMR, and MS all confirm that the major component of the synthesized batch is indeed this compound. The FT-IR spectra are superimposable, the NMR chemical shifts match the expected structure, and the molecular weight is correct.
-
Purity Assessment: The HPLC analysis provides the most direct quantitative measure of purity, determined to be 98.7%.
-
Impurity Profile: The HPLC chromatogram reveals two impurity peaks. The ¹H NMR spectrum shows unexpected signals that do not belong to the target molecule, corroborating the presence of impurities. Mass spectrometry confirms at least one of these impurities has a different molecular weight.
Final Assessment: The synthesized batch of this compound has been successfully identified, but its purity of 98.7% is lower than the reference standard. The presence of at least two impurities has been confirmed by multiple analytical techniques. Depending on the intended application, this batch may require further purification before use.
References
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
- Impact Analytical. Molecular Weight Determination.
- Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from Agilent Technologies website: [Link]
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Aragen Bioscience. (n.d.). Molecular weight Determination.
- Görög, S. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
- Sarotti, A. M. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Agilent Technologies. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Retrieved from Agilent Technologies website: [Link]
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?
- Veeprho. (2025, March 3). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Shimadzu Corporation. (n.d.). Confirmation of molecular weight.
- TutorChase. (n.d.). How can you determine the purity of a substance?
- Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
- International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
- MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
- MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods.
- National Institutes of Health (NIH). (n.d.). This compound.
- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchGate. (2025, August 8). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
- Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid).
- Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Chlorophthalic Anhydride: Key Intermediate Insights.
- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound anhydride | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. veeprho.com [veeprho.com]
- 14. youtube.com [youtube.com]
- 15. toref-standards.com [toref-standards.com]
- 16. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 17. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 18. agilent.com [agilent.com]
- 19. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Chlorophthalic Acid and Other Halogenated Benzoic Acids in Synthesis
For the discerning researcher in drug development and synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated benzoic acids are a cornerstone of this process, serving as versatile scaffolds for the construction of complex molecular architectures. Among these, 3-chlorophthalic acid presents a unique profile of reactivity and functionality. This guide provides an in-depth, objective comparison of this compound with other halogenated benzoic acids, supported by experimental data and established chemical principles, to inform your selection of the optimal building block for your synthetic endeavors.
Introduction: The Strategic Importance of Halogenated Benzoic Acids
Halogenated benzoic acids are indispensable tools in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[1][2] The halogen substituent serves as a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The nature of the halogen (F, Cl, Br, I) and its position on the aromatic ring profoundly influence the molecule's reactivity, offering a tunable platform for synthetic chemists.[3]
This guide will focus on the comparative utility of this compound, a dicarboxylic acid with a chlorine substituent, against other common halogenated benzoic acids in key synthetic transformations. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Reactivity Hierarchy: A Tale of Two Effects
The reactivity of halogenated benzoic acids in many common synthetic transformations is governed by a delicate interplay of two key electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which acidifies the carboxylic acid proton and can influence the reactivity of the aromatic ring.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, an electron-donating resonance effect.
The balance of these effects, along with the carbon-halogen bond strength, dictates the reactivity in different reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend for this step is generally:
I > Br > Cl >> F
This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the easiest to break.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing the halide. For this reaction, the reactivity order is often reversed:
F > Cl > Br > I
This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. The stability of the Meisenheimer intermediate also plays a crucial role.[4][5]
Comparative Performance in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of this compound and its halogenated counterparts in three widely used synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and a unique application in the synthesis of luminol.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals.[6]
Comparative Data for Suzuki-Miyaura Coupling of Halogenated Benzoic Acids
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzoic acid | Pd-DMAP NP | K₂CO₃ | Water | RT | 1 | ~95 | [7] |
| 4-Bromobenzoic acid | Pd-DMAP NP | K₂CO₃ | Water | RT | 3 | ~80 | [7] |
| 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | [8][9] |
| 4-Chlorobenzoic acid | Pd-DMAP NP | K₂CO₃ | Water | RT | 24 | ~20 | [7] |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | (est.) <85 | [3][8] |
Data for this compound is estimated based on the lower reactivity of aryl chlorides compared to bromides and the need for more forcing conditions and specialized ligands like SPhos.[3]
Experimental Insight:
The data clearly illustrates the established reactivity trend (I > Br > Cl). While 3-bromobenzoic acid provides an excellent yield under mild, aqueous conditions, this compound would necessitate more robust catalytic systems, likely involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to achieve comparable yields.[3][8] The presence of the second carboxylic acid group in this compound can also influence the reaction by coordinating to the catalyst, potentially requiring tailored reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%).
-
Solvent Addition: Add distilled water (5.0 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), acidify the reaction mixture with 1M HCl to pH ~2. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Catalyst Selection in Suzuki-Miyaura Coupling
Sources
- 1. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Biological Activities of 3-Chlorophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phthalic acid scaffold has served as a versatile foundation for the development of a diverse array of therapeutic agents. The introduction of a chlorine atom at the 3-position of the phthalic acid ring can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity. This guide provides a comparative analysis of the potential biological activities of 3-chlorophthalic acid derivatives, drawing upon existing research on structurally related compounds to illuminate promising avenues for drug discovery and development. While direct comparative studies on a homologous series of this compound derivatives are not extensively available, this document synthesizes findings from closely related structures to offer valuable insights.
Introduction to the this compound Scaffold
This compound is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom. This substitution pattern provides a unique electronic and steric environment, making it an attractive starting material for the synthesis of a variety of derivatives, including amides, esters, and imides (phthalimides). The reactivity of the carboxylic acid groups allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the quest for novel bioactive molecules.
Antimicrobial Activity: A Look at Halogenated Phthalimides
While specific studies on the antimicrobial properties of this compound derivatives are limited, research on heavily chlorinated analogs, such as tetrachlorophthalimides, provides compelling evidence for their potential in this arena.
A study on N-substituted tetrachlorophthalimides revealed that these compounds exhibit significant antibacterial and antifungal activity.[1] The synthesis of these derivatives typically involves a two-step process, starting with the reaction of tetrachlorophthalic anhydride with a primary amine to form a phthalamic acid intermediate, followed by dehydration to yield the corresponding phthalimide.
The antimicrobial activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit essential enzymes, or disrupt cell membrane integrity. The presence of multiple chlorine atoms is thought to enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls.
Table 1: Antimicrobial Activity of N-Substituted Tetrachlorophthalimides [1]
| Compound | Heterocyclic Substituent | Inhibition Zone (mm) vs. Staphylococcus aureus | Inhibition Zone (mm) vs. Bacillus lichenoformis | Inhibition Zone (mm) vs. Candida albicans |
| 1 | Thiazole | 4 | - | - |
| 2 | Benzothiazole | - | 20 | 5 |
| 3 | Thiadiazole | 3 | - | - |
| 4 | Pyridine | 15 | 10 | - |
| 5 | Quinoline | 20 | 10 | - |
| 6 | Substituted Pyridine | 20 | 26 | 20 |
Note: '-' indicates no significant activity observed.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Anticancer Potential: Insights from Chloro-Substituted Aromatics and Phthalimide Analogs
The exploration of chloro-substituted aromatic compounds as anticancer agents has yielded promising results. The chlorine atom can influence the molecule's ability to interact with biological targets and can enhance its cytotoxic potential.
Studies on phthalimide derivatives incorporating a thiazole ring have demonstrated significant cytotoxicity against various cancer cell lines.[2] For instance, certain 1,3-thiazole incorporated phthalimide derivatives have shown potent pro-apoptotic activity in breast cancer (MCF-7), neuroblastoma (PC-12), and another breast cancer (MDA-MB-468) cell lines.[3]
Furthermore, research into phthalic-based compounds as tyrosine kinase inhibitors has highlighted the potential of this scaffold in targeting key signaling pathways involved in cancer progression.[4] While not directly focused on this compound, these findings suggest that its derivatives could be valuable candidates for anticancer drug development.
Table 2: Cytotoxic Activity of Thiazole-Incorporated Phthalimide Derivatives [3]
| Compound | Substitution on Phenyl Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-468 | IC50 (µM) vs. PC-12 |
| 5b | 4-Methoxy | 0.2 ± 0.01 | - | - |
| 5g | 4-Nitro | - | - | 0.43 ± 0.06 |
| 5k | 4-Chloro | - | 0.6 ± 0.04 | - |
Note: IC50 is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Anti-Inflammatory Activity: Learning from Phthalide and Chlorinated Phenyl Scaffolds
Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents remains a critical area of research. While direct studies on this compound derivatives are lacking, investigations into related structures provide valuable clues.
3-Arylphthalides, which can be synthesized from phthalic anhydride, have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[5][6]
Additionally, a study on a pyrrole derivative containing a 4-chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[7] This compound was found to significantly reduce edema and decrease the levels of the pro-inflammatory cytokine TNF-α.
These findings suggest that the presence of a chloro-substituted aromatic ring, a feature of this compound, can contribute to anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-treated control.
Future Directions and Conclusion
The available evidence from structurally related compounds strongly suggests that derivatives of this compound represent a promising, yet underexplored, class of molecules with the potential for diverse biological activities. The chloro-substitution is a well-established strategy in medicinal chemistry for enhancing potency and modulating pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a series of this compound amides, esters, and imides. Such studies would enable a direct comparison of their activities and the elucidation of structure-activity relationships, providing a solid foundation for the rational design of more potent and selective therapeutic agents. The experimental protocols detailed in this guide can serve as a starting point for these investigations.
Visualizations
Synthesis of N-Substituted Phthalimides
Caption: General synthetic route for N-substituted 3-chlorophthalimides.
Workflow for In Vitro Biological Activity Screening
Caption: A typical workflow for the biological evaluation of new chemical entities.
References
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2013). Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. Kerbala Journal of Pharmaceutical Sciences, 5, 112-123.
- Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604–614. [Link]
- González-Bacerio, J., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals, 15(5), 588. [Link]
- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines. [Link]
- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- PubChem. This compound.
- Wikipedia. 3-Chlorophthalic anhydride. [Link]
- PubChem. 3-Chlorophthalic anhydride.
- Banaras Hindu University. Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. [Link]
- MDPI. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]
- Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Current Issues in Molecular Biology, 45(3), 1820-1842. [Link]
- Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604–614. [Link]
- Deodhar, M. N., et al. (2010). Synthesis and evaluation of novel phthalimide derivatives as analgesic and antiinflammatory agents. Der Pharma Chemica, 2(1), 185-193.
- González-Bacerio, J., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals, 15(5), 588. [Link]
- Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Fang, H., et al. (2023). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.
- Malabarba, A., et al. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. The Journal of Antibiotics, 43(9), 1089-1097. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. [Link]
- RSC Publishing. (2020). Newly synthesized 3-(4-chloro-phenyl)
- Semantic Scholar. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
- MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. [Link]
- Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Pulsus Group. [Link]
- Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
- Semantic Scholar. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
- Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(8), 1843-1850. [Link]
- Sestito, S., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(21), 7266. [Link]
- Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604–614. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chlorophthalic Acid
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chlorophthalic acid, a halogenated aromatic compound.[1] By elucidating the chemical principles that underpin these protocols, we aim to empower researchers to handle this substance with the highest degree of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
This compound (C₈H₅ClO₄) is a white to off-white crystalline solid.[1] While its toxicological properties have not been exhaustively investigated, it is classified as toxic if swallowed and a cause of serious eye irritation.[2] As with many chlorinated organic compounds, careful handling is essential to mitigate potential environmental and health impacts.[1] During combustion, it may produce irritating and toxic gases, including carbon oxides and hydrogen chloride gas.[3][4]
Key Hazard Information:
| Hazard Classification | Description | Supporting Sources |
| Acute Oral Toxicity | Toxic if swallowed. | [2] |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Skin Irritation | May cause skin irritation. | [3] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | [2][3] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to establish a controlled environment and utilize the appropriate personal protective equipment. The following table outlines the minimum PPE requirements.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[3] |
| Body Protection | Laboratory coat. | To protect against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of dust particles, which can cause respiratory irritation.[2][3] |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound is dictated by its classification as a halogenated organic compound.[5] Halogenated organic wastes require specific disposal routes, typically high-temperature incineration, to ensure complete destruction and prevent the release of harmful substances into the environment.[5][6]
Waste Segregation: The Critical First Step
The cardinal rule of chemical waste management is proper segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Caption: Waste segregation flowchart for this compound.
Disposal of Small Quantities (Residual Amounts)
For trace amounts of this compound, such as residue in empty containers, the following procedure should be followed:
-
Rinsing: Triple rinse the container with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone.[1]
-
Rinsate Collection: Collect the solvent rinsate in a designated, properly labeled "Halogenated Organic Waste" container.
-
Container Disposal: Once decontaminated, the empty container can be disposed of as non-hazardous waste, in accordance with your institution's guidelines.
Disposal of Bulk Quantities
For larger quantities of this compound, whether in solid form or in solution:
-
Container Selection: Use a dedicated, compatible, and clearly labeled "Halogenated Organic Waste" container. This container should be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong bases and oxidizing agents.[4]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Note on Neutralization: While neutralization is a common procedure for inorganic acids, it is generally not recommended for halogenated organic acids without specific institutional approval and a validated protocol. The reaction products may still be hazardous, and improper neutralization can create additional risks. Always consult your EHS department before attempting to neutralize any chemical waste.[7]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.
-
Control Ignition Sources: If flammable solvents were used, turn off any potential ignition sources.
-
Assess the Spill: For small spills, trained personnel wearing appropriate PPE may proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Containment: Cover the spill with a non-combustible absorbent material, such as sand or vermiculite. Do not use combustible materials like sawdust.[2]
-
Collection: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the incident to your supervisor and EHS department.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of waste segregation, utilizing appropriate PPE, and following established disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a comprehensive resource, but it is essential to always consult your institution's specific Safety Data Sheets and waste management policies.
References
- Georganics. (2025, January 29).
- CymitQuimica. (n.d.). CAS 27563-65-1: this compound.
- CymitQuimica. (n.d.). CAS 117-21-5: 3-Chlorophthalic anhydride.
- Georganics. (2011, February 24).
- Sigma-Aldrich. (2025, April 24).
- Fisher Scientific. (2021, December 25).
- Sigma-Aldrich. (2024, September 7).
- Unknown. (n.d.).
- Fisher Scientific. (2021, December 24).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.
- Newman, M. S., & Scheurer, P. G. (1956). The Behavior of 3-Chlorophthalic Anhydride in Friedel-Crafts and Grignard Condensations. Journal of the American Chemical Society, 78(19), 5004–5005.
- European Chemicals Agency. (n.d.).
- Nipissing University. (2019, June 12).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 27563-65-1.
- eCFR. (n.d.).
- Benchchem. (2025, December).
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58986.
- Occupational Safety and Health Administr
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Occupational Safety and Health Administration. (n.d.). 1910.
- Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Occupational Safety and Health Administration. (n.d.). 1910.
Sources
- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. georganics.sk [georganics.sk]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Mastering the Safe Handling of 3-Chlorophthalic Acid: A Guide for Laboratory Professionals
For researchers and chemists engaged in the synthesis of dyes, pharmaceuticals, and agrochemicals, 3-Chlorophthalic acid is a valuable aromatic compound.[1] However, its utility in the laboratory is matched by its potential hazards, necessitating a comprehensive understanding and strict adherence to safety protocols. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Hazard Assessment
This compound is a white to off-white crystalline solid.[1] While sparingly soluble in water, it exhibits greater solubility in organic solvents like ethanol and acetone.[1] The primary hazards associated with this compound, as defined by the Globally Harmonized System (GHS), are:
These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of its dust or aerosols. The closely related compound, 3-Chlorophthalic anhydride, is classified as toxic if swallowed and causes serious eye damage, underscoring the potential severity of hazards within this chemical family.[5] Therefore, a cautious and well-informed approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | In a certified chemical fume hood |
| Conducting reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | In a certified chemical fume hood |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or apron | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases |
| Waste disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | In a well-ventilated area, preferably a fume hood |
Causality of PPE Selection:
-
Eye and Face Protection: The serious eye irritation potential of this compound necessitates the use of chemical safety goggles to form a complete seal around the eyes. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin irritation upon contact. Always check the manufacturer's glove compatibility chart for the specific solvent being used.
-
Body Protection: A chemical-resistant lab coat or apron protects against accidental spills and contamination of personal clothing.
-
Respiratory Protection: Due to the risk of respiratory tract irritation from dust or aerosols, all handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
Preparation and Weighing:
-
Pre-operational Check: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Fume Hood Protocol: All weighing and preparation of this compound must be performed inside a certified chemical fume hood.
-
Containment: Use a disposable weighing boat or a tared beaker to contain the solid during weighing to prevent contamination of the balance.
-
Static Control: Employ an anti-static gun or ionizer to minimize the dispersal of fine powder due to static electricity.
Solution Preparation and Reactions:
-
Solvent Addition: When dissolving this compound, add the solid to the solvent slowly and with constant stirring to control the dissolution rate and prevent splashing.
-
Vessel Selection: Use appropriately sized glassware to prevent splashing during stirring or heating. Ensure all glassware is free of cracks and defects.
-
Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and a temperature probe. Avoid localized overheating, which can lead to decomposition and the release of hazardous fumes.
Post-Reaction Work-up and Purification:
-
Cooling: Allow the reaction mixture to cool to room temperature before quenching or extraction.
-
Extraction and Washing: Perform all liquid-liquid extractions in a fume hood, using a separatory funnel that is properly vented to release any pressure buildup.
The following diagram illustrates the safe handling workflow for this compound:
Caption: Safe Handling Workflow for this compound
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic acid, it requires specific disposal procedures.
-
Waste Segregation: Collect all waste containing this compound, including contaminated solids (e.g., weighing boats, gloves) and solutions, in a designated, properly labeled hazardous waste container.
-
Container Selection: Use a container made of a material resistant to corrosive acids, such as high-density polyethylene (HDPE) or borosilicate glass.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Do NOT dispose of this compound down the drain.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust. Carefully collect the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water. Report the spill to your EHS department.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound.
- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.
- Georganics. (2025, January 29). This compound ANHYDRIDE Safety Data Sheet.
- BLD Pharm. (n.d.). 27563-65-1|this compound.
- AKSci. (n.d.). 27563-65-1 this compound.
- European Chemicals Agency (ECHA). (n.d.). Substance Information: 3-chlorophthalic anhydride.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 3-Chlorophthalic anhydride.
- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.
- XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS Word 下载CAS: 117-21-5 Name: 3-chlorophthalic anhydride.
- ChemicalBook. (2025, July 16). This compound | 27563-65-1.
- European Chemicals Agency (ECHA). (n.d.). Hazard class table.
- European Chemicals Agency (ECHA). (2021, December 21). Substance Information.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- European Chemicals Agency (ECHA). (2023, June 9). Substance Information.
- CymitQuimica. (n.d.). CAS 27563-65-1: this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
